Zinc diethyldithiocarbamate
Description
Structure
3D Structure of Parent
Properties
Key on ui mechanism of action |
The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/ |
|---|---|
CAS No. |
14324-55-1 |
Molecular Formula |
C10H20N2S4Zn |
Molecular Weight |
361.9 g/mol |
IUPAC Name |
zinc;N,N-diethylcarbamodithioate |
InChI |
InChI=1S/2C5H11NS2.Zn/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
InChI Key |
RKQOSDAEEGPRER-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Zn+2] |
Color/Form |
White powder |
density |
1.47 at 20 °C/20 °C |
melting_point |
172-176 °C |
Other CAS No. |
14324-55-1 |
physical_description |
Dry Powder, Liquid; Dry Powder White solid; [Hawley] |
Pictograms |
Irritant; Environmental Hazard |
solubility |
Sol in carbon disulfide, benzene, chloroform; insol in water |
Synonyms |
Ammonium Salt Ditiocarb Bismuth Salt Ditiocarb Diethylcarbamodithioic Acid Diethyldithiocarbamate Diethyldithiocarbamate, Sodium Diethyldithiocarbamate, Zinc Diethyldithiocarbamic Acid Dithiocarb Ditiocarb Ditiocarb Sodium Ditiocarb, Ammonium Salt Ditiocarb, Bismuth Salt Ditiocarb, Lead Salt Ditiocarb, Potassium Salt Ditiocarb, Sodium Salt Ditiocarb, Sodium Salt, Trihydrate Ditiocarb, Tin(4+) Salt Ditiocarb, Zinc Salt Imuthiol Lead Salt Ditiocarb Potassium Salt Ditiocarb Sodium Diethyldithiocarbamate Sodium Salt Ditiocarb Sodium, Ditiocarb Thiocarb Zinc Diethyldithiocarbamate Zinc Salt Ditioca |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Zinc Diethyldithiocarbamate (ZDTC)
Introduction: The Significance of Zinc Diethyldithiocarbamate in Modern Research
This compound (ZDTC), a coordination complex with the chemical formula Zn(S₂CNEt₂)₂, is a compound of significant interest across various scientific and industrial domains.[1][2][3] From its traditional role as a potent accelerator in the vulcanization of rubber to its emerging applications in biomedicine, ZDTC's utility is rooted in its unique chemical structure and reactivity.[1][2][4][5] For researchers, scientists, and drug development professionals, a comprehensive understanding of its synthesis and characterization is paramount for harnessing its full potential. This guide provides an in-depth exploration of the synthesis of ZDTC, detailing the underlying chemical principles and offering a field-proven experimental protocol. Furthermore, it delves into the critical characterization techniques that validate the synthesis and elucidate the compound's key physicochemical properties.
PART 1: Synthesis of this compound: A Mechanistic and Practical Approach
The synthesis of ZDTC is primarily achieved through a precipitation reaction involving sodium diethyldithiocarbamate and a soluble zinc salt, typically zinc sulfate or zinc chloride.[6] This method is favored for its efficiency and the high purity of the resulting product.
Underlying Chemical Principles
The synthesis is a two-step process. First, sodium diethyldithiocarbamate is prepared by the reaction of diethylamine with carbon disulfide in the presence of sodium hydroxide.[1] Subsequently, the addition of a zinc salt to the aqueous solution of sodium diethyldithiocarbamate results in the formation of the insoluble this compound complex, which precipitates out of the solution.[1][6]
Experimental Protocol: Synthesis of this compound
This protocol outlines a reliable method for the laboratory-scale synthesis of ZDTC.
Materials:
-
Sodium diethyldithiocarbamate trihydrate (C₅H₁₀NNaS₂·3H₂O)
-
Zinc sulfate heptahydrate (ZnSO₄·7H₂O)[7]
-
Deionized water
-
Ethanol
Equipment:
-
Magnetic stirrer with stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9][10][11][12]
-
Handle all chemicals in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[10][11]
-
Zinc sulfate is harmful if swallowed and can cause serious eye damage.[9][13][14]
-
Sodium diethyldithiocarbamate can cause skin and eye irritation.[10][11]
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a 0.5 M aqueous solution of sodium diethyldithiocarbamate trihydrate.
-
Prepare a 0.25 M aqueous solution of zinc sulfate heptahydrate.
-
-
Reaction:
-
In a beaker, place a specific volume of the sodium diethyldithiocarbamate solution and begin stirring with a magnetic stirrer.
-
Slowly add the zinc sulfate solution dropwise to the stirring sodium diethyldithiocarbamate solution. A white precipitate of this compound will form immediately.[6]
-
Continue stirring the mixture for approximately 30 minutes to ensure the reaction goes to completion.[15]
-
-
Isolation and Purification:
-
Isolate the white precipitate by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the precipitate several times with deionized water to remove any unreacted starting materials and by-products.
-
Follow with a final wash with ethanol to aid in the drying process.
-
Dry the purified this compound in a drying oven at a temperature of 60-80°C until a constant weight is achieved.
-
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
PART 2: Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized ZDTC. A multi-faceted approach employing various analytical techniques is recommended.
Spectroscopic Characterization
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is a powerful tool for identifying the functional groups present in the ZDTC molecule. The key vibrational bands to look for are:
-
C-N Stretching: A strong band typically observed in the range of 1480-1500 cm⁻¹. This band is indicative of the partial double bond character of the C-N bond in the dithiocarbamate ligand.[7]
-
C-S Stretching: A band in the region of 990-1010 cm⁻¹ is characteristic of the C-S bond.[7]
-
Zn-S Stretching: A band in the far-infrared region, typically around 380-400 cm⁻¹, corresponds to the Zn-S bond, confirming the coordination of the sulfur atoms to the zinc metal center.
2. UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the ZDTC molecule. In a suitable solvent like chloroform or ethanol, ZDTC typically exhibits strong absorption bands in the ultraviolet region, around 260 nm and 280 nm, which are attributed to π → π* transitions within the dithiocarbamate ligand.[16]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are invaluable for elucidating the molecular structure of ZDTC.
-
¹H NMR: In a deuterated solvent such as CDCl₃, the proton NMR spectrum will show characteristic signals for the ethyl groups. Typically, a triplet around 1.2 ppm corresponding to the methyl protons (-CH₃) and a quartet around 3.7 ppm for the methylene protons (-CH₂-) are observed.
-
¹³C NMR: The carbon NMR spectrum will show a signal for the methyl carbons around 12 ppm, the methylene carbons around 45 ppm, and a key signal for the NCS₂ carbon around 200-210 ppm.[17]
Thermal Analysis
1. Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. For ZDTC, TGA can determine its thermal stability and decomposition pattern. A typical TGA thermogram of ZDTC shows a major weight loss between 290°C and 325°C, which corresponds to the decomposition of the complex into volatile products.[18]
2. Differential Scanning Calorimetry (DSC):
DSC measures the heat flow into or out of a sample as it is heated or cooled. The DSC thermogram of ZDTC will show a sharp endothermic peak corresponding to its melting point, which is typically in the range of 178-181°C.
Structural Analysis
1. X-ray Diffraction (XRD):
Powder X-ray diffraction (PXRD) is used to determine the crystalline structure of the synthesized ZDTC. The diffraction pattern of a crystalline sample will show a series of sharp peaks at specific 2θ angles, which are characteristic of the compound's crystal lattice.[7][18][19]
Table 1: Summary of Characterization Data for this compound
| Characterization Technique | Parameter | Expected Result |
| FTIR Spectroscopy | Vibrational Bands | C-N: ~1490 cm⁻¹, C-S: ~1000 cm⁻¹, Zn-S: ~390 cm⁻¹ |
| UV-Vis Spectroscopy | Absorption Maxima (λmax) | ~260 nm, ~280 nm |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | ~1.2 ppm (triplet, -CH₃), ~3.7 ppm (quartet, -CH₂) |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | ~12 ppm (-CH₃), ~45 ppm (-CH₂-), ~205 ppm (NCS₂) |
| Thermal Analysis (TGA) | Decomposition Temperature | ~290-325°C |
| Thermal Analysis (DSC) | Melting Point | ~178-181°C |
| X-ray Diffraction (XRD) | Diffraction Pattern | Characteristic sharp peaks indicating crystallinity[18] |
PART 3: Applications in Drug Development and Beyond
The unique properties of ZDTC have led to its investigation in various biomedical applications.
-
Anticancer Activity: ZDTC has demonstrated potent anti-cancer activity in various cancer cell lines.[18] It is a metabolite of the anti-alcoholism drug disulfiram, and its anticancer effects are thought to be related to its ability to chelate metal ions like copper and zinc, which are often found in higher concentrations in cancer tissues.[18]
-
Catalysis: ZDTC has shown exceptional catalytic performance in the synthesis of biocompatible and thermo-responsive polyurethanes for biomedical applications, presenting a less toxic alternative to traditional organotin catalysts.[4][5]
-
Biochemical Research: ZDTC is used to study metal-catalyzed reactions and the effects of metals on enzyme and protein activity due to its ability to form chelate complexes.[1]
Diagram of ZDTC's Role in Research:
Caption: The central role of ZDTC synthesis and characterization in enabling its applications.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. By understanding the fundamental principles and applying the detailed protocols and analytical techniques described herein, researchers and scientists can confidently produce and validate high-purity ZDTC for their specific applications. The continued exploration of this versatile compound holds significant promise for advancements in drug development, materials science, and beyond.
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An In-depth Technical Guide to Zinc Diethyldithiocarbamate (CAS 14324-55-1) for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Zinc diethyldithiocarbamate (ZDTC), a molecule of significant interest in both industrial and biomedical research. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of ZDTC's properties, synthesis, analysis, and its emerging role in drug development, particularly in oncology. Every piece of information is grounded in authoritative sources to ensure scientific integrity.
Core Molecular and Physical Characteristics
This compound, with the chemical formula C₁₀H₂₀N₂S₄Zn, is the zinc salt of diethyldithiocarbamic acid.[1] It is an organosulfur compound that presents as a white to light yellow, odorless powder.[2][3] Its stability under normal conditions makes it a reliable compound for various applications.[3]
Key Physicochemical Properties
A summary of ZDTC's key physical and chemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 14324-55-1 | [4] |
| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [5][6] |
| Molecular Weight | 361.93 g/mol | [4][5] |
| Appearance | White to light yellow powder | [1][2] |
| Melting Point | 172-183 °C | [1][7][8] |
| Solubility | Insoluble in water; Soluble in carbon disulfide, benzene, and chloroform. | [1][3] |
| Density | 1.47 g/cm³ at 20 °C | [1] |
Synthesis and Characterization: A Practical Approach
The synthesis of ZDTC is a relatively straightforward process involving the reaction of diethylamine with carbon disulfide in the presence of a base, followed by the addition of a zinc salt.
Synthesis Protocol: A Self-Validating System
This protocol is designed to be self-validating, with clear checkpoints to ensure the successful synthesis of ZDTC.
Materials:
-
Diethylamine
-
Carbon disulfide
-
Sodium hydroxide
-
Zinc chloride
-
Deionized water
-
Ethanol
Step-by-Step Methodology:
-
Formation of Sodium Diethyldithiocarbamate: In a well-ventilated fume hood, slowly add carbon disulfide to a cooled solution of diethylamine in ethanol. An exothermic reaction will occur.
-
Basification: To the solution from step 1, add a solution of sodium hydroxide in water dropwise while stirring. This will form the sodium salt of diethyldithiocarbamic acid.
-
Precipitation of ZDTC: Prepare an aqueous solution of zinc chloride. Slowly add the zinc chloride solution to the sodium diethyldithiocarbamate solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Isolation and Purification: The precipitate is collected by vacuum filtration and washed several times with deionized water to remove any unreacted starting materials and byproducts.
-
Drying: The purified ZDTC is then dried in a vacuum oven at a low temperature to yield a fine white powder.
A study on the synthesis of ZDTC found that an optimized mole ratio of diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride was 2:2:2:1, resulting in a yield of 48.5%.
Workflow for ZDTC Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Analytical Characterization
To confirm the identity and purity of the synthesized ZDTC, a combination of analytical techniques is employed.
-
High-Performance Liquid Chromatography (HPLC): A robust HPLC method is essential for the quantitative analysis of ZDTC. A common approach involves pre-column derivatization to form a more stable complex that can be easily detected. For instance, ZDTC can be quantified as its copper complex by reacting it with copper(II) sulfate and using a reversed-phase C18 column with UV detection at 435 nm.[9] This method has been successfully used to determine the amount of ZDTC released from materials like natural rubber latex.[9] The limits of detection and quantitation for ZDTC using this method were found to be 0.25 and 0.86 µg/mL, respectively.[9]
-
Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups in the ZDTC molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for structural elucidation of ZDTC.
-
Applications in Research and Drug Development
While ZDTC has established industrial applications as a rubber vulcanization accelerator and a fungicide, its potential in the biomedical field, particularly in cancer research, is gaining significant attention.[1][10]
Anticancer Potential: A Multi-Targeted Approach
ZDTC has demonstrated potent cytotoxic effects against various cancer cell lines, including multiple myeloma and lung cancer.[11][12] Its anticancer activity is believed to stem from its ability to act as a multi-target drug.[11]
Mechanism of Action: Proteasome Inhibition
A key mechanism underlying the anticancer effects of ZDTC is the inhibition of the proteasome, a cellular machinery responsible for degrading unwanted or damaged proteins.[13][14]
-
The Ubiquitin-Proteasome System (UPS): The UPS plays a critical role in regulating the levels of proteins involved in cell cycle progression, signal transduction, and apoptosis.[13]
-
ZDTC as a Proteasome Inhibitor: Dithiocarbamates, including ZDTC, can inhibit the proteasome's activity.[15] This inhibition leads to the accumulation of pro-apoptotic proteins and cell cycle regulators, ultimately triggering cancer cell death.[13][14] Studies have shown that dithiocarbamate-metal complexes can inhibit the 26S proteasome in cancer cells.[16][17] The presence of zinc is crucial for this activity, as zinc itself has been shown to inhibit proteasome-dependent proteolysis.[13][14]
Signaling Pathway of ZDTC-Induced Apoptosis
Caption: ZDTC inhibits the 26S proteasome, leading to apoptosis in cancer cells.
Overcoming Challenges in Drug Delivery
A significant hurdle in the clinical translation of ZDTC is its poor water solubility.[12] To address this, researchers are exploring novel drug delivery systems. One promising approach is the complexation of ZDTC with cyclodextrins, which has been shown to significantly enhance its aqueous solubility and improve its anticancer activity against lung cancer cells.[12] Another strategy involves the development of PEGylated liposome nanoformulations of ZDTC.[11]
Toxicological Profile and Safety Considerations
A thorough understanding of the toxicological profile of ZDTC is paramount for its safe handling and potential therapeutic use.
Hazard Identification
ZDTC is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[5][18] It may also cause an allergic skin reaction.[5]
Summary of GHS Hazard Statements:
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [5] |
| H315 | Causes skin irritation | [5] |
| H317 | May cause an allergic skin reaction | [5] |
| H319 | Causes serious eye irritation | [5] |
| H335 | May cause respiratory irritation | [5] |
| H410 | Very toxic to aquatic life with long lasting effects | [5] |
Acute Toxicity
The median lethal dose (LD50) for oral administration in rats is reported to be 700 mg/kg.[19]
Handling and Safety Precautions
Given its hazard profile, strict safety protocols must be followed when handling ZDTC.[20]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[20]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[3]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[18]
Conclusion and Future Perspectives
This compound is a multifaceted compound with a well-established industrial footprint and burgeoning potential in the biomedical arena. Its role as a proteasome inhibitor has opened new avenues for cancer therapy research. The primary challenge of its poor aqueous solubility is being actively addressed through innovative drug delivery strategies. As our understanding of its mechanisms of action deepens, ZDTC may emerge as a valuable tool in the development of novel therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to explore the full potential of this intriguing molecule.
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An In-depth Technical Guide to the Structure and Bonding in Zinc Diethyldithiocarbamate Complexes
Introduction: The Versatility of Zinc Dithiocarbamates
Zinc diethyldithiocarbamate (ZDEC), a member of the broader class of zinc dithiocarbamate complexes, represents a fascinating intersection of coordination chemistry and material science.[1][2] Initially recognized for its pivotal role as a vulcanization accelerator in the rubber industry, the applications of ZDEC and its analogues have expanded significantly.[2][3] These complexes are now at the forefront of research in areas ranging from agriculture, as fungicides, to advanced materials, as single-source precursors for zinc sulfide (ZnS) nanomaterials.[4][5][6] Moreover, their emerging biomedical applications, including potential anticancer therapies, underscore the importance of a fundamental understanding of their structure and bonding.[7][8][9]
This technical guide provides a comprehensive exploration of the structural nuances and bonding characteristics of this compound complexes. We will delve into the synthetic methodologies, elucidate the intricate molecular geometries, and discuss the nature of the coordinative bonds that dictate the physicochemical properties and reactivity of these versatile compounds. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important class of coordination complexes.
Part 1: The Architectural Landscape of this compound Complexes
The structural chemistry of this compound is far from simple, exhibiting a propensity for forming multinuclear species, most notably dimers.[1][10] This contrasts with many other transition metal dithiocarbamates that favor monomeric structures.
The Dimeric Core: A Tale of Two Zinc Centers
In the solid state, the archetypal structure of this compound, [Zn(S₂CNEt₂)₂], is a centrosymmetric dimer.[10] This binuclear arrangement features two zinc atoms bridged by two of the four diethyldithiocarbamate ligands.[10][11] Consequently, each zinc center is five-coordinate, adopting a distorted trigonal bipyramidal geometry.[10] The coordination sphere of each zinc atom is completed by one chelating diethyldithiocarbamate ligand and two bridging sulfur atoms from the other two ligands.[10]
The bridging is asymmetrical, with each bridging ligand forming one shorter and one longer Zn-S bond.[12] This leads to a coordination environment where each zinc atom has four shorter bonds in a distorted tetrahedral arrangement and a fifth, longer bond.[10][13] In solution, particularly in non-coordinating solvents, this dimeric structure can dissociate into tetrahedral monomers.[5][6]
Beyond the Dimer: Monomeric and Polymeric Structures
While the dimeric form is prevalent for ZDEC, variations in the steric and electronic properties of the N-alkyl or N-aryl substituents on the dithiocarbamate ligand can lead to different structural motifs. For instance, diaryldithiocarbamate complexes of zinc with less bulky substituents have been found to be monomeric, featuring a distorted tetrahedral zinc(II) center.[14][15] Conversely, increasing the steric bulk can favor the formation of dimeric structures with five-coordinate zinc centers.[14] Polymeric structures, like that of zinc-ethylenebis(dithiocarbamate) (Zineb), are also well-documented, particularly for dithiocarbamates derived from primary amines.[16]
Part 2: The Nature of the Bond: A Spectroscopic and Theoretical Perspective
The properties and reactivity of this compound complexes are intrinsically linked to the nature of the zinc-sulfur bond and the electronic structure of the dithiocarbamate ligand itself.
The Dithiocarbamate Ligand: A Resonance-Stabilized System
The dithiocarbamate anion is a versatile ligand capable of stabilizing a wide range of metal oxidation states.[17] Its electronic structure is best described as a resonance hybrid of three canonical forms. The delocalization of the nitrogen lone pair into the C-S₂ fragment gives the C-N bond significant partial double bond character, a feature often referred to as the "thioureide" bond.[4][18] This results in a planar ligand geometry and a high rotational barrier around the C-N bond.[4][18]
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Spectroscopic Signatures of Structure and Bonding
Vibrational and nuclear magnetic resonance spectroscopies are indispensable tools for characterizing this compound complexes.
-
Infrared (IR) Spectroscopy : The IR spectrum of ZDEC provides crucial insights into its bonding. The C-N stretching vibration (the thioureide band), typically observed in the 1470-1520 cm⁻¹ range, is a key diagnostic peak.[18] Its position reflects the degree of double-bond character in the C-N bond. A single, sharp band for the C-S stretching vibration around 1000 cm⁻¹ is indicative of a symmetric, bidentate coordination of the ligand.[18][19] The far-IR region reveals the Zn-S stretching vibrations, confirming the coordination of sulfur to the zinc center.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the organic backbone of the ligand. The chemical shifts of the protons and carbons adjacent to the nitrogen atom are sensitive to the electronic environment. The ¹³C NMR spectrum shows a characteristic signal for the NCS₂ carbon in the range of 190-210 ppm.[20]
Key Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Typical Wavenumber/Chemical Shift | Significance |
| Infrared (IR) | ν(C-N) (Thioureide band) | ~1490-1510 cm⁻¹ | Indicates partial double bond character of the C-N bond. |
| ν(C-S) | ~990-1010 cm⁻¹ | A single sharp peak suggests symmetric bidentate coordination. | |
| ν(Zn-S) | ~350-450 cm⁻¹ | Confirms the formation of the zinc-sulfur bond. | |
| ¹³C NMR | NCS₂ | ~190-210 ppm | Characteristic chemical shift for the dithiocarbamate carbon. |
Part 3: Synthesis and Reactivity
The synthesis of this compound is a robust and high-yielding process, making it readily accessible for various applications.
Standard Synthetic Protocol
The most common method for preparing ZDEC involves the reaction of diethylamine with carbon disulfide in the presence of a base like sodium hydroxide to form the sodium diethyldithiocarbamate salt.[4] This is followed by a metathesis reaction with a soluble zinc salt, such as zinc chloride, which results in the precipitation of the ZDEC complex.[4]
Experimental Protocol: Synthesis of this compound
-
Ligand Formation : In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve sodium hydroxide in ethanol. Slowly add diethylamine to this solution while stirring. Subsequently, add carbon disulfide dropwise, ensuring the temperature remains low. A pale yellow precipitate of sodium diethyldithiocarbamate should form.
-
Complexation : Prepare an aqueous solution of zinc chloride. Add this solution dropwise to the stirred suspension of the sodium diethyldithiocarbamate. A voluminous white precipitate of this compound will form immediately.
-
Isolation and Purification : Continue stirring the mixture for a designated period to ensure complete reaction. Collect the precipitate by vacuum filtration, wash it thoroughly with water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.
-
Drying : Dry the resulting white solid in a vacuum oven at a moderate temperature.
Thermal Decomposition: A Pathway to Zinc Sulfide
A key aspect of the reactivity of this compound complexes is their thermal decomposition.[1] Thermogravimetric analysis (TGA) reveals that these complexes decompose to yield zinc sulfide (ZnS).[20][21] This property is harnessed in the synthesis of ZnS nanoparticles and nanowires, where the ZDEC complex acts as a single-source precursor, providing both the zinc and sulfur atoms in a single molecule.[5][6] The decomposition pathway can be influenced by the presence of coordinating solvents, such as oleylamine, which can modify the zinc coordination sphere and affect the morphology of the resulting nanomaterial.[5][6][12]
Part 4: Relevance in Drug Development
The unique chemical properties of this compound have recently garnered significant attention in the field of drug development, particularly in oncology.
Anticancer Activity and Mechanism of Action
This compound, a metabolite of the anti-alcoholism drug disulfiram, has demonstrated potent anticancer activity.[7] This cytotoxicity is often attributed to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and apoptosis.[7] Furthermore, ZDEC has been shown to inhibit the NF-kB pathway, a critical signaling pathway involved in cancer cell proliferation and survival.[7] The higher concentration of zinc in cancer tissues compared to normal tissues may offer a degree of selectivity for such therapeutic strategies.[7]
Challenges and Formulation Strategies
A major hurdle in the clinical application of ZDEC is its low aqueous solubility and rapid metabolism.[7] To overcome these limitations, formulation strategies such as the preparation of inclusion complexes with cyclodextrins are being actively investigated.[7] These approaches aim to enhance the solubility, stability, and bioavailability of ZDEC, thereby improving its therapeutic potential.[7]
Conclusion
This compound complexes are a structurally rich and chemically versatile class of compounds. Their propensity to form dimeric structures with five-coordinate zinc centers is a defining characteristic, though monomeric and polymeric forms are also accessible. The bonding within these complexes is governed by the resonance-stabilized nature of the dithiocarbamate ligand, which imparts significant double bond character to the C-N bond. This intricate interplay of structure and bonding dictates their reactivity, from their thermal decomposition to form zinc sulfide to their emerging roles in catalysis and medicine. As research continues to uncover new applications for these fascinating molecules, a thorough understanding of their fundamental chemistry, as outlined in this guide, will remain paramount for the rational design of new materials and therapeutic agents.
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An In-depth Technical Guide to the Thermal Degradation of Zinc Diethyldithiocarbamate
Abstract
This technical guide provides a comprehensive examination of the thermal degradation of Zinc diethyldithiocarbamate (ZDTC), a compound of significant industrial and emerging biomedical importance. We will delve into the fundamental principles governing its decomposition, explore the intricate mechanistic pathways, and detail the advanced analytical techniques employed for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep, field-proven understanding of the thermal behavior of ZDTC. We will bridge theoretical knowledge with practical application, offering insights into experimental design and data interpretation, all grounded in authoritative scientific literature.
Introduction: The Significance of Understanding ZDTC's Thermal Profile
This compound, a coordination complex with the chemical formula Zn(S₂CN(C₂H₅)₂)₂, is a multifaceted compound. It has long been established as a highly effective accelerator in the vulcanization of rubber, a process critical to the tire and manufacturing industries.[1][2] More recently, ZDTC has garnered attention for its potential in biomedical applications, including cancer therapy.[3] Furthermore, its role as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles highlights its utility in the burgeoning field of nanotechnology.[4]
The efficacy and safety of ZDTC in these diverse applications are intrinsically linked to its thermal stability and degradation profile. Understanding how this molecule behaves under thermal stress is paramount for:
-
Optimizing Industrial Processes: Controlling the vulcanization process to achieve desired material properties.[5]
-
Ensuring Therapeutic Efficacy and Safety: Predicting the stability of ZDTC-based therapeutics during formulation, storage, and administration.
-
Controlling Nanomaterial Synthesis: Tailoring the size, morphology, and purity of ZnS nanoparticles by manipulating decomposition conditions.[6][7]
This guide will provide a holistic view of the thermal degradation of ZDTC, moving from its fundamental physicochemical properties to the complex interplay of factors that govern its decomposition.
Physicochemical Properties and Molecular Structure
This compound is a white to pale yellow crystalline powder.[8] It is characterized by its insolubility in water but solubility in organic solvents such as chloroform, benzene, and carbon disulfide.[8]
The molecular structure of ZDTC is central to its thermal behavior. It features a central zinc atom coordinated to two bidentate diethyldithiocarbamate ligands through the sulfur atoms. This coordination imparts significant stability to the molecule.
Decomposition in an Oxidative Atmosphere (e.g., Air)
When ZDTC is heated in the presence of oxygen, the decomposition pathway is altered, particularly in the final stages. The initial steps of Zn-S bond cleavage and ligand fragmentation are likely similar to those in an inert atmosphere. However, the resulting zinc sulfide is susceptible to oxidation at elevated temperatures.
The proposed pathway in an oxidative atmosphere is:
-
Initial Decomposition: Formation of zinc sulfide (ZnS) as described above.
-
Oxidation of ZnS: The newly formed zinc sulfide reacts with oxygen to form zinc sulfate (ZnSO₄) as an intermediate. [9]3. Final Decomposition to ZnO: At higher temperatures, zinc sulfate decomposes to yield the final solid residue, zinc oxide (ZnO). [9] This difference in the final product depending on the atmosphere is a critical consideration in applications where ZDTC is subjected to high temperatures in air.
Kinetics of Thermal Decomposition
The study of the kinetics of ZDTC's thermal degradation provides valuable information about the reaction rates and the energy barriers involved. The activation energy (Ea), a key kinetic parameter, represents the minimum energy required for the decomposition reaction to occur.
For a series of metal dithiocarbamates, the activation energy for the thermal decomposition of the zinc complex has been reported to be 187.3 kJ/mol, with a reaction order of two, suggesting a bimolecular decomposition process. [9]This relatively high activation energy is indicative of the compound's thermal stability up to its decomposition temperature.
Influential Factors on Thermal Degradation
The thermal degradation profile of ZDTC is not static and can be significantly influenced by various experimental parameters.
-
Heating Rate: In TGA and DSC analysis, a higher heating rate can shift the decomposition to higher temperatures. [10]This is because the sample has less time to reach thermal equilibrium at each temperature increment.
-
Atmosphere: As discussed, the presence of oxygen leads to the formation of zinc oxide as the final residue, whereas in an inert atmosphere, zinc sulfide is the primary solid product. [9]* Sample Mass and Preparation: Larger sample masses can lead to thermal gradients within the sample, potentially broadening the decomposition temperature range. [11]The physical form of the sample (e.g., powder, crystal size) can also affect the heat transfer and, consequently, the degradation profile.
Analytical Methodologies: Experimental Protocols
Precise and reproducible data on the thermal degradation of ZDTC rely on well-defined experimental protocols.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely powdered ZDTC into a clean, tared TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: Nitrogen or air at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset and end temperatures of decomposition and the percentage of mass loss.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of ZDTC into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan as a reference.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point and enthalpy of fusion from the endothermic peak, and observe any exothermic decomposition events.
Evolved Gas Analysis (EGA)
To identify the volatile products released during the thermal degradation of ZDTC, TGA can be coupled with other analytical techniques such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). While direct GC-MS analysis of ZDTC is challenging due to its thermal instability in the injection port, Pyrolysis-GC-MS can be employed to analyze the degradation products. [12]These hyphenated techniques provide real-time information on the chemical nature of the evolved gases, confirming the formation of diethylamine and carbon disulfide.
Conclusion and Future Perspectives
The thermal degradation of this compound is a well-defined process characterized by a distinct melting point followed by a major decomposition event at higher temperatures. The decomposition pathway and the nature of the final products are highly dependent on the atmospheric conditions. In an inert atmosphere, ZDTC decomposes to form zinc sulfide, while in an oxidative environment, zinc oxide is the final residue.
A thorough understanding of these thermal properties, underpinned by robust analytical methodologies such as TGA and DSC, is crucial for the effective and safe application of ZDTC in its diverse industrial and biomedical roles. Future research should focus on elucidating the precise, step-by-step fragmentation pathways and the nature of any transient intermediates, particularly through the use of advanced in-situ analytical techniques. A deeper understanding of the decomposition kinetics under a wider range of conditions will further empower the rational design of processes and products that leverage the unique properties of this versatile compound.
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Introduction: The Significance of Zinc Diethyldithiocarbamate and Its Solubility
An In-Depth Technical Guide to the Solubility of Zinc Diethyldithiocarbamate in Organic Solvents
This compound (ZDEC) is an organosulfur compound with the chemical formula C₁₀H₂₀N₂S₄Zn.[1][2] It is widely utilized as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers, and as a powerful antioxidant in adhesive systems.[3] Its efficacy in these applications is intrinsically linked to its dispersion and interaction with other components in a formulation, which is largely governed by its solubility in various organic media. For researchers, scientists, and professionals in drug development and material science, a comprehensive understanding of ZDEC's solubility is paramount for formulation design, purification processes, and the development of analytical methodologies.
This technical guide provides a thorough examination of the solubility of ZDEC in a range of organic solvents. It is designed to offer not just data, but also the underlying scientific principles and practical experimental procedures to empower researchers in their work with this versatile compound.
Physicochemical Properties of this compound
A foundational understanding of ZDEC's physical and chemical characteristics is essential to comprehend its solubility behavior.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₀N₂S₄Zn | [1][2] |
| Molecular Weight | 361.92 g/mol | [2] |
| Appearance | White to light yellow powder | [1][2] |
| Melting Point | 178-182 °C | |
| Density | ~1.48 g/cm³ | [4] |
| Water Solubility | Insoluble | [2][5] |
Solubility Profile of this compound in Organic Solvents
| Solvent Class | Solvent | Solubility |
| Nonpolar | Benzene | Soluble[2][5] |
| Toluene | Soluble | |
| Hexane | Sparingly soluble/Insoluble | |
| Polar Aprotic | Carbon Disulfide | Soluble[2][5] |
| Chloroform | Soluble[2][5] | |
| Dichloromethane | Soluble | |
| Acetone | Slightly Soluble[6] | |
| Dimethyl Sulfoxide (DMSO) | 12.5 mg/mL | |
| Polar Protic | Ethanol | Insoluble/Slightly Soluble[5] |
| Methanol | Slightly Soluble |
Theoretical Framework of Solubility: A Mechanistic Perspective
The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is fundamentally governed by the intermolecular forces between the solute and solvent molecules.
Molecular Structure and Polarity of this compound
The ZDEC molecule possesses a complex structure that influences its solubility. In the solid state, it exists as a dimeric unit where each zinc atom is coordinated with five sulfur atoms in a distorted trigonal bipyramidal geometry.[1] The diethyldithiocarbamate ligand itself has polar characteristics due to the presence of nitrogen and sulfur atoms, but the ethyl groups introduce nonpolar character. This duality results in a molecule with moderate overall polarity.
The key intermolecular forces at play for ZDEC are:
-
Van der Waals forces (London dispersion forces): These are present in all molecules and are the primary forces of attraction between nonpolar molecules. The ethyl groups of ZDEC contribute significantly to these interactions.
-
Dipole-dipole interactions: The polar C-N and C=S bonds in the dithiocarbamate ligand create dipoles, allowing for electrostatic interactions with polar solvent molecules.
Solvent Interactions and Solubility Rationale
-
Nonpolar Solvents (e.g., Benzene, Toluene): ZDEC exhibits good solubility in aromatic hydrocarbons like benzene and toluene. This can be attributed to the favorable van der Waals interactions between the nonpolar ethyl groups of ZDEC and the aromatic rings of the solvents.
-
Polar Aprotic Solvents (e.g., Chloroform, Dichloromethane, Carbon Disulfide, DMSO): ZDEC is generally soluble in these solvents. The polarity of these solvents allows for effective dipole-dipole interactions with the polar regions of the ZDEC molecule. The high solubility in carbon disulfide is a classic example of "like dissolves like," as both are sulfur-containing compounds. The quantitative solubility in DMSO (12.5 mg/mL) highlights the strong interactions with this highly polar aprotic solvent.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): ZDEC has limited solubility in polar protic solvents. While these solvents are polar, their strong hydrogen bonding networks are not easily disrupted by the ZDEC molecule, which lacks hydrogen bond donors.
-
Water: ZDEC is insoluble in water due to its significant nonpolar character and its inability to form strong hydrogen bonds with water molecules.[2][5]
The interplay of these factors is visually represented in the following diagram:
Caption: Intermolecular forces governing ZDEC solubility.
Experimental Protocol for Determining the Solubility of this compound
The following protocol outlines a robust and self-validating methodology for the quantitative determination of ZDEC solubility in an organic solvent using the widely accepted shake-flask method, followed by quantification via High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Materials and Reagents
-
This compound (ZDEC), analytical standard grade
-
Organic solvent of interest, HPLC grade
-
Acetonitrile, HPLC grade (for HPLC mobile phase and sample dilution)
-
Water, HPLC grade (for HPLC mobile phase)
-
Volumetric flasks, Class A
-
Analytical balance (± 0.1 mg)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.45 µm, solvent-compatible)
-
HPLC system with UV detector, C18 column
Experimental Workflow Diagram
Caption: Experimental workflow for ZDEC solubility determination.
Step-by-Step Methodology
Part A: Sample Preparation and Equilibration (Shake-Flask Method)
-
Preparation of Saturated Solution: Accurately weigh an excess amount of ZDEC and add it to a volumetric flask. The excess amount should be sufficient to ensure a saturated solution with undissolved solid remaining after equilibration.
-
Solvent Addition: Add a known volume of the desired organic solvent to the flask.
-
Equilibration: Seal the flask and place it in an orbital shaker with the temperature controlled to a specific value (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 150 rpm) for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.
Part B: Phase Separation
-
Centrifugation: After equilibration, centrifuge the flask at a moderate speed to pellet the excess undissolved ZDEC.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.
Part C: Quantification by HPLC-UV
-
Preparation of Calibration Standards: Prepare a series of ZDEC standard solutions of known concentrations in the chosen organic solvent.
-
Sample Dilution: Dilute the filtered saturated solution with the organic solvent to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Analyze the calibration standards and the diluted sample by HPLC-UV. A typical method would involve a C18 column with a mobile phase of acetonitrile and water, and UV detection at an appropriate wavelength (e.g., 260 nm).[7]
-
Calculation: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of ZDEC in the diluted sample from the calibration curve. Calculate the solubility of ZDEC in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/100 mL or mol/L.
Conclusion
This technical guide has provided a detailed overview of the solubility of this compound in organic solvents, grounded in both theoretical principles and practical experimental methodology. While a comprehensive quantitative dataset remains a subject for further experimental investigation, the information and protocols presented herein offer a solid foundation for researchers and professionals. A thorough understanding and application of these principles will facilitate the effective use of ZDEC in its various scientific and industrial applications.
References
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- Jones, R. T., & Twaroski, M. J. (2001). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Journal of Analytical Toxicology, 25(5), 364–369.
- Kuttan, R., & Ouseph, P. P. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC.
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A Technical Guide to the Biological Mechanisms of Zinc Diethyldithiocarbamate (ZDEC)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Zinc diethyldithiocarbamate (ZDEC), an organozinc compound, has garnered significant scientific interest for its potent and multifaceted biological activities. Initially recognized for its role as a vulcanization accelerator in the rubber industry and as an antifungal agent, its complex interactions within cellular systems have revealed its potential as a modulator of critical biological pathways.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of ZDEC, focusing on its role as a proteasome inhibitor, a modulator of cellular redox status, and an inducer of apoptosis. We will delve into the causality behind its effects, present detailed experimental protocols for studying its activity, and discuss its therapeutic implications. This document is designed to serve as a comprehensive resource for researchers investigating dithiocarbamates and professionals in the field of drug discovery and development.
Introduction to this compound
This compound ([(C₂H₅)₂NCS₂]₂Zn) is a coordination complex formed between the zinc cation (Zn²⁺) and two diethyldithiocarbamate (DDC) ligands.[1][2] DDC itself is a metabolite of Disulfiram, a drug used for the treatment of alcoholism. The biological activity of dithiocarbamates is often dependent on their complexation with metal ions, which can facilitate their entry into cells and their interaction with intracellular targets.[3][4] While much research has focused on the copper complex of DDC, the zinc complex exhibits a distinct and potent profile of biological effects that are of significant therapeutic interest.[5] This guide will elucidate the primary mechanisms through which ZDEC exerts its influence on biological systems.
Core Mechanisms of Action
The biological effects of ZDEC are not attributable to a single mode of action but rather to a synergistic interplay of several mechanisms. These primarily include the inhibition of the ubiquitin-proteasome system, the disruption of cellular redox homeostasis, and the modulation of key signaling pathways like NF-κB, culminating in the induction of apoptosis.
Potent Inhibition of the Ubiquitin-Proteasome System
A primary and well-documented mechanism of ZDEC and related metal-dithiocarbamate complexes is the potent inhibition of the ubiquitin-proteasome system (UPS).[5][6] The UPS is a critical cellular machinery responsible for the targeted degradation of the majority of intracellular proteins, thereby controlling fundamental processes such as cell cycle progression, signal transduction, and apoptosis.[7][8][9]
Causality of Inhibition: The inhibitory action of ZDEC is directed at the 20S catalytic core of the 26S proteasome.[5] Specifically, it has been shown to inhibit the chymotrypsin-like (CT-L) activity, which is considered the rate-limiting step for protein degradation.[5] It is hypothesized that the dithiocarbamate moiety chelates zinc and that this complex directly interacts with critical cysteine or threonine residues within the active sites of the proteasome's β-subunits. This binding disrupts the catalytic activity, leading to a halt in protein degradation.[5][7] Consequently, polyubiquitinated proteins, including key cell cycle regulators (e.g., p21, p27) and tumor suppressors (e.g., p53), accumulate within the cell.[7][9] This accumulation disrupts cellular homeostasis and can trigger downstream apoptotic pathways.
Caption: Signaling pathways leading to ZDEC-induced apoptosis.
Experimental Methodologies for Studying ZDEC
To rigorously investigate the mechanisms of ZDEC, standardized and validated protocols are essential. Here, we provide step-by-step methodologies for two core experiments.
Protocol: In-Solution Proteasome Activity Assay
This protocol measures the chymotrypsin-like activity of the proteasome in cell lysates using a fluorogenic substrate. [10][11] Principle: The substrate, Suc-LLVY-AMC (Succinyl-Leucine-Leucine-Valine-Tyrosine-7-Amino-4-methylcoumarin), is non-fluorescent. When cleaved by the chymotrypsin-like activity of the proteasome, the free AMC (7-Amino-4-methylcoumarin) group is released, which is highly fluorescent and can be quantified.
Methodology:
-
Cell Lysate Preparation:
-
Culture cells to 70-80% confluency and treat with various concentrations of ZDEC (and a vehicle control) for the desired time.
-
Harvest cells and wash twice with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 250 mM sucrose, 5 mM MgCl₂, 1 mM DTT, 0.5 mM EDTA, 0.025% digitonin) on ice for 30 minutes. Note: Do not use protease inhibitors in the lysis buffer. [11] * Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
-
Assay Procedure (96-well format):
-
Prepare an AMC standard curve (e.g., 0-100 pmol/well) to calibrate fluorescence to molar amounts. [11] * In a black, opaque 96-well plate, add 20-50 µg of protein lysate to each well.
-
For each sample, prepare paired wells. To one well, add the specific proteasome inhibitor MG-132 (final concentration 20 µM) to measure non-proteasomal activity. To the other, add an equal volume of assay buffer. [11] * Adjust the total volume in each well to 100 µL with Proteasome Assay Buffer (25 mM HEPES, pH 7.5).
-
Initiate the reaction by adding the fluorogenic substrate Suc-LLVY-AMC to a final concentration of 80-100 µM.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetics over 30-60 minutes at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm. [11][12]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Subtract the rate of the MG-132-treated well from its untreated pair to determine the specific proteasome activity.
-
Express the activity as a percentage of the vehicle-treated control.
-
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels. [13][14][15] Principle: DCFH-DA is non-fluorescent and freely diffuses into cells, where intracellular esterases cleave the acetate groups to form DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). [13]The fluorescence intensity is directly proportional to the level of intracellular ROS.
Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.
Methodology:
-
Cell Preparation:
-
Staining and Treatment:
-
The next day, remove the culture medium and wash the cells once with warm, serum-free medium or PBS.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium immediately before use. [14] * Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with PBS to remove any extracellular probe.
-
Add 100 µL of medium containing the desired concentrations of ZDEC. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Tert-Butyl hydroperoxide) to induce ROS. [15]
-
-
Measurement and Analysis:
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm. [14][15] * Readings can be taken kinetically over a period of 1-2 hours or as a single endpoint measurement.
-
Normalize the fluorescence intensity of treated cells to that of the vehicle control cells to determine the fold-change in ROS production. For more rigorous analysis, normalize fluorescence to cell number or protein content. [14]
-
Data Summary & Therapeutic Implications
The potent biological activities of ZDEC and related complexes have positioned them as promising candidates for therapeutic development, particularly in oncology.
Table 1: Comparative Cytotoxicity of Dithiocarbamate Complexes
| Compound | Cell Line | Assay | IC₅₀ Value | Reference |
| PyDT-Zinc(II) Complex | MDA-MB-231 (Breast) | Proteasome Inhibition | ~20 µM | [5] |
| PyDT-Copper(II) Complex | MDA-MB-231 (Breast) | Proteasome Inhibition | ~5 µM | [5] |
| Zn(DDC)₂ | A549 (Lung) | MTT Assay | 54.6 µM | [3] |
| SBE-CD-Zn(DDC)₂ | A549 (Lung) | MTT Assay | 4.9 µM | [3] |
| Cu(DDC)₂ | MV-4-11 (Leukemia) | Viability Assay | ~30 nM (72h) | [17] |
Note: PyDT is Pyrrolidine dithiocarbamate, a structurally related compound. SBE-CD is a cyclodextrin used for formulation, enhancing solubility and potency. [3]Data highlights the high potency of copper complexes and the potential for formulation to significantly improve the efficacy of zinc complexes.
The ability of ZDEC to simultaneously inhibit the proteasome, induce ROS, and modulate survival pathways like NF-κB makes it an attractive multi-target agent. This is particularly relevant for overcoming drug resistance in cancer, as many resistant phenotypes rely on increased proteasome activity or altered redox states. [18]The development of novel formulations, such as encapsulation in cyclodextrins or liposomes, has shown promise in improving the solubility and bioavailability of these complexes, potentially enhancing their therapeutic index. [3][17]
Conclusion
This compound is a potent bioactive molecule that operates through a sophisticated network of mechanisms. Its primary modes of action—proteasome inhibition and modulation of cellular redox status—converge to disrupt cellular homeostasis and potently induce apoptosis in target cells. The dual pro-oxidant and antioxidant potential of its components necessitates careful characterization in different biological contexts. A thorough understanding of these mechanisms, facilitated by the robust experimental protocols detailed herein, is critical for harnessing the full therapeutic potential of ZDEC and designing the next generation of dithiocarbamate-based drugs.
References
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PCBIS. Measurement of intracellular reactive oxygen species (ROS). Platform for Chemical Biology of the University of Strasbourg.[Link]
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Noblanc A, et al. (1998). Radiation-induced apoptosis in thymocytes: inhibition by diethyldithiocarbamate and zinc. International Journal of Radiation Biology.[Link]
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Barrick Lab. Measuring Intracellular Reactive Oxygen Species (ROS). Michigan State University.[Link]
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Eruslanov, E., & Kusmartsev, S. (2019). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. JoVE (Journal of Visualized Experiments).[Link]
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Wang, X., & Chen, X. J. (2023). Proteasomes: Isolation and Activity Assays. Current Protocols.[Link]
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ROS Assay Kit Protocol. Provider not specified.[Link]
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Ameziane-El-Hassani, R., et al. (2016). Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol.[Link]
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Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. Experimental Cell Research.[Link]
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Wang, X., & Chen, X. J. (2023). Proteasomes: Isolation and Activity Assays. PubMed.[Link]
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PubChem. this compound. National Center for Biotechnology Information.[Link]
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Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. PubMed.[Link]
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Geng, F., & Wenzel, S. E. (2014). Measurement of the Multiple Activities of 26S Proteasomes. Methods in Molecular Biology.[Link]
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Milacic, V., et al. (2006). Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity. Toxicology and Applied Pharmacology.[Link]
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Er, E., et al. (2000). Pyrrolidine dithiocarbamate-induced apoptosis depends on cell type, density, and the presence of Cu(2+) and Zn(2+). American Journal of Physiology-Cell Physiology.[Link]
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Suliman, A. S. O., et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. Pharmaceutics.[Link]
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Ebadi, M., et al. (1999). The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro. Toxicology Letters.[Link]
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Lee, S. R. (2018). Critical Role of Zinc as Either an Antioxidant or a Prooxidant in Cellular Systems. Oxidative Medicine and Cellular Longevity.[Link]
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Adeyemi, J. O., & Onwudiwe, D. C. (2020). The mechanisms of action involving dithiocarbamate complexes in biological systems. Inorganica Chimica Acta.[Link]
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Dou, Q. P., et al. (2009). Inhibition of Tumor Proteasome Activity by Gold Dithiocarbamato Complexes via both Redox-Dependent and –Independent Processes. Journal of Cellular Biochemistry.[Link]
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Liu, P., et al. (2023). Diethyldithiocarbamate copper nanoparticle overcomes resistance in cancer therapy without inhibiting P-glycoprotein. Nanomedicine: Nanotechnology, Biology and Medicine.[Link]
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Wang, X., et al. (2023). Dietary Zinc Deficiency Regulates the ROS/TLR4/NF-κB Pathway to Induce Pancreatic Inflammation and Cell Death in Mice. Biological Trace Element Research.[Link]
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Richter, A. G., et al. (2022). The combination of diethyldithiocarbamate and copper ions is active against Staphylococcus aureus and Staphylococcus epidermidis biofilms in vitro and in vivo. Frontiers in Microbiology.[Link]
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Jarosz, M., et al. (2017). Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling. Inflammopharmacology.[Link]
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Seo, S., et al. (2017). Interaction between Diethyldithiocarbamate and Cu(II) on Gold in Non-Cyanide Wastewater. Sensors.[Link]
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Cruz, K. J. C., et al. (2017). Zinc and Oxidative Stress: Current Mechanisms. Antioxidants.[Link]
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Richter, A. G., et al. (2022). The combination of diethyldithiocarbamate and copper ions is active against Staphylococcus aureus and Staphylococcus epidermidis biofilms in vitro and in vivo. PubMed.[Link]
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Wehbe, M., et al. (2017). Development and optimization of an injectable formulation of copper diethyldithiocarbamate, an active anticancer agent. International Journal of Nanomedicine.[Link]
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Lee, K. R., et al. (2007). Evaluation of the Cytotoxicity of Polyetherurethane (PU) Film Containing this compound (ZDEC) on Various Cell Lines. Journal of Toxicology and Environmental Health, Part A.[Link]
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Grosicka-Maciąg, E., et al. (2011). The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. Cell Biology and Toxicology.[Link]
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Jarosz, M., et al. (2017). Antioxidant and anti-inflammatory effects of zinc. Zinc-dependent NF-κB signaling. PubMed.[Link]
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Lomo, J., et al. (2013). IκB-ζ controls the constitutive NF-κB target gene network and survival of ABC DLBCL. Blood.[Link]
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O'Carroll, C., et al. (2013). Inhibitory feedback control of NF-κB signalling in health and disease. Biochemical Society Transactions.[Link]
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Core Principles of Dithiocarbamate Chelation with Metals: A Guide to Synthesis, Characterization, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Dithiocarbamates (DTCs) are a class of organosulfur compounds that have garnered significant attention across diverse scientific fields, including agriculture, materials science, and medicine.[1][2] Their prominence stems from their exceptional ability to act as powerful chelating agents for a vast range of metal ions.[3] These monoanionic, bidentate ligands form highly stable complexes with nearly all transition metals, as well as many main group elements, lanthanides, and actinides.[4][5] This guide provides a comprehensive overview of the fundamental principles governing dithiocarbamate chelation, detailing the synthesis and characterization of these complexes and exploring their applications, particularly within the realm of drug development.
The Mechanism of Dithiocarbamate Chelation
Dithiocarbamates, with the general formula R₂NCS₂⁻, are characterized by a dithiocarboxylate group where two sulfur atoms act as electron-pair donors. This structure allows them to bind to a single metal ion in a bidentate fashion, forming a stable four-membered ring.[1][6] This chelation is the cornerstone of their utility.
The remarkable stability of metal-dithiocarbamate complexes is also attributed to the ligand's ability to delocalize electron density through resonance. The ligand exists as a hybrid of two main resonance forms: a soft dithiocarbamate form and a hard thioureide form, which arises from the delocalization of the nitrogen atom's lone pair of electrons onto the sulfur atoms.[6][7] This electronic flexibility allows dithiocarbamates to effectively stabilize metals in a wide array of oxidation states.[5]
Caption: A typical experimental workflow for the synthesis of a metal-dithiocarbamate complex.
Experimental Protocol: Synthesis of Bis(diethyldithiocarbamato)copper(II)
This protocol describes a standard laboratory procedure for synthesizing a representative metal-dithiocarbamate complex.
Materials:
-
Sodium diethyldithiocarbamate trihydrate (Na(S₂CN(C₂H₅)₂)·3H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Deionized water
-
Methanol
Procedure:
-
Prepare Ligand Solution: Dissolve 2.25 g (0.01 mol) of sodium diethyldithiocarbamate trihydrate in 50 mL of deionized water in a 250 mL beaker with constant stirring until the solid is fully dissolved.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve 0.85 g (0.005 mol) of copper(II) chloride dihydrate in 50 mL of deionized water.
-
Complexation: Add the copper(II) chloride solution dropwise to the stirring sodium diethyldithiocarbamate solution at room temperature. A dark brown precipitate will form immediately.
-
Digestion: Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure the reaction goes to completion and to allow the precipitate to agglomerate.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid copiously with deionized water to remove any unreacted salts, followed by a wash with a small amount of cold methanol to facilitate drying.
-
Drying: Dry the final product, Bis(diethyldithiocarbamato)copper(II), in a desiccator over calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).
A suite of analytical techniques is employed to confirm the formation and elucidate the structure of metal-dithiocarbamate complexes.
-
Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for confirming the coordination of the dithiocarbamate ligand to the metal center.
-
ν(C-N) Vibration: The "thioureide" band, located between 1450-1550 cm⁻¹, is particularly diagnostic. A shift of this band to a higher frequency upon complexation indicates an increase in the C-N double bond character, which is a hallmark of chelation. [8] * ν(C-S) Vibration: A single, sharp band in the 950-1050 cm⁻¹ region is indicative of a symmetric, bidentate coordination of the two sulfur atoms. [1] * ν(M-S) Vibration: The formation of a new bond between the metal and sulfur atoms gives rise to a new absorption band in the far-IR region (typically 300-450 cm⁻¹), providing direct evidence of coordination. [1]
-
-
UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic structure of the complex. The spectra are typically characterized by intense intra-ligand (π→π, n→π) transitions in the UV region and, for transition metals, Ligand-to-Metal Charge Transfer (LMCT) bands and lower intensity d-d transition bands in the visible region. [1][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While the presence of paramagnetic metal centers can complicate NMR analysis, ¹H and ¹³C NMR are routinely used for diamagnetic complexes (e.g., Zn(II), Cd(II), Hg(II)) to confirm the ligand's structure within the complex. [10][11]Changes in the chemical shifts of protons and carbons near the coordination site can provide insights into the metal-ligand interaction. [12][13]
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of these complexes in the solid state. It provides unambiguous information on coordination geometry (e.g., square planar for Pd(II), tetrahedral for Zn(II)), bond lengths, and bond angles. [8][10][14][15]
Table 2. Summary of common analytical techniques for the characterization of metal-dithiocarbamate complexes.Technique Key Information Provided Typical Observation for M(DTC)₂ IR Spectroscopy Ligand coordination mode ν(C-N) shifts to higher frequency; Single ν(C-S) band; New ν(M-S) band appears. UV-Vis Spectroscopy Electronic transitions Intense intra-ligand and LMCT bands; Weaker d-d transition bands for d-block metals. NMR Spectroscopy Ligand structure (for diamagnetic complexes) Shifts in ¹H and ¹³C signals adjacent to the NCS₂ core confirm coordination. X-ray Crystallography Molecular structure, geometry, bond lengths Definitive structural elucidation (e.g., square planar PdS₄, tetrahedral ZnS₄).
Applications in Drug Development and Biomedical Research
The unique chemical properties of metal-dithiocarbamate complexes, primarily their ability to chelate metals and interact with thiol groups, have made them attractive candidates for various medical applications. [16]
-
Anticancer Agents: The multi-faceted effects of dithiocarbamates, including their ability to induce oxidative stress and inhibit key cellular pathways like the proteasome, have led to their investigation as anticancer drugs. [16]Complexes of gold(III), copper, and palladium have shown excellent in vitro and in vivo anti-tumor properties, in some cases with reduced systemic toxicity compared to traditional platinum-based drugs. [4][15][16]* Radiopharmaceuticals for Medical Imaging: The ability of dithiocarbamates to form stable complexes with radiometals is crucial for their use in nuclear medicine. [17][18]Technetium-99m and copper radionuclide complexes with DTC ligands have been developed as agents for imaging the heart and other tissues using techniques like PET and SPECT. [17]* Antimicrobial and Antifungal Agents: Many dithiocarbamate complexes exhibit potent activity against pathogenic bacteria and fungi. [1]Their mechanism is often linked to the chelation of essential metal ions required for microbial enzyme function. Investigations have shown that the metal complexes are often more potent than the free dithiocarbamate ligands. [1][3]
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Methodological & Application
Synthesis of Zinc Diethyldithiocarbamate for Laboratory Use: An Application Note and Protocol
Abstract: This document provides a comprehensive, field-proven guide for the laboratory-scale synthesis of zinc diethyldithiocarbamate (ZDTC), a versatile organozinc compound with applications as a vulcanization accelerator and a precursor in materials science. The protocol is designed for researchers, scientists, and professionals in drug development, emphasizing safety, reproducibility, and high-purity outcomes. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and validation checkpoints to ensure the integrity of the synthesis.
Introduction and Scientific Background
This compound, with the chemical formula [(C₂H₅)₂NCS₂]₂Zn, is a coordination complex wherein a central zinc ion is chelated by two diethyldithiocarbamate ligands.[1] This structure imparts unique chemical properties that are leveraged in various industrial and research applications. In the realm of materials science, ZDTC serves as a single-source precursor for the synthesis of zinc sulfide (ZnS) nanoparticles and thin films, which are integral to optoelectronic devices. Its role as an accelerator in the vulcanization of rubber is also well-established.[1]
The synthesis of ZDTC is a robust and straightforward two-step process, ideal for a laboratory setting. The first step involves the formation of a water-soluble dithiocarbamate salt, sodium diethyldithiocarbamate, through the reaction of diethylamine with carbon disulfide in the presence of a base, typically sodium hydroxide.[2] The subsequent step is a precipitation reaction where an aqueous solution of a zinc salt, such as zinc chloride or zinc sulfate, is introduced to the sodium diethyldithiocarbamate solution.[3] The insoluble ZDTC precipitates out of the solution and can be isolated through filtration.
This guide will detail a reliable protocol for this synthesis, with an emphasis on the causal relationships between reaction conditions and the quality of the final product.
Chemical Reaction and Stoichiometry
The synthesis of this compound proceeds in two main stages:
Stage 1: Formation of Sodium Diethyldithiocarbamate
CS₂ + HN(C₂H₅)₂ + NaOH → NaS₂CN(C₂H₅)₂ + H₂O[2]
Stage 2: Precipitation of this compound
2 NaS₂CN(C₂H₅)₂ + ZnCl₂ → Zn(S₂CN(C₂H₅)₂)₂ + 2 NaCl[3]
An optimized molar ratio for the reactants has been reported as 2:2:2:1 for diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively, yielding approximately 48.5% of the final product.[2]
Reagents and Materials
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity |
| Diethylamine | (C₂H₅)₂NH | 73.14 | ≥99.5% |
| Carbon Disulfide | CS₂ | 76.13 | ≥99.9% |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% (pellets) |
| Zinc Chloride | ZnCl₂ | 136.30 | ≥98% (anhydrous) |
| Deionized Water | H₂O | 18.02 | - |
| Ethanol | C₂H₅OH | 46.07 | 95% or absolute |
| Acetone | (CH₃)₂CO | 58.08 | ACS grade |
Health and Safety Precautions
This synthesis involves the use of hazardous materials. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
| Chemical | Key Hazards | Recommended PPE and Handling Precautions |
| Carbon Disulfide | Highly flammable, volatile, and toxic. Can be absorbed through the skin. Affects the central nervous system.[4] | Work in a fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles. Ground all equipment to prevent static discharge. Keep away from all ignition sources.[5] |
| Diethylamine | Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[6][7] | Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves, a lab coat, and safety goggles. Avoid inhalation of vapors.[8] |
| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage.[9] | Handle with care to avoid contact with skin and eyes. Wear gloves, a lab coat, and safety goggles. When preparing solutions, always add sodium hydroxide to water, never the other way around, to control the exothermic reaction. |
| Zinc Chloride | Corrosive. Harmful if swallowed. Causes serious eye damage. | Avoid inhalation of dust. Wear gloves, a lab coat, and safety goggles. Prepare solutions in a fume hood. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis and characterization of this compound.
Detailed Synthesis Protocol
This protocol is designed for a laboratory-scale synthesis with a theoretical yield of approximately 9 grams of this compound.
Part 1: Preparation of Sodium Diethyldithiocarbamate Solution
-
Prepare a 0.2 M Sodium Hydroxide Solution: In a 250 mL beaker, dissolve 0.8 g (0.02 mol) of sodium hydroxide pellets in 100 mL of deionized water. Allow the solution to cool to room temperature.
-
Reaction Setup: In a 500 mL Erlenmeyer flask equipped with a magnetic stir bar, add 2.05 mL (0.02 mol) of diethylamine. Place the flask in an ice bath on a magnetic stirrer.
-
Addition of Reactants: Slowly add the prepared 100 mL of 0.2 M sodium hydroxide solution to the diethylamine with continuous stirring.
-
Carbon Disulfide Addition: While maintaining the temperature with the ice bath, slowly add 1.2 mL (0.02 mol) of carbon disulfide dropwise to the stirring solution. A pale yellow solution of sodium diethyldithiocarbamate will form.
-
Reaction Time: Continue stirring the solution in the ice bath for 30-45 minutes to ensure the reaction is complete.
Part 2: Precipitation and Purification of this compound
-
Prepare a 0.1 M Zinc Chloride Solution: In a separate 150 mL beaker, dissolve 1.36 g (0.01 mol) of anhydrous zinc chloride in 100 mL of deionized water.
-
Precipitation: Slowly add the zinc chloride solution dropwise to the continuously stirring sodium diethyldithiocarbamate solution at room temperature. A white to pale yellow precipitate of this compound will form immediately.
-
Digestion of Precipitate: Continue stirring the mixture for an additional 30 minutes at room temperature to allow the precipitate to fully form and agglomerate.
-
Isolation: Set up a Büchner funnel with a filter paper for vacuum filtration. Collect the precipitate by filtering the reaction mixture.
-
Washing: Wash the precipitate on the filter paper three times with 50 mL portions of deionized water to remove any unreacted salts. Follow this with two washes of 25 mL portions of cold ethanol or acetone to remove water and facilitate drying.
-
Drying: Transfer the purified white solid to a pre-weighed watch glass and dry in a vacuum oven at 50-60°C until a constant weight is achieved. The final product should be a fine, white to off-white powder.
Characterization and Validation
To confirm the successful synthesis and purity of the this compound, the following characterization techniques are recommended:
| Parameter | Expected Result |
| Appearance | White to off-white crystalline powder |
| Melting Point | 172-182 °C |
| Solubility | Insoluble in water; Soluble in chloroform, benzene, and carbon disulfide |
FTIR Spectroscopy:
Infrared spectroscopy is a powerful tool for identifying the functional groups present in the synthesized compound. Key vibrational bands for this compound are expected in the following regions:
-
ν(C-N): A strong band around 1490-1510 cm⁻¹ is characteristic of the thioureide bond, indicating a significant double-bond character due to resonance.
-
ν(C-S): A band in the region of 990-1010 cm⁻¹ can be attributed to the C-S stretching vibration.
Caption: Chemical reaction scheme for the two-step synthesis of this compound.
¹H NMR Spectroscopy (in CDCl₃):
The proton NMR spectrum provides information on the hydrogen environments in the molecule. For this compound, the spectrum is expected to be relatively simple due to the symmetry of the molecule.
-
-CH₂- (Methylene protons): A quartet around δ 3.6-3.9 ppm.
-
-CH₃ (Methyl protons): A triplet around δ 1.2-1.4 ppm.
¹³C NMR Spectroscopy (in CDCl₃):
The carbon NMR spectrum will show the different carbon environments.
-
-NCS₂ (Dithiocarbamate carbon): A peak around δ 200-205 ppm.
-
-CH₂- (Methylene carbons): A peak around δ 48-50 ppm.
-
-CH₃ (Methyl carbons): A peak around δ 12-14 ppm.
Troubleshooting and Optimization
-
Low Yield: Ensure all reagents are of high purity and accurately weighed. Maintain low temperatures during the formation of sodium diethyldithiocarbamate to prevent side reactions. Ensure complete precipitation by allowing sufficient stirring time after the addition of the zinc chloride solution.
-
Discolored Product (Yellow/Brown): This may indicate the presence of impurities. Ensure thorough washing of the precipitate to remove residual reactants and byproducts. If the product remains discolored, recrystallization from a suitable solvent like ethanol or an ethanol/chloroform mixture can be performed.[9]
-
Product Fails to Precipitate: Verify the concentrations of your reactant solutions. Ensure that the sodium diethyldithiocarbamate solution was properly formed before adding the zinc salt.
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of high-purity this compound in a laboratory setting. By adhering to the specified reaction conditions, safety precautions, and characterization methods, researchers can confidently produce ZDTC for a variety of applications. The self-validating nature of this protocol, with its clear characterization benchmarks, ensures the integrity of the synthesized material for downstream use.
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Sujarit, J., & Phutdhawong, W. (2003). Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA. Retrieved from [Link]
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ResearchGate. (n.d.). The chemical structures of this compound (ZDEC), zinc dibutyldithiocarbamate (ZDBC), and zinc 2-mercaptobenzothiazole (ZMBT). Retrieved from [Link]
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Onwudiwe, D. C., & Ajibade, P. A. (2011). Synthesis, Characterization and Thermal Studies of Zn(II), Cd(II) and Hg(II) Complexes of N-Methyl-N-Phenyldithiocarbamate: The Single Crystal Structure of [(C6H5)(CH3)NCS2]4Hg2. PMC - NIH. Retrieved from [Link]
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Application Note: A Comprehensive Guide to the Analytical Quantification of Zinc Diethyldithiocarbamate (ZDTC)
Abstract
Zinc diethyldithiocarbamate (ZDTC) is a crucial organosulfur compound utilized as a vulcanization accelerator in the rubber industry, a fungicide in agriculture, and has emerging applications in pharmaceuticals due to its anticancer properties.[1] Accurate and reliable quantification of ZDTC is paramount for quality control, residue analysis, environmental monitoring, and pharmacokinetic studies. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principal analytical techniques for ZDTC quantification. We delve into the causality behind experimental choices for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Visible (UV-Vis) Spectrophotometry, and Atomic Absorption Spectroscopy (AAS), offering field-proven insights and step-by-step protocols to ensure methodological robustness and data integrity.
Introduction: The Analytical Challenge of ZDTC
This compound, a metal complex of diethyldithiocarbamic acid, presents unique analytical challenges. Its inherent instability, particularly in acidic conditions, and its tendency for ligand exchange (transmetalation) can complicate direct analysis.[2] Therefore, analytical strategies are broadly categorized into two approaches:
-
Direct Quantification: Analyzing the intact ZDTC molecule, typically using chromatographic methods.
-
Indirect Quantification: Measuring a specific component of the molecule, such as the zinc ion or a degradation product like carbon disulfide (CS₂).
The choice of method is dictated by the sample matrix, required sensitivity, specificity, and available instrumentation. This guide will explore the nuances of each major technique.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Specificity
HPLC is the premier technique for the specific quantification of intact ZDTC, distinguishing it from other dithiocarbamates. The choice between direct analysis and pre-column derivatization is a critical experimental decision.
Principle of HPLC Analysis
Reversed-phase HPLC (RP-HPLC) is the most common modality, separating ZDTC from other matrix components based on its hydrophobicity. A non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of acetonitrile or methanol and water.[3][4] ZDTC, being relatively non-polar, is retained on the column and elutes at a characteristic retention time. Detection is commonly achieved using a UV detector.
Methodological Causality: Key Experimental Choices
-
Direct vs. Derivatization: Direct analysis is simpler but is hampered by the instability of the ZDTC complex, which can undergo transmetalation with metal ions from the HPLC system's stainless steel components.[2] Pre-column derivatization, often with copper (II) sulfate to form the more stable copper diethyldithiocarbamate complex, circumvents this issue and enhances chromophoric properties for detection at a higher wavelength (e.g., 435 nm), improving sensitivity and specificity.[5]
-
Column Chemistry: A C18 column is the workhorse for ZDTC analysis due to its strong hydrophobic retention.[2][3] A C8 column can be used for faster analysis if sufficient resolution is achieved.[4]
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to water is optimized to achieve adequate retention and separation. A gradient elution, where the organic solvent concentration is increased over time, is often employed to elute a range of compounds with varying polarities.[2][3]
-
Detection Wavelength: For direct analysis, UV detection is typically set around 260 nm.[2][3] When using copper derivatization, the wavelength is shifted to the visible region at approximately 435 nm, minimizing interference from many matrix components.[5]
Experimental Workflow and Protocol
The following diagram illustrates a typical HPLC workflow for ZDTC analysis.
Caption: HPLC workflow for ZDTC quantification.
Protocol 2.3.1: HPLC Quantification of ZDTC with Copper Derivatization
-
Standard Preparation: Prepare a stock solution of ZDTC in a suitable organic solvent (e.g., dichloromethane or acetonitrile). Create a series of calibration standards by serial dilution.
-
Sample Preparation: Extract ZDTC from the sample matrix using an appropriate solvent (e.g., dichloromethane for rubber vulcanizates).[5] Evaporate the solvent and re-dissolve the residue in a known volume of the same solvent.
-
Derivatization: To a known volume of the sample extract or standard solution, add an excess of copper (II) sulfate solution and vortex thoroughly. The formation of the yellow copper diethyldithiocarbamate complex should be visible.
-
HPLC Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ZDTC in the sample from this curve.
Gas Chromatography (GC): The Indirect Approach via Carbon Disulfide
Due to the low volatility and thermal lability of the ZDTC complex, direct GC analysis is not feasible. Instead, GC methods quantify ZDTC indirectly by measuring its acid-hydrolysis product, carbon disulfide (CS₂).[6][7] This approach is widely adopted for total dithiocarbamate residue analysis in food and agricultural samples.[6][8]
Principle of GC Analysis
The core of this method is the quantitative conversion of the dithiocarbamate moiety to CS₂ upon heating in a strong acidic medium (e.g., hydrochloric acid with stannous chloride).[6] The volatile CS₂ is then purged from the sample, trapped, and introduced into the GC system. Headspace sampling is a common and efficient introduction technique.[9] Separation is achieved on a suitable capillary column, and detection is typically performed with a mass spectrometer (MS) or a sulfur-selective detector like a flame photometric detector (FPD).
Methodological Causality: Key Experimental Choices
-
Hydrolysis Conditions: The choice of acid and reducing agent (stannous chloride) is critical for the complete and reproducible degradation of ZDTC to CS₂. Stannous chloride prevents oxidative side reactions.
-
Sample Introduction: Headspace analysis is preferred as it is automated, minimizes matrix contamination of the GC system, and provides excellent sensitivity for volatile analytes like CS₂.[9]
-
Detector Selection: A mass spectrometer offers the highest degree of certainty in identification and quantification through its ability to provide mass spectral information. An FPD is a cost-effective and highly sensitive alternative for sulfur-containing compounds.
Experimental Workflow and Protocol
Caption: GC-MS workflow for indirect ZDTC quantification.
Protocol 3.3.1: Headspace GC-MS Quantification of ZDTC as CS₂
-
Standard Preparation: Prepare calibration standards of carbon disulfide in a suitable solvent (e.g., isooctane or methanol).[6][9]
-
Sample Preparation:
-
Weigh a homogenized sample into a headspace vial.
-
Add a solution of stannous chloride in hydrochloric acid.[6]
-
Immediately seal the vial.
-
-
Headspace Conditions:
-
GC-MS Conditions:
-
Column: A mid-polarity column suitable for volatile compounds (e.g., HP-5MS).[3]
-
Injector: Split/splitless, operated in splitless mode.[3]
-
Carrier Gas: Helium.
-
Oven Program: Isothermal or a slow temperature ramp to ensure separation of CS₂ from other volatiles.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for the characteristic ions of CS₂ (m/z 76, 78) for maximum sensitivity.
-
-
Quantification: Construct a calibration curve for CS₂. Calculate the concentration of ZDTC in the original sample based on the stoichiometric conversion (2 moles of CS₂ are produced from 1 mole of ZDTC).
Spectroscopic and Elemental Techniques
UV-Visible spectrophotometry and Atomic Absorption Spectroscopy offer simpler, high-throughput alternatives, although often with lower specificity compared to chromatography.
UV-Visible (UV-Vis) Spectrophotometry
Similar to the GC method, the most common UV-Vis approach is indirect and relies on the acid-induced decomposition of ZDTC to CS₂. The evolved CS₂ is trapped in a solution containing diethanolamine and a copper (II) salt, forming a yellow-colored complex (copper diethyldithiocarbamate) that is measured colorimetrically at approximately 435 nm.[7][10][11] This is a classic and cost-effective method, forming the basis of many official procedures like EPA Method 630.[7][11]
Protocol 4.1.1: UV-Vis Spectrophotometric Determination
-
Set up a digestion-aspiration apparatus to facilitate the hydrolysis of the sample and the transfer of the evolved CS₂ into a trapping solution.[11]
-
Place the sample in the digestion flask with an acidic stannous chloride solution.[11]
-
The trapping solution consists of a color reagent made from copper (II) acetate and diethanolamine in ethanol.[11]
-
Gently heat the digestion flask while aspirating a stream of air or nitrogen to carry the CS₂ into the trapping solution.
-
Allow color to develop for at least 15 minutes.[11]
-
Quantify against a calibration curve prepared by treating known amounts of a standard (e.g., ziram or sodium diethyldithiocarbamate) with the same procedure.
Atomic Absorption Spectroscopy (AAS)
AAS provides a robust and highly sensitive method for quantifying the zinc content of ZDTC. By determining the concentration of zinc, one can stoichiometrically calculate the concentration of the parent ZDTC molecule, provided it is the sole source of zinc in the sample. This makes AAS particularly useful for the analysis of pure or formulated ZDTC products.
Principle: The sample is atomized in a high-temperature flame (Flame AAS) or a graphite furnace (GF-AAS). A light beam from a zinc hollow-cathode lamp is passed through the atomized sample. Zinc atoms absorb light at a characteristic wavelength (213.9 nm), and the amount of absorption is directly proportional to the zinc concentration.[12] GF-AAS offers significantly lower detection limits than Flame AAS.[13][14]
Protocol 4.2.1: Flame AAS Determination of Zinc
-
Sample Preparation: Accurately weigh the ZDTC sample and dissolve it in a suitable solvent. For complex matrices, an acid digestion step (e.g., with nitric acid) is required to liberate the zinc into an aqueous solution.[15]
-
Standard Preparation: Prepare a series of aqueous zinc standards from a certified stock solution, matching the acid matrix of the prepared samples.[12][15]
-
Instrumental Parameters:
-
Measurement: Aspirate the blank, standards, and samples into the flame and record the absorbance readings.
-
Quantification: Create a calibration curve of absorbance versus zinc concentration. Calculate the zinc concentration in the sample and then determine the original ZDTC concentration based on its molecular formula (C₁₀H₂₀N₂S₄Zn, Molar Mass: 361.9 g/mol , %Zn ≈ 18.08%).[1]
Comparative Summary of Techniques
| Technique | Principle | Analyte Measured | Advantages | Disadvantages | Typical LOD |
| HPLC-UV/Vis | Chromatographic separation | Intact ZDTC or derivatized complex | High specificity, can distinguish between different dithiocarbamates | ZDTC instability can be an issue, potential for transmetalation | 0.25 µg/mL[5] - 5 µg/mL[3] |
| GC-MS | Chromatographic separation after hydrolysis | Carbon Disulfide (CS₂) | High sensitivity and specificity for CS₂, robust for residue analysis | Indirect (measures total dithiocarbamates), destructive to sample | 0.004 mg/kg (as CS₂)[6] |
| UV-Vis Spectrophotometry | Colorimetric reaction after hydrolysis | CS₂-Copper Complex | Cost-effective, simple instrumentation, high throughput | Low specificity (measures total dithiocarbamates), susceptible to interferences | ~0.25 ppm (as Zn(II))[10] |
| Atomic Absorption Spectroscopy (AAS) | Atomic absorption of light | Zinc (Zn) | High sensitivity for zinc, robust, excellent for purity checks | Indirect, assumes ZDTC is the only zinc source, requires sample digestion | 10 µg/L (Flame)[15], 0.5 µg/L (Graphite Furnace)[14] |
Conclusion
The quantification of this compound requires a careful consideration of the analytical goals and the sample matrix. For specific identification and quantification, particularly in complex mixtures or for stability studies, HPLC is the method of choice. For total dithiocarbamate residue analysis in environmental and food samples, the indirect GC-MS method based on CS₂ detection is a validated and reliable standard. UV-Vis spectrophotometry offers a simple, low-cost screening tool, while AAS is an excellent technique for determining the purity of ZDTC raw materials and formulations by quantifying the zinc content. By understanding the causality behind the protocols for each technique, researchers can develop and validate robust methods, ensuring the generation of accurate and trustworthy data.
References
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Sukumaran, M., & Laly, A. P. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. PubMed. [Link][5]
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Mortensen, S. K., et al. (2013). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. PubMed. [Link][16]
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Bledsoe, T. A., et al. (2001). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. CDC Stacks. [Link][3]
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Urek, G. Z., & Dolenc, D. (2006). Validation of the Method for the Determination of Dithiocarbamates and Thiuram Disulphide on Apple, Lettuce, Potato, Strawberry. Slovenian Professional Journal of Agriculture. [Link][6]
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Mortensen, S. K., et al. (2013). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. Taylor & Francis Online. [Link][8]
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Kim, J-H., et al. (2018). Development and Validation of Dithiocarbamates Fungicide Analytical Method using CS2 Trap Method in Livestock Product. Korea Science. [Link]
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Anonymous. (2023). Analytical Methods for Dithiocarbamate Detection. Encyclopedia.pub. [Link][7]
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Al-Shdefat, R., et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. [Link][4]
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Bledsoe, T. A., et al. (2001). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. ResearchGate. [Link][2]
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Bledsoe, T. A., et al. (2001). Determination of zinc dialkyldithiocarbamates in latex condoms. Semantic Scholar. [Link][17]
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Hossain, M. A., et al. (2016). Spectrophotometric determination of Zn(II)) by quantitative displacement with copper(II) from diethyldithiocarbamate (DDTC) complex. ResearchGate. [Link][10]
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Anonymous. (2025). Electrochemical studies of dithiocarbamates and related compounds. ResearchGate. [Link][18]
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Anonymous. (2024). Advances in the Analytical Determination and Toxicological Assessment of Dithiocarbamates and Their Hydrolysis Products in Fruits, Vegetables, and Cereals: Methodological Evolution, Challenges, and Future Directions. PMC - PubMed Central. [Link][19]
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Anonymous. (1997). Second-derivative UV-spectroscopic determination of dithiocarbamate residues as methyl xanthate in apple and lamb's lettuce. Semantic Scholar. [Link][20]
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Anonymous. (1984). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. EPA. [Link][11]
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Fishman, M. J., & Downs, S. C. (1966). Zinc, atomic absorption spectrometric, direct. U.S. Geological Survey. [Link][15]
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Anonymous. (2011). Spectrophotometric determination of dithiocarbamates and methods for the analysis of dithiocarbamate - based fungicides in formulated products and residues. ResearchGate. [Link][21]
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Anonymous. (2018). Electrochemical and spectroscopy studies of the interaction between the Zn2+ and the diethylditiocarbamate ligand (Et2DTC−). ResearchGate. [Link][22]
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Padilla-Benavides, T., et al. (2019). Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells. Journal of Visualized Experiments. [Link][13]
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Anonymous. (1986). Zinc, atomic absorption spectrometric, graphite furnace. U.S. Geological Survey. [Link][14]
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Roberts, B. R., et al. (2015). Direct determination of zinc in plasma by graphite furnace atomic absorption spectrometry using palladium/magnesium and EDTA matrix modification with high temperature pyrolysis. RSC Publishing. [Link][23]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link][1]
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Anonymous. (n.d.). Zinc- Determination by AAS. OIV - International Organisation of Vine and Wine. [Link][12]
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National Center for Biotechnology Information. (n.d.). Zinc dibutyldithiocarbamate. PubChem. [Link][24]
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Veber, M., et al. (1987). Electrochemical Studies of Dithiocarbamates and Related Compounds. PMC - NIH. [Link][25]
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Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Zinc Diethyldithiocarbamate (ZDEC) in Rubber
Introduction: The Critical Role of ZDEC in Rubber Vulcanization
Zinc diethyldithiocarbamate (ZDEC) is a member of the dithiocarbamate class of chemicals, widely employed as an ultra-accelerator in the vulcanization of both natural and synthetic rubbers.[1][2] Its primary function is to significantly increase the speed and efficiency of the sulfur cross-linking process, which imparts strength, elasticity, and durability to rubber materials.[3][4][5] The quantification of residual ZDEC in finished rubber articles is paramount for quality control, ensuring consistent product performance, and for safety assessment, as dithiocarbamates are known causative agents of allergic contact dermatitis.[6][7]
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the selective determination of ZDEC in complex rubber matrices. The protocol is designed for researchers, quality control analysts, and material scientists requiring a reliable method to monitor accelerator levels in finished rubber products.
Principle of the Analytical Method
The direct analysis of zinc dithiocarbamates by HPLC is challenging due to their inherent instability and propensity for undergoing metal exchange reactions with the standard stainless steel components of chromatographic systems.[8] This interaction can lead to poor peak shape, inaccurate quantification, and rapid column degradation.
To overcome these challenges, this method employs a protective strategy. The protocol is based on a solvent extraction of ZDEC from the rubber matrix, followed by the addition of a different, structurally similar dithiocarbamate, Zinc Dimethyldithiocarbamate (ZDMC), to the sample extract prior to injection.[6][9] This "protecting agent" effectively blocks the transmetalation reactions by saturating active sites within the HPLC flow path, thereby allowing the intact ZDEC complex to be analyzed without derivatization.[6][8] Separation is achieved on a reversed-phase C18 column with gradient elution, and quantification is performed using a UV-Vis diode array detector (DAD).
An alternative, well-established approach involves the pre-column derivatization of ZDEC into a more stable metal complex, such as with copper (II) sulfate or cobalt (II) chloride, which can then be detected at a different wavelength (e.g., 435 nm for the copper complex).[9][10] While effective, the direct analysis method described herein simplifies sample preparation and avoids the introduction of additional reagents.
Experimental Workflow Diagram
The following diagram outlines the complete analytical procedure from sample preparation to final quantification.
Caption: Workflow for ZDEC analysis in rubber.
Detailed Application Protocol
Apparatus and Materials
-
Apparatus:
-
HPLC system with gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV Detector.[6]
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]
-
Analytical balance (± 0.1 mg).
-
Ultrasonic bath.
-
Centrifuge.
-
Vortex mixer.
-
Syringes and 0.22 µm PTFE syringe filters.
-
-
Chemicals and Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC or Milli-Q grade.
-
This compound (ZDEC), analytical standard (≥97%).
-
Zinc dimethyldithiocarbamate (ZDMC), for use as a protecting agent.[6]
-
Standard and Sample Preparation
4.2.1. Preparation of Standard Solutions
-
ZDEC Stock Solution (1000 µg/mL): Accurately weigh 50 mg of ZDEC standard into a 50 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be prepared fresh.[6]
-
ZDMC Protecting Agent Solution (500 µg/mL): Accurately weigh 25 mg of ZDMC into a 50 mL Class A volumetric flask. Dissolve and dilute to volume with acetonitrile.[6]
-
Calibration Standards: Prepare a series of calibration standards by diluting the ZDEC stock solution with acetonitrile. A typical concentration range is 31.3, 62.5, 125, 250, and 500 µg/mL.[6]
-
Fortification of Standards: To each calibration standard, add the ZDMC protecting agent solution to ensure its concentration matches that in the final sample extracts (e.g., add 1 mL of 500 µg/mL ZDMC to 1 mL of each ZDEC standard dilution). This step is critical to ensure the standards and samples are analyzed under identical conditions, mitigating any matrix or system effects.
4.2.2. Preparation of Rubber Samples
-
Accurately weigh approximately 200-500 mg of the rubber sample, cut into small, thin pieces to maximize the surface area for extraction.
-
Transfer the rubber pieces to a suitable glass vial and add a precise volume of acetonitrile (e.g., 10.0 mL).
-
Sonicate the vial in an ultrasonic bath for 30-60 minutes to facilitate the extraction of ZDEC into the solvent.
-
Centrifuge the extract at approximately 3000 rpm for 10 minutes to pellet any suspended rubber particles or fillers.
-
Carefully transfer a known aliquot (e.g., 1.0 mL) of the supernatant to a clean vial.
-
Add Protecting Agent: Add an equal volume (e.g., 1.0 mL) of the 500 µg/mL ZDMC solution to the sample aliquot and vortex thoroughly.[6]
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
Chromatographic Conditions
The following parameters have been validated for the robust separation of ZDEC.[6]
| Parameter | Condition |
| Column | Supelco Discovery C18, 250 x 4.6 mm, 5 µm (or equivalent) |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Start at 15% A / 85% B. Linearly increase to 100% B over 3 minutes. Hold at 100% B for 11 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection | DAD at 260 nm |
| Expected Retention Time | ZDEC: ~7.4 minutes (ZDMC: ~5.3 min)[6] |
Data Analysis and Calculation
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area of ZDEC against the concentration (µg/mL) for the series of calibration standards. The correlation coefficient (R²) should be ≥ 0.997 for an acceptable fit.[6]
-
Quantification: Determine the concentration of ZDEC in the injected sample solution (C_hplc, in µg/mL) using the calibration curve equation.
-
Final Calculation: Calculate the mass of ZDEC per gram of the original rubber sample using the following formula:
ZDEC (mg/g) = (C_hplc × V_ext × D_f) / (W_sample × 1000)
Where:
-
C_hplc = Concentration of ZDEC from HPLC analysis (µg/mL)
-
V_ext = Initial volume of extraction solvent (mL)
-
D_f = Dilution factor applied during sample preparation (e.g., a factor of 2 if 1 mL of extract was mixed with 1 mL of ZDMC solution)
-
W_sample = Initial weight of the rubber sample (mg)
-
1000 = Conversion factor from µg/mg to mg/g
-
Method Performance and Validation Characteristics
This analytical method demonstrates excellent performance, characterized by high precision, accuracy, and sensitivity.
-
Linearity: The method is linear over a concentration range of approximately 30 to 500 µg/mL, consistently yielding correlation coefficients (R²) greater than 0.997.[6]
-
Precision: The method is highly precise, with reported intraday precision (RSD) ranging from 1.4% to 5.2% and interday precision from 2.3% to 8.0%.[6]
-
Accuracy: Excellent accuracy is achieved, with back-calculated concentrations of standards typically falling within ±6% of their nominal values.[6]
-
Limits of Detection (LOD) and Quantitation (LOQ): The LOD for ZDEC using this method is approximately 5 µg/mL, with a limit of quantitation (LOQ) around 15 µg/mL, providing ample sensitivity for residual analysis in most rubber products.[6][14]
References
- Depree, G. J., Bledsoe, T. A., & Siegel, P. D. (2004). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Journal of Chromatographic Science, 42(2), 86–92.
-
Kalarikkal, N., et al. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. Journal of Chromatographic Science, 45(1), 1-5. Available at: [Link]
-
Semantic Scholar. (n.d.). Determination of zinc dialkyldithiocarbamates in latex condoms. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Liquid Chromatography of Unstable Zinc Dithiocarbamates. Application to Rubber Gloves Analysis | Request PDF. Retrieved from [Link]
-
Wellt Chemicals. (2024). The Ultimate Guide to High-Quality ZDEC Rubber Accelerator. Retrieved from [Link]
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Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. Retrieved from [Link]
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chemeurope.com. (n.d.). Rubber vulcanization accelerators. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound. Retrieved from [Link]
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ANSI Webstore. (1998). ISO 1042. Retrieved from [Link]
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iTeh Standards. (1999). EN ISO 1042 1999 - One-Mark Volumetric Flasks for Laboratory Use. Retrieved from [Link]
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Introduction: The Role of Zinc Diethyldithiocarbamate (ZDTC) in Polymer Chemistry
An in-depth guide to the application of Zinc Diethyldithiocarbamate (ZDTC) as a highly efficient vulcanization accelerator, designed for researchers and professionals in polymer science and drug development. This document provides a comprehensive overview of the underlying chemical mechanisms, detailed experimental protocols, and critical safety guidelines.
This compound, also known as ZDEC or ZDTC, is an organosulfur compound belonging to the dithiocarbamate class of materials.[1] It is widely utilized in the rubber industry as an ultra-fast accelerator for the sulfur vulcanization of natural and synthetic rubbers, such as butyl rubber and EPDM.[2][3] Its primary function is to significantly increase the rate of the cross-linking reaction, allowing for vulcanization to occur at lower temperatures and in shorter times compared to uncatalyzed processes.[2][4] This efficiency translates into improved manufacturing throughput and energy savings.[2]
ZDTC is a white to light-yellow powder with the chemical formula C₁₀H₂₀N₂S₄Zn.[1] It is generally insoluble in water but soluble in organic solvents like benzene, chloroform, and carbon disulfide.[5][6] Beyond its role as an accelerator, ZDTC also functions as an activator and can possess antioxidant properties, contributing to the durability of the final rubber product.[1][3] It is particularly favored in the production of latex-based goods, including gloves, balloons, and foam products, due to its effectiveness at relatively low temperatures, which helps preserve the integrity of the latex.[2]
Table 1: Physicochemical Properties of this compound (ZDTC)
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₂₀N₂S₄Zn | [1] |
| Molecular Weight | 361.93 g/mol | [3] |
| Appearance | White to almost white powder/crystal | [1][5][6] |
| Melting Point | 172-182 °C | [5][6] |
| Density | ~1.47 g/cm³ | [5] |
| Solubility | Insoluble in water; Soluble in benzene, chloroform, carbon disulfide | [5][6] |
| Synonyms | ZDEC, Ethazate, Zinc bis(diethyldithiocarbamate) | [3][7] |
The Core Mechanism of ZDTC-Accelerated Vulcanization
The vulcanization of rubber by sulfur alone is an exceptionally slow and inefficient process, requiring high temperatures and long durations, while consuming 40 to 55 sulfur atoms per crosslink.[4] Accelerators like ZDTC fundamentally alter the reaction pathway, making it faster and more efficient. The mechanism is a complex, multi-step process that relies on the presence of activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid.
The generally accepted mechanism proceeds as follows:
-
Formation of the Active Accelerator Complex : The process begins with the reaction between the activators, zinc oxide and stearic acid, to form zinc stearate. This initial step is crucial as zinc stearate is more soluble within the non-polar rubber matrix than ZnO. The soluble zinc stearate then reacts with ZDTC to form an active zinc-dithiocarbamate complex.[8] This complex is the key catalytic intermediate.
-
Sulfur Activation : The active ZDTC-zinc complex interacts with elemental sulfur (typically the S₈ ring) to open the ring and form a highly reactive zinc-dithiocarbamate-polysulfide complex (Accelerator-Sₓ-Zn-Sₓ-Accelerator).[8][9] This complex acts as the sulfurating agent, effectively "delivering" sulfur to the rubber polymer in a more reactive form.
-
Formation of Cross-link Precursors : The polysulfidic complex then reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction attaches a pendant polysulfidic group to the rubber backbone, creating a cross-link precursor.[8]
-
Cross-link Formation : The final stage involves the reaction of these pendant groups with adjacent rubber chains. This forms stable sulfur cross-links (mono-, di-, and polysulfidic) between the polymer chains, creating the three-dimensional network responsible for the desirable elastomeric properties.[8] The dithiocarbamate component is regenerated during this process, allowing it to participate in further reactions, underscoring its catalytic role.
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Application of Zinc diethyldithiocarbamate in nanoparticle synthesis
An In-Depth Guide to the Application of Zinc Diethyldithiocarbamate in Nanoparticle Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the versatile applications of this compound (ZDTC) in the synthesis of advanced nanomaterials. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Introduction: The Unique Advantage of this compound (ZDTC)
This compound, [Zn(S₂CNEt₂)₂], is a metal-organic complex that has garnered significant attention in nanoscience. Its primary advantage lies in its role as a single-source precursor (SSP) . This means the single ZDTC molecule contains both the zinc and sulfur atoms required to form zinc sulfide (ZnS) nanoparticles, elegantly simplifying the synthesis process. This approach is renowned for its low cost, rapidity, scalability, and the ability to produce nanoparticles with minimal defects.[1][2] The thermal decomposition of ZDTC is a clean process, yielding high-purity nanomaterials with controllable properties. While primarily used for ZnS, its applications extend to the synthesis of zinc oxide (ZnO) and the formation of critical core-shell nanostructures.
The Multifaceted Role of ZDTC in Nanomaterial Formation
The utility of ZDTC is not limited to being a mere provider of atoms. Its chemical structure and decomposition pathway allow it to play several roles in nanoparticle synthesis.
ZDTC as a Single-Source Precursor (SSP)
The core function of ZDTC is to serve as a molecular building block. The decomposition process is thermally driven and can be performed with or without a solvent.
-
Mechanism of Decomposition : The thermal breakdown of dithiocarbamate complexes often proceeds through a thiocyanate intermediate before yielding the final metal sulfide residue.[3] For ZDTC, thermogravimetric analyses show a decomposition onset temperature of around 200°C, leading to a stable ZnS residue at higher temperatures such as 300-400°C.[1][2] The process involves the breaking of Zn-S and C-N bonds, allowing the zinc and sulfur atoms to rearrange into a crystalline ZnS lattice.
-
The Influence of the Solvent : In solvothermal methods, the solvent is not always an inert medium. High-boiling point coordinating solvents like oleylamine can actively participate in the reaction. Studies have shown that oleylamine can undergo an "amide-exchange" with the dithiocarbamate ligand.[4][5] This in-situ formation of a new precursor complex can lower the decomposition temperature and significantly influence the morphology of the final nanoparticles, leading to high-aspect-ratio structures like nanowires.[5][6]
The logical flow from the ZDTC precursor to the final ZnS nanoparticle product is illustrated below.
Caption: Decomposition pathway of ZDTC as a single-source precursor.
ZDTC in Core-Shell Nanoparticle Synthesis
Beyond synthesizing homogenous nanoparticles, ZDTC is an excellent precursor for creating ZnS shells on other nanocrystal cores, such as Cadmium Selenide (CdSe) quantum dots. This process is critical for enhancing the optical properties and stability of the core material.
A key advantage of using ZDTC is the ability to conduct the shell growth at relatively low temperatures (110–120 °C).[7] This gentle approach is crucial for preserving the integrity and optical quality of the core quantum dots. The synthesis is typically performed in a three-component solvent system, such as octadecene, oleylamine, and tri-n-octylphosphine, where each component plays a vital role in facilitating controlled deposition of the ZnS shell.[7]
Synthesis Methodologies: Detailed Protocols and Rationale
Here, we provide field-proven, step-by-step protocols for synthesizing nanoparticles using ZDTC. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Solventless Thermal Decomposition for ZnS Nanoparticles
This method is valued for its simplicity and the high purity of the resulting product. It relies on the direct thermal decomposition of the ZDTC precursor in an inert atmosphere.
Experimental Workflow
Caption: Workflow for solventless synthesis of ZnS nanoparticles.
Step-by-Step Methodology:
-
Precursor Preparation: Place a measured quantity of this compound powder into a ceramic crucible.
-
Furnace Setup: Position the crucible in the center of a tube furnace. Seal the furnace and purge with an inert gas, such as nitrogen, for at least 15-20 minutes to eliminate oxygen. Maintaining an inert atmosphere is critical to prevent the formation of zinc oxide impurities.
-
Thermal Decomposition: Begin heating the furnace to the target temperature (e.g., 300 °C or 400 °C) at a controlled rate, typically 10 °C/min.[1] A slow ramp rate ensures uniform decomposition.
-
Isothermal Hold: Maintain the target temperature for a set duration, usually 1 to 2 hours, to ensure the complete conversion of the precursor to ZnS.
-
Cooling and Collection: After the hold time, turn off the furnace and allow it to cool to room temperature naturally while maintaining the nitrogen flow. Once cooled, the resulting white or pale-yellow powder, which consists of ZnS nanoparticles, can be safely collected.
Causality and Control:
The final properties of the ZnS nanoparticles are highly dependent on the decomposition temperature. This relationship is summarized in the table below, based on reported findings.
| Synthesis Parameter | Value | Rationale & Outcome | Reference |
| Decomposition Temp. | 300 °C | Lower thermal energy results in smaller nanoparticles with a wider band gap due to quantum confinement effects. | [1][2] |
| 400 °C | Higher thermal energy promotes crystal growth, leading to larger particles and a band gap closer to that of bulk ZnS. | [1][2] | |
| Resulting Band Gap | ~3.93 eV (at 300 °C) | The wider band gap is a direct consequence of the smaller particle size achieved at lower temperatures. | [1][2] |
| ~3.42 eV (at 400 °C) | As particle size increases, the band gap narrows and approaches the bulk value. | [1][2] | |
| Atmosphere | Nitrogen (Inert) | Prevents the oxidation of the precursor and the final ZnS product, ensuring phase purity. | [1] |
Protocol 2: Solvothermal Synthesis of ZnS Nanomaterials
The solvothermal method offers greater control over nanoparticle morphology by introducing a high-boiling point solvent that can influence crystal growth.
Step-by-Step Methodology:
-
Solution Preparation: Dissolve this compound in a high-boiling point coordinating solvent, such as oleylamine, in a glass liner. The concentration of the precursor is a key parameter for controlling the final product.[3][4]
-
Autoclave Sealing: Place the glass liner into a stainless-steel autoclave and seal it tightly. The autoclave allows the reaction to proceed at temperatures above the solvent's boiling point by increasing the internal pressure.
-
Heating: Place the sealed autoclave in an oven and heat it to the desired reaction temperature (e.g., 180-230 °C) for a specific duration (e.g., 3 to 24 hours).[8]
-
Isolation and Purification: After the reaction, allow the autoclave to cool completely to room temperature.
-
Open the autoclave in a fume hood and transfer the resulting suspension to a centrifuge tube.
-
Add an excess of a non-polar solvent like hexane to precipitate the nanoparticles and wash away the high-boiling oleylamine. Centrifuge the mixture to pellet the nanoparticles.
-
Discard the supernatant and redisperse the pellet in a small amount of hexane. Add a polar solvent like ethanol to re-precipitate the nanoparticles. This step removes residual organic precursors and byproducts.
-
Repeat the washing cycle (hexane/ethanol) two more times to ensure high purity.
-
-
Final Product: After the final wash, dry the collected white powder under a vacuum to obtain the purified ZnS nanomaterials.
Causality and Control:
-
Solvent Choice: Oleylamine is not merely a solvent; it acts as a surface ligand that controls the growth rate of different crystal facets. This anisotropic growth is what can lead to the formation of elongated structures like nanorods or nanowires.[5]
-
Temperature and Time: As with the solventless method, higher temperatures and longer reaction times generally lead to larger, more crystalline nanoparticles.[8] The sealed autoclave environment ensures that the reagents remain in the reaction vessel to form the desired product.
Protocol 3: Low-Temperature Synthesis of CdSe/ZnS Core/Shell Quantum Dots
This protocol demonstrates the use of ZDTC to passivate the surface of a pre-existing nanocrystal core, which is essential for applications in optoelectronics and bio-imaging.
Experimental Workflow
Caption: Synthesis of CdSe/ZnS core/shell quantum dots using ZDTC.
Step-by-Step Methodology:
-
Dispersion of Cores: Disperse a known quantity of pre-synthesized CdSe core quantum dots into a three-component solvent system consisting of octadec-1-ene (ODE), oleylamine (OLA), and tri-n-octylphosphine (TOP).[7]
-
Precursor Addition: Calculate the amount of solid ZDTC required to form a ZnS shell of a specific thickness (e.g., two monolayers). Add this amount to the CdSe dispersion.
-
Shell Growth: Heat the reaction mixture under an inert atmosphere to a low temperature of 110–120 °C.[7] Maintain this temperature for 1-2 hours with stirring. The low temperature is critical to prevent degradation of the CdSe cores and Ostwald ripening.
-
Purification: After cooling the reaction, purify the resulting CdSe/ZnS core/shell quantum dots using a standard precipitation/redispersion procedure with solvents like hexane and ethanol to remove excess ligands and unreacted precursors.
Causality and Control:
-
Solvent System: The combination of OLA and TOP is crucial for facilitating the low-temperature decomposition of ZDTC and the controlled, uniform deposition of the ZnS shell onto the CdSe surface.[7]
-
Precursor Amount: The quantity of ZDTC added directly controls the final thickness of the ZnS shell. This allows for precise tuning of the quantum dots' optical properties, such as quantum yield and emission wavelength.
Essential Characterization Techniques
To validate the successful synthesis of nanoparticles, a suite of characterization techniques is employed:
-
X-Ray Diffraction (XRD): Confirms the crystalline phase (e.g., cubic zinc blende or hexagonal wurtzite) and estimates the average crystallite size of the nanoparticles.[9][10][11]
-
Scanning and Transmission Electron Microscopy (SEM/TEM): Provides direct visualization of the nanoparticle morphology, including size, shape, and aggregation state.[1][10]
-
Energy-Dispersive X-ray Spectroscopy (EDX): An elemental analysis technique, often coupled with SEM or TEM, used to confirm the presence of zinc and sulfur in the expected stoichiometric ratio (approximately 1:1).[1][2][10]
-
UV-Visible Spectroscopy: Measures the optical absorbance of the nanoparticles. This data is used to generate a Tauc plot, from which the material's optical band gap can be estimated.[1][2][10]
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Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. ResearchGate. [Link]
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Engineering of bioactive metal sulfide nanomaterials for cancer therapy. PMC. [Link]
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Synthesis of ZnO Nanoparticles by Precipitation Method. Oriental Journal of Chemistry. [Link]
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Preparation, Properties, and Characterization of ZnS Nanoparticles. MDPI. [Link]
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Effect of the Precursor on the Synthesis of ZnO and Its Photocatalytic Activity. MDPI. [Link]
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Application Notes & Protocols: Zinc Diethyldithiocarbamate as a Potent Antifungal Agent
Abstract
Zinc diethyldithiocarbamate (ZDEC), a dithiocarbamate salt, has demonstrated significant utility beyond its traditional role as a vulcanization accelerator in the rubber industry.[1] Emerging research has highlighted its potent antifungal properties, positioning it as a compound of interest for agrochemical applications and novel therapeutic development.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the protocol for utilizing ZDEC as an antifungal agent. It covers the underlying mechanism of action, detailed protocols for in vitro susceptibility testing, data interpretation, and critical safety and handling procedures. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and a thorough understanding of ZDEC's antifungal capabilities.
Introduction and Scientific Background
This compound (CAS No: 14324-55-1) is an organometallic compound recognized for its role as an antifungal agrochemical.[1] Its fungicidal activity stems from the diethyldithiocarbamate ligand, which acts as a powerful chelating agent. The interaction of ZDEC with metal ions is crucial to its biological activity, leading to the inhibition of essential fungal enzymes and disruption of cellular processes.[2] This unique mechanism makes ZDEC and other dithiocarbamates a subject of interest for combating a range of fungal species, including common plant pathogens and opportunistic human pathogens.[3][4]
Proposed Mechanism of Antifungal Action
The primary antifungal mechanism of this compound is attributed to its strong metal-chelating properties.[2] The diethyldithiocarbamate (DTC) moiety readily forms stable complexes with essential metal ions, particularly copper and zinc, which are vital cofactors for numerous fungal enzymes.
The proposed mechanism can be summarized as follows:
-
Cellular Uptake: ZDEC, being a lipophilic molecule, can penetrate the fungal cell wall and membrane.
-
Intracellular Chelation: Once inside the cell, ZDEC can sequester essential divalent cations like Zn²⁺ and Cu²⁺.
-
Enzyme Inhibition: Many critical enzymes, including superoxide dismutase (a key antioxidant enzyme) and various metalloproteinases, rely on these metal ions as cofactors. By chelating these ions, ZDEC effectively inactivates these enzymes.[2]
-
Metabolic Disruption: The inhibition of these enzymes leads to a cascade of detrimental effects, including increased oxidative stress, disruption of metabolic pathways, and ultimately, inhibition of fungal growth and proliferation.
Recent studies on other metal-chelating compounds have reinforced the strategy of targeting metal homeostasis as a powerful antifungal approach, even against multidrug-resistant fungal strains.[5]
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Application Notes & Protocols: Zinc Diethyldithiocarbamate in Cancer Research and Therapy
Introduction: Repurposing an Old Moiety for a New Fight
Zinc diethyldithiocarbamate (ZDEC), chemically known as bis(diethyldithiocarbamato)zinc(II) or Zn(DDC)₂, is a metal complex with significant therapeutic potential in oncology. It is a key metabolite of Disulfiram (Antabuse), a drug that has been clinically used for decades in the management of alcoholism.[1][2] The anticancer properties of Disulfiram are largely attributed to its metabolites, particularly their ability to chelate divalent cations like copper and zinc, forming active cytotoxic complexes.[1][2] While much research has focused on the copper complex, ZDEC itself has demonstrated potent, multi-faceted anticancer activity, making it a compound of high interest for drug development and repurposing.[2][3]
However, the clinical translation of ZDEC is not without challenges. Its therapeutic application has been hampered by poor aqueous solubility and a very short biological half-life.[1][2][4] This has spurred the development of advanced delivery systems, such as cyclodextrin inclusion complexes and liposomal nanoformulations, to enhance its solubility, stability, and bioavailability.[5][6]
This guide provides a comprehensive overview of the mechanisms of action of ZDEC and detailed protocols for its evaluation in both in vitro and in vivo cancer models. It is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this promising compound.
Part 1: The Multifaceted Mechanism of Action
The anticancer efficacy of this compound is not attributable to a single mode of action. Instead, it engages multiple, interconnected cellular pathways that collectively overwhelm cancer cell defenses, leading to apoptosis. The primary mechanisms include proteasome inhibition, induction of reactive oxygen species (ROS), and suppression of the NF-κB signaling pathway.
Proteasome Inhibition
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for the degradation of most intracellular proteins, including those that regulate cell cycle progression and apoptosis. Its inhibition is a clinically validated strategy in cancer therapy. ZDEC functions as a potent inhibitor of the proteasome.[3] Unlike some inhibitors that target the 20S catalytic core, studies suggest that ZDEC and its copper analogue are more active against the intact 26S proteasome, potentially by targeting the JAMM (JAB1/MPN/Mov34 metalloenzyme) domain within the 19S regulatory particle.[7][8] This inhibition leads to the accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum stress and triggering apoptosis.[9][10][11]
Induction of Reactive Oxygen Species (ROS)
Cancer cells often exhibit a higher basal level of ROS compared to normal cells due to their elevated metabolic rate.[12][13] ZDEC exploits this vulnerability by further increasing intracellular ROS levels, pushing the oxidative stress beyond a tolerable threshold.[1] This surge in ROS inflicts widespread damage on vital cellular components, including lipids, proteins, and DNA. The resulting oxidative stress disrupts mitochondrial function, a key event in the initiation of the intrinsic apoptotic cascade.[12][14][15]
Inhibition of NF-κB Signaling
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting proliferation and resistance to apoptosis. Dithiocarbamates, including ZDEC, are potent inhibitors of NF-κB activation.[1][16] Crucially, this inhibitory action is dependent on the presence of zinc.[17][18][19] By preventing the activation of NF-κB, ZDEC blocks the transcription of key anti-apoptotic genes (e.g., Bcl-2, XIAP), thereby sensitizing cancer cells to pro-death signals.
The interplay of these mechanisms creates a robust and synergistic antitumor effect, as illustrated in the pathway diagram below.
Part 2: In Vitro Evaluation Protocols
A systematic in vitro evaluation is essential to characterize the anticancer activity of ZDEC. The following protocols provide a logical workflow, from initial cytotoxicity screening to detailed mechanistic assays.
Workflow for In Vitro Analysis
Protocol 1: Cell Viability Assessment via MTT Assay
This protocol determines the concentration of ZDEC required to inhibit cell growth by 50% (IC₅₀). It measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan is quantified spectrophotometrically.
-
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
ZDEC stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
-
-
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
ZDEC Treatment: Prepare serial dilutions of ZDEC from the stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the ZDEC-containing medium. Include a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of ZDEC concentration to determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells.[21][22] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]
-
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
-
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with ZDEC at IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, trypsinize, and combine with the floating cells from the supernatant.
-
Staining: Centrifuge the cell suspension, discard the supernatant, and wash the cells twice with cold PBS. Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Analysis:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells (primary necrosis)
-
-
Summary of Reported ZDEC Cytotoxicity
The following table summarizes the cytotoxic effects of ZDEC on various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |
| A549 | Lung Carcinoma | ~1.0 (complexed) | Not specified | [1] |
| MDA-MB-231 | Breast Cancer | ~0.5-1.0 | Not specified | [7] |
| Multiple Myeloma Cells | Multiple Myeloma | Potent (not specified) | Not specified | [2] |
| Colorectal Cancer Cells | Colorectal Cancer | Enhanced (liposomal) | Not specified | [6] |
Note: IC₅₀ values can vary significantly based on experimental conditions, cell line passage number, and formulation. Data presented here are approximate and for comparative purposes.
Part 3: In Vivo Evaluation Protocols
After demonstrating promising in vitro activity, the next critical step is to evaluate the efficacy of ZDEC in a living organism. Xenograft mouse models are the gold standard for preclinical assessment of anticancer agents.[23][24]
Workflow for In Vivo Xenograft Study
Protocol 3: Subcutaneous Xenograft Mouse Model
This protocol describes the establishment of a cell line-derived xenograft (CDX) model to assess the in vivo antitumor efficacy of ZDEC.[25] For studies requiring higher clinical relevance and preservation of tumor heterogeneity, patient-derived xenograft (PDX) models are recommended.[25][26][27]
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors that can be measured and monitored in response to therapeutic intervention.
-
Materials:
-
Immunocompromised mice (e.g., Athymic Nude, SCID), 6-8 weeks old
-
Human cancer cell line
-
Matrigel (optional, can improve tumor take rate)
-
ZDEC therapeutic formulation
-
Vehicle control
-
Digital calipers
-
Sterile syringes and needles
-
-
Step-by-Step Methodology:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash cells with sterile, serum-free medium or PBS. Resuspend the final cell pellet to a concentration of 20-50 million cells/mL. For a 100 µL injection volume, this corresponds to 2-5 million cells. Keep cells on ice.
-
Tumor Implantation: Anesthetize the mouse. Inject 100-200 µL of the cell suspension (often mixed 1:1 with Matrigel) subcutaneously into the right flank of each mouse.
-
Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week using digital calipers once tumors are palpable. The volume is calculated using the formula: Volume = (Width² × Length) / 2 .
-
Group Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group). Typical groups include:
-
Group 1: Vehicle Control
-
Group 2: ZDEC (Low Dose)
-
Group 3: ZDEC (High Dose)
-
Group 4: Positive Control (a standard-of-care chemotherapy)
-
-
Treatment Administration: Administer the ZDEC formulation and vehicle control according to the planned schedule (e.g., daily, every other day) and route (e.g., intraperitoneal injection, oral gavage). Monitor the body weight of the mice and check for any signs of toxicity.
-
Endpoint and Analysis: The study is typically terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration.
-
Euthanize all mice and excise the tumors. Record the final tumor weight.
-
A portion of the tumor can be fixed in formalin for immunohistochemical (IHC) analysis (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis) or snap-frozen for western blot or genomic analysis.
-
Conclusion and Future Perspectives
This compound is a compelling anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to simultaneously inhibit the proteasome, induce lethal oxidative stress, and suppress pro-survival NF-κB signaling makes it a formidable candidate for cancer therapy, particularly for tumors reliant on these pathways. The protocols outlined in this guide provide a robust framework for its preclinical evaluation.
Future research should focus on optimizing drug delivery systems to overcome its pharmacokinetic limitations, exploring its synergistic potential in combination with other anticancer agents[2], and identifying predictive biomarkers to select patient populations most likely to respond to ZDEC-based therapies.
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Application Note & Protocols: A Framework for Investigating Zinc Diethyldithiocarbamate as an Enzyme Inhibitor
Introduction: The Versatile Role of Zinc Diethyldithiocarbamate in Biological Systems
Dithiocarbamates (DTCs) are a class of organosulfur compounds recognized for their potent metal-chelating properties and diverse biological activities.[1][2] Among these, this compound (ZDEC) has garnered significant interest. ZDEC is the zinc salt of diethyldithiocarbamic acid, a metabolite of the drug Disulfiram (Antabuse), which has been used for decades in the treatment of alcoholism through its inhibition of aldehyde dehydrogenase.[3][4]
Beyond this classical application, the ability of the diethyldithiocarbamate (DDC) ligand to form stable complexes with various transition metals underpins its emerging applications in medicine, particularly as an anticancer agent.[1][5][6] The therapeutic potential of ZDEC and related DTCs often stems from their ability to inhibit critical enzymes, thereby disrupting pathological cellular processes.[7] Key targets include zinc-dependent matrix metalloproteinases (MMPs), the ubiquitin-proteasome system, and enzymes involved in managing oxidative stress like Cu,Zn-superoxide dismutase.[1][8][9]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of ZDEC. It moves beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to research.
Pillar 1: Mechanistic Insights into ZDEC-Mediated Enzyme Inhibition
Understanding the potential mechanisms of action is critical for designing targeted experiments. ZDEC's inhibitory effects are not monolithic but are believed to arise from several interconnected activities.
-
Direct Metal Chelation and Displacement: The DDC ligand is a powerful chelating agent with a high affinity for divalent cations like zinc and copper.[2][10] For metalloenzymes, which require a metal ion (often Zn²⁺) as a cofactor in their active site for catalytic activity, ZDEC can act by disrupting this critical component.[9][11] The DDC ligand can either sequester the metal ion directly from the enzyme's active site or compete with the enzyme for available metal ions in the cellular milieu, rendering the enzyme inactive.
-
Proteasome Inhibition: The ubiquitin-proteasome system is a crucial pathway for protein degradation and is a prime target in cancer therapy.[1][12] Dithiocarbamate complexes, including those with zinc and copper, have been identified as potent inhibitors of the proteasome.[1][5][13] This inhibition leads to the accumulation of misfolded or regulatory proteins, which can trigger apoptosis (programmed cell death) in cancer cells.[1][5] It is hypothesized that the DDC complex interacts with components of the proteasome, disrupting its proteolytic activity.[14][15]
-
Inhibition of Specific Enzyme Classes:
-
Aldehyde Dehydrogenase (ALDH): As a metabolite of Disulfiram, DDC is a well-documented inhibitor of ALDH.[3][4][16] Inhibition of ALDH leads to the accumulation of toxic acetaldehyde, which is the basis for its use in alcohol aversion therapy.[4] The mechanism involves interaction with the enzyme's active site.[4]
-
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling.[9][17] Their overexpression is linked to cancer invasion and metastasis.[9][18] Given their reliance on a catalytic zinc ion, MMPs are a logical target for inhibition by metal-chelating compounds like ZDEC.[9][17]
-
Superoxide Dismutase (Cu,Zn-SOD): This enzyme is a key component of the cellular antioxidant defense system. DDC can inhibit Cu,Zn-SOD by chelating the copper ion essential for its catalytic activity, leading to an increase in intracellular oxidative stress.[8][19]
-
Pillar 2: A Validated Experimental Workflow
A logical and structured workflow is essential for the systematic study of an enzyme inhibitor. The following workflow provides a roadmap from initial screening to detailed mechanistic studies.
Caption: A logical workflow for investigating ZDEC's enzyme inhibitory properties.
Pillar 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core experiments outlined in the workflow. These are designed as templates that should be optimized for the specific enzyme under investigation.
Protocol 1: Spectrophotometric Enzyme Activity Assay
Principle: This assay measures enzyme activity by monitoring the change in absorbance of a substrate or product over time.[20][21][22] Many enzymatic reactions involve a change in the absorbance of NAD(P)H at 340 nm, or they can be coupled to a secondary reaction that produces a colored product.[21] This protocol provides a general framework.
Materials:
-
Purified enzyme of interest
-
Substrate specific to the enzyme
-
ZDEC (dissolved in an appropriate solvent, e.g., DMSO)
-
Assay Buffer (pH and composition optimized for the target enzyme)
-
96-well UV-transparent microplate or quartz cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and ZDEC. The final concentration of the organic solvent (e.g., DMSO) in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Activity (Control): Assay Buffer + Enzyme + Substrate + Solvent Vehicle (e.g., DMSO)
-
Inhibited Reaction: Assay Buffer + Enzyme + ZDEC (at various concentrations) + Substrate
-
No-Enzyme Control: Assay Buffer + Substrate + Solvent Vehicle
-
No-Substrate Control: Assay Buffer + Enzyme + Solvent Vehicle
-
-
Pre-incubation: Add the Assay Buffer, Enzyme, and ZDEC (or vehicle) to the wells. Mix gently and pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add the substrate to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the absorbance at the appropriate wavelength (e.g., 340 nm for NADH/NADPH) at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes).[23]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the velocities by subtracting the rate of the no-enzyme control.
-
The activity of the control reaction (Total Activity) is set to 100%.
-
Protocol 2: IC₅₀ Determination
Principle: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[24][25] It is a standard measure of inhibitor potency.
Procedure:
-
Setup: Follow the procedure for the Spectrophotometric Enzyme Activity Assay (Protocol 1).
-
Inhibitor Concentrations: Use a wide range of ZDEC concentrations, typically in a serial dilution (e.g., 10-fold dilutions from 1 mM down to 1 nM, followed by finer 2- or 3-fold dilutions around the expected IC₅₀).
-
Data Analysis:
-
For each ZDEC concentration, calculate the percentage of inhibition using the formula: % Inhibition = [1 - (V₀_inhibited / V₀_control)] * 100
-
Plot the % Inhibition versus the logarithm of the ZDEC concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of ZDEC that corresponds to 50% inhibition on the fitted curve.[24]
-
Example Data Presentation:
| ZDEC [µM] | Log [ZDEC] | % Inhibition (Mean ± SD) |
| 0.01 | -2.00 | 5.2 ± 1.1 |
| 0.1 | -1.00 | 15.8 ± 2.5 |
| 1 | 0.00 | 48.9 ± 3.1 |
| 10 | 1.00 | 85.4 ± 1.9 |
| 100 | 2.00 | 98.1 ± 0.8 |
Protocol 3: Enzyme Kinetic Studies for Mode of Inhibition
Principle: By measuring the enzyme's reaction kinetics at different substrate and inhibitor concentrations, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This is typically visualized using a Lineweaver-Burk (double reciprocal) plot.[26]
Procedure:
-
Setup: The experiment involves a matrix of varying substrate and ZDEC concentrations.
-
Inhibitor Concentrations: Choose several fixed concentrations of ZDEC based on the previously determined IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).
-
Substrate Concentrations: For each fixed inhibitor concentration, vary the substrate concentration across a range that brackets the Michaelis constant (Kₘ) of the enzyme (e.g., from 0.1 x Kₘ to 10 x Kₘ).
-
Measurement: Perform the enzyme activity assay for each combination of substrate and inhibitor concentration, and calculate the initial reaction velocity (V₀) for each.
-
Data Analysis:
-
Create a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.
-
Competitive Inhibition: The lines will intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive Inhibition: The lines will be parallel (both Vₘₐₓ and Kₘ decrease).
-
From these plots, the kinetic parameters (Kₘ, Vₘₐₓ) and the inhibition constant (Kᵢ) can be determined.
-
Example Kinetic Parameters Table:
| ZDEC [µM] | Apparent Kₘ (µM) | Apparent Vₘₐₓ (µmol/min) |
| 0 (Control) | 15.2 | 100.0 |
| 0.5 | 22.8 | 99.5 |
| 1.0 | 31.1 | 101.2 |
| 2.0 | 44.5 | 98.9 |
| (Note: Example data suggests competitive inhibition as Kₘ increases while Vₘₐₓ remains constant) |
Visualization of ZDEC's Proposed Mechanism
The following diagram illustrates the potential inhibitory pathways of ZDEC, focusing on its role as a metal chelator targeting a generic metalloenzyme.
Sources
- 1. Dithiocarbamate-Based Coordination Compounds as Potent Proteasome Inhibitors in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of some thiocarbamate compounds on aldehyde dehydrogenase and implications for the disulfiram ethanol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Diethyldithiocarbamate inhibits in vivo Cu,Zn-superoxide dismutase and perturbs free radical processes in the yeast Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. benthamdirect.com [benthamdirect.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of rat liver low Km aldehyde dehydrogenase by thiocarbamate herbicides. Occupational implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Matrix Metalloproteinase Inhibitors as Investigational and Therapeutic Tools in Unrestrained Tissue Remodeling and Pathological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Identification of Zinc-Binding Inhibitors of Matrix Metalloproteinase-9 to Prevent Cancer Through Deep Learning and Molecular Dynamics Simulation Approach [frontiersin.org]
- 19. Diethyldithiocarbamate treatment up regulates manganese superoxide dismutase gene expression in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 21. ossila.com [ossila.com]
- 22. youtube.com [youtube.com]
- 23. rsc.org [rsc.org]
- 24. courses.edx.org [courses.edx.org]
- 25. IC50 - Wikipedia [en.wikipedia.org]
- 26. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
Application Notes and Protocols: Determination of the Antioxidant Properties of Zinc Diethyldithiocarbamate
Abstract
This comprehensive guide provides a detailed framework for the systematic evaluation of the antioxidant properties of Zinc Diethyldithiocarbamate (ZDDC). Moving beyond a simple recitation of procedural steps, this document elucidates the mechanistic rationale behind the selection of a multi-assay approach, ensuring a robust and scientifically sound characterization of ZDDC's antioxidant potential. We will explore its capacity to act as both a radical scavenger and a metal chelator, offering detailed, step-by-step protocols for the most relevant and widely accepted in vitro assays: the DPPH Radical Scavenging Assay, the ABTS Radical Cation Decolorization Assay, and the Ferric Reducing Antioxidant Power (FRAP) Assay. This guide is designed to empower researchers to generate reliable and reproducible data, fostering a deeper understanding of the antioxidant profile of ZDDC.
Introduction: The Scientific Rationale for Investigating ZDDC as an Antioxidant
This compound (ZDDC) is an organosulfur compound with a growing body of evidence supporting its potential as a potent antioxidant.[1] Dithiocarbamates, as a class of compounds, are recognized for their ability to mitigate oxidative stress through various mechanisms, including the scavenging of free radicals and the chelation of transition metal ions that can catalyze oxidative reactions.[2] Specifically, ZDDC has been shown to be a powerful reductant, capable of scavenging damaging reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite.[3]
The antioxidant activity of ZDDC is multifaceted. It can directly interact with and neutralize free radicals, breaking the damaging chain reactions of oxidation.[4] Additionally, its ability to chelate metal ions like iron is a critical aspect of its antioxidant function, as these metals can otherwise participate in Fenton-like reactions that generate highly reactive hydroxyl radicals. Given the central role of oxidative stress in the pathophysiology of numerous diseases, a thorough understanding and quantification of ZDDC's antioxidant capacity are paramount for its potential therapeutic development.
This application note will provide a detailed guide to three complementary assays that probe different aspects of ZDDC's antioxidant activity. By employing a multi-assay approach, researchers can obtain a more complete and nuanced understanding of its antioxidant profile.
Mechanistic Overview of ZDDC's Antioxidant Action
The antioxidant properties of this compound are believed to stem from two primary mechanisms:
-
Radical Scavenging: ZDDC can directly donate a hydrogen atom or an electron to neutralize unstable free radicals, thereby terminating the oxidative cascade. This is a crucial mechanism for protecting biological molecules like lipids, proteins, and DNA from oxidative damage.[3][5]
-
Metal Chelation: ZDDC is an effective chelating agent, particularly for transition metals like iron and copper. By binding to these metal ions, ZDDC can prevent them from participating in redox cycling and the generation of highly reactive oxygen species. This is a key preventative antioxidant mechanism.
The following diagram illustrates the dual antioxidant-prooxidant potential of metal complexes, highlighting the importance of thorough testing.
Caption: Dual role of ZDDC in oxidative stress.
In Vitro Antioxidant Assays: Protocols and Interpretation
To comprehensively evaluate the antioxidant properties of ZDDC, a panel of assays is recommended. This approach allows for the assessment of different facets of its antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from violet to yellow.[6] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[7]
Reagents and Materials:
-
This compound (ZDDC)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Preparation of ZDDC and Standard Solutions: Prepare a stock solution of ZDDC in methanol. From this stock, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the positive control (ascorbic acid or Trolox).
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of ZDDC or the standard to the respective wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. After incubation, measure the absorbance of each well at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of ZDDC to determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Workflow Diagram:
Caption: DPPH Assay Workflow
Data Presentation:
| Compound | IC50 (µg/mL) |
| ZDDC | Insert Value |
| Ascorbic Acid | Insert Value |
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle of the Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[8] The reduction of the blue-green ABTS•+ by the antioxidant results in a decrease in absorbance at 734 nm.[9]
Reagents and Materials:
-
This compound (ZDDC)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.
-
Preparation of ZDDC and Standard Solutions: Prepare a stock solution of ZDDC and a series of dilutions as described for the DPPH assay. Do the same for the Trolox standard.
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the working ABTS•+ solution to each well.
-
Add 10 µL of the different concentrations of ZDDC or the standard to the respective wells.
-
For the control well, add 10 µL of the solvent instead of the sample.
-
-
Incubation and Measurement: Incubate the plate at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Data Analysis: Calculate the percentage of ABTS•+ scavenging activity using the formula provided for the DPPH assay. Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
Workflow Diagram:
Caption: ABTS Assay Workflow
Data Presentation:
| Compound | IC50 (µg/mL) | TEAC (mM Trolox equivalents/g ZDDC) |
| ZDDC | Insert Value | Insert Value |
| Trolox | Insert Value | 1.0 |
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle of the Assay: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10][11] This assay is based on the electron-donating capacity of the antioxidant.[12]
Reagents and Materials:
-
This compound (ZDDC)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Acetate buffer (300 mM, pH 3.6)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃.
-
Prepare the FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Preparation of ZDDC and Standard Solutions: Prepare a stock solution of ZDDC and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄ or Trolox.
-
Assay Procedure:
-
In a 96-well microplate, add 180 µL of the FRAP reagent to each well.
-
Add 20 µL of the different concentrations of ZDDC, standard, or solvent (for the blank) to the respective wells.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 593 nm.
-
Data Analysis: Calculate the FRAP value of the sample by comparing its absorbance with the standard curve of FeSO₄ or Trolox. The results are typically expressed as µM Fe(II) equivalents or µM Trolox equivalents.
Workflow Diagram:
Sources
- 1. CAS 14324-55-1: this compound | CymitQuimica [cymitquimica.com]
- 2. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 3. Antioxidant activity of diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Antioxidant properties of pyrrolidine dithiocarbamate and its protection against Cr(VI)-induced DNA strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sciencescholar.us [sciencescholar.us]
- 8. ABTS/TAC Methodology: Main Milestones and Recent Applications | MDPI [mdpi.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Problems with Zinc diethyldithiocarbamate stability in solution
Welcome to the technical support center for Zinc Diethyldithiocarbamate (ZDTC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the common stability challenges encountered when working with ZDTC in solution. Our goal is to equip you with the necessary knowledge to ensure the accuracy and reproducibility of your experiments.
Introduction to this compound (ZDTC)
This compound (ZDTC), a metabolite of the anti-alcoholism drug disulfiram, has garnered significant interest for its potent anti-cancer activities.[1] However, its utility in research and development is often hampered by its poor aqueous solubility and inherent instability in solution.[1] Understanding and mitigating these stability issues are critical for obtaining reliable and meaningful experimental results.
This guide provides a comprehensive overview of the factors affecting ZDTC stability, practical protocols for solution preparation and handling, and troubleshooting guides for common problems.
Frequently Asked Questions (FAQs)
Q1: Why is my ZDTC precipitating out of solution?
This is the most common issue encountered with ZDTC. Precipitation typically occurs when a concentrated stock solution of ZDTC in an organic solvent (like DMSO) is diluted into an aqueous medium such as cell culture media or phosphate-buffered saline (PBS). This phenomenon, often termed "solvent shock," happens because ZDTC is poorly soluble in water. The abrupt change in solvent polarity causes the compound to crash out of solution.
Q2: What is the best solvent for preparing a ZDTC stock solution?
Due to its hydrophobic nature, ZDTC requires an organic solvent for preparing a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for in vitro applications.[1] Ethanol can also be used, but its lower solvating power might necessitate a lower stock concentration.
Q3: How should I store my solid ZDTC and its stock solutions?
Solid ZDTC should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation from moisture and light.[2][3] For stock solutions in DMSO, it is recommended to prepare small, single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). While specific long-term stability data in DMSO at these temperatures is not extensively published, this practice minimizes degradation.[4]
Q4: What are the primary degradation pathways for ZDTC in solution?
ZDTC is susceptible to two main degradation pathways:
-
Hydrolysis: In the presence of water and acidic conditions, ZDTC can hydrolyze to form diethylamine and carbon disulfide.[5] This degradation is significantly slower in neutral to alkaline conditions.
-
Oxidation: The dithiocarbamate moiety can be oxidized, leading to the formation of tetraethylthiuram disulfide (TETD), another biologically active compound.[6]
The following diagram illustrates the primary degradation pathways of ZDTC.
Caption: Primary degradation pathways of ZDTC.
Troubleshooting Guide: Precipitation in Aqueous Media
Encountering precipitation when preparing your working solution of ZDTC can be frustrating and compromise your experiment. The following table outlines common causes and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Immediate, heavy precipitation upon dilution | "Solvent Shock": Rapid dilution of a high-concentration DMSO stock into aqueous media. | 1. Use a lower concentration stock solution: If feasible, start with a 10 mM stock in DMSO instead of a 100 mM stock.[7] 2. Perform serial dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions in your pre-warmed aqueous medium.[8] 3. Slow addition and mixing: Add the ZDTC stock solution dropwise to the vortexing or gently swirling aqueous medium to ensure rapid dispersion.[8] |
| Fine precipitate or cloudiness forms over time | Exceeding Solubility Limit: The final concentration of ZDTC is at or above its solubility limit in the final medium. | 1. Reduce the final concentration: Determine the lowest effective concentration for your experiment through a dose-response study. 2. Increase serum concentration (if applicable): For cell culture experiments, increasing the fetal bovine serum (FBS) concentration (e.g., from 5% to 10%) can sometimes aid in solubilizing hydrophobic compounds, though this should be tested for its effect on the experimental outcome.[8] |
| Precipitate forms after temperature change (e.g., removing from incubator) | Temperature-Dependent Solubility: The solubility of ZDTC may decrease at lower temperatures. | 1. Maintain constant temperature: Prepare and use the ZDTC working solutions at the same temperature as your experiment (e.g., 37°C for cell culture).[8] 2. Prepare fresh solutions: Prepare the final working solution immediately before use to minimize the chances of precipitation during storage. |
| Inconsistent precipitation between experiments | Variability in Media/Buffer: Minor variations in pH or the presence of metal ions in different batches of media or buffers. | 1. Use consistent lots of media and reagents: Document the lot numbers of your media, serum, and buffers to ensure consistency. 2. Ensure proper pH: Verify the pH of your final working solution. ZDTC is more stable at neutral to slightly alkaline pH. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM ZDTC Stock Solution in DMSO
This protocol details the preparation of a standard stock solution for use in in vitro assays.
Materials:
-
This compound (ZDTC) powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Calculate the required mass of ZDTC:
-
The molecular weight of ZDTC is 361.93 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 361.93 g/mol = 0.0036193 g = 3.62 mg
-
-
-
Weigh the ZDTC powder:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh approximately 3.62 mg of ZDTC powder into the tube. Record the exact weight.
-
-
Dissolve in DMSO:
-
Add the calculated volume of anhydrous DMSO to the tube. For example, if you weighed exactly 3.62 mg of ZDTC, add 1.0 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the ZDTC is completely dissolved. A brief sonication in a water bath can assist with dissolution if needed.
-
Visually inspect the solution to ensure there are no remaining solid particles.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a ZDTC Working Solution for Cell-Based Assays
This protocol provides a step-by-step guide to minimize precipitation when diluting the ZDTC stock solution into cell culture medium.
Materials:
-
10 mM ZDTC stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes or a 96-well dilution plate
Procedure:
-
Thaw the ZDTC stock solution:
-
Remove one aliquot of the 10 mM ZDTC stock solution from the freezer and allow it to thaw completely at room temperature.
-
Briefly vortex the thawed stock solution to ensure homogeneity.
-
-
Perform Serial Dilutions:
-
The following is an example of a serial dilution to achieve a final concentration of 10 µM ZDTC in a final volume of 100 µL per well of a 96-well plate.
-
Step A (Intermediate Dilution): In a sterile tube, add 2 µL of the 10 mM ZDTC stock to 198 µL of pre-warmed cell culture medium. This creates a 100 µM intermediate solution. Vortex gently.
-
Step B (Final Dilution): Add 10 µL of the 100 µM intermediate solution to each well containing 90 µL of cells in culture medium. The final volume will be 100 µL with a final ZDTC concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control:
-
It is crucial to include a vehicle control in your experiment. Prepare a working solution containing the same final concentration of DMSO as your ZDTC-treated samples (e.g., 0.1% DMSO in cell culture medium).
-
The following diagram illustrates the workflow for preparing a ZDTC working solution.
Caption: Workflow for ZDTC solution preparation.
Analytical Methods for Stability Assessment
To ensure the integrity of your ZDTC solutions, it is advisable to perform quality control checks, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this purpose.
Key Considerations for HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.[3][9]
-
Mobile Phase: A gradient of acetonitrile and water is a common choice.[9]
-
Detection: UV detection at approximately 260 nm is suitable for ZDTC.[9]
-
Instability during Analysis: ZDTC is known to be unstable in HPLC systems due to transmetalation with metal components. To mitigate this, a "protecting agent" such as another dithiocarbamate (e.g., zinc dimethyldithiocarbamate) can be added to the sample extract to saturate the active sites in the HPLC system.[9]
Data Summary
The following table summarizes key stability-related information for ZDTC.
| Parameter | Information | Source |
| Aqueous Solubility | Very low, practically insoluble. | [1] |
| Organic Solvent Solubility | Soluble in DMSO, chloroform, benzene. | [1] |
| pH Stability | More stable in neutral to alkaline conditions; degrades in acidic conditions. | [9] |
| Thermal Stability | Solid form is stable at room temperature. Thermal decomposition in solution is not well-characterized in the literature. | [2] |
| Photostability | Should be protected from light, but quantitative photodegradation data is limited. | [2][3] |
| Primary Degradation Products | Diethylamine, Carbon Disulfide (from hydrolysis), Tetraethylthiuram Disulfide (from oxidation). | [5][6] |
Conclusion
Working with this compound requires careful attention to its solubility and stability characteristics. By understanding the underlying chemical principles and following the recommended protocols for solution preparation, storage, and handling, researchers can minimize experimental variability and ensure the generation of high-quality, reproducible data. This guide provides a framework for addressing the common challenges associated with ZDTC, empowering you to conduct your research with greater confidence and success.
References
- Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Tre
- This compound - Safety D
- This compound | C10H20N2S4Zn | CID 26633 - PubChem.
- Determination of Zinc Dialkyldithiocarbamates in L
- SAFETY D
- Spectrophotometric determination of Zn(II)) by quantitative displacement with copper(II) from diethyldithiocarbamate (DDTC) complex.
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regul
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator | ACS Omega.
- Separation of Tetrabenzylthiuram disulfide on Newcrom R1 HPLC column.
- SAFETY DATA SHEET - Fisher Scientific. 2025-05-01.
- Zinc diethyldithiocarbam
- Synthesis, characterization and fungicidal activity of this compound and phosphate.
- Novel kinetic modeling of photocatalytic degradation of ethanol and acetaldehyde in air by commercial and reduced ZnO: Effect of oxygen vacancies and humidity. PubMed.
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regulator.
- Stability of screening compounds in wet DMSO. PubMed.
- Zinc diethyldithiocarbam
- Homogeneous Decomposition Mechanisms of Diethylzinc by Raman Spectroscopy and Quantum Chemical Calculations | Request PDF.
- Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.
- Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?
- how to avoid PTC-028 precipit
- This compound | CAS 14324-55-1 | SCBT - Santa Cruz Biotechnology.
- Troubleshooting Zerumbone Precipitation in Aqueous Solutions: A Technical Support Guide - Benchchem.
- Decomposition kinetics of tertiarybutanol and diethylzinc used as precursor sources for the growth of ZnO | Request PDF.
- A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC - NIH. 2019-12-17.
- Technical Support Center: Preventing SLC-391 Precipit
- Kinetic and mechanistic study of ethanol dehydration to diethyl ether over Ni-ZSM-5 in a closed batch reactor | Request PDF.
- Technical Support Center: Avoiding TSQ Precipit
Sources
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. jmaterenvironsci.com [jmaterenvironsci.com]
- 8. researchgate.net [researchgate.net]
- 9. stacks.cdc.gov [stacks.cdc.gov]
Improving the solubility of Zinc diethyldithiocarbamate for biological assays
Technical Support Center: Zinc Diethyldithiocarbamate (ZDDC)
Guide for Researchers: Optimizing Solubility for Biological Assays
Welcome to the technical support guide for this compound (ZDDC). As a potent inhibitor of the ubiquitin-proteasome system, ZDDC is a valuable tool in drug development and cellular biology research. However, its hydrophobic nature presents a significant challenge in aqueous experimental systems. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and validated protocols to help you overcome solubility hurdles and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDDC) and why is it used in research?
This compound (ZDDC), also known as ZDEC, is an organosulfur compound. In a research context, it is primarily recognized as a potent inhibitor of the 19S proteasome's deubiquitinating activity and as an inhibitor of the E1 ubiquitin-activating enzyme. This mechanism of action makes it a valuable tool for studying protein degradation pathways, cellular apoptosis, and for screening potential anticancer agents.
Q2: I've heard ZDDC has poor solubility. Why is that?
The poor aqueous solubility of ZDDC is a direct result of its chemical structure. The molecule contains a central zinc atom coordinated to two diethyldithiocarbamate ligands. These ligands are rich in nonpolar ethyl groups, giving the overall complex a significant hydrophobic character. In aqueous solutions like phosphate-buffered saline (PBS) or cell culture media, these hydrophobic molecules tend to aggregate and precipitate rather than dissolve.
Q3: What is the recommended solvent for creating a high-concentration stock solution of ZDDC?
For creating a primary stock solution, Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent. DMSO is a polar aprotic solvent that can effectively solvate ZDDC up to concentrations of at least 100 mM. It is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can compromise the long-term stability of the stock solution.
Q4: My ZDDC precipitated as soon as I diluted my DMSO stock into my cell culture medium. What went wrong?
This is the most common issue researchers encounter. The phenomenon is known as "crashing out." When your concentrated ZDDC/DMSO stock is introduced into the aqueous environment of your buffer or medium, the DMSO is rapidly diluted. This sudden increase in polarity lowers the solvent's capacity to keep the hydrophobic ZDDC molecules dissolved, causing them to aggregate and precipitate. The key is to control the final concentration of DMSO and the dilution method, which we will address in the troubleshooting section.
Q5: Are there any alternatives to DMSO for dissolving ZDDC?
While DMSO is superior for high-concentration stocks, some applications may be sensitive to it. Ethanol can be used as an alternative, but the achievable stock concentration is generally lower than with DMSO. For specific in-vivo applications, formulation strategies involving co-solvents like PEG400 or surfactants like Cremophor EL may be necessary, but these require extensive validation to ensure they do not interfere with the biological assay.
Troubleshooting Guide: Preventing ZDDC Precipitation
This section addresses specific problems you may encounter during your experiments. The following workflows are designed to help you systematically diagnose and solve solubility issues.
Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer or Media
You've prepared your working solution, and a visible precipitate (often appearing as a white cloudiness or fine particles) forms instantly.
The final concentration of the organic solvent (DMSO) in your aqueous solution is insufficient to maintain ZDDC's solubility at the desired working concentration. The compound is crashing out of solution due to the abrupt change in solvent polarity.
The diagram below outlines a systematic approach to resolving this issue.
Caption: Troubleshooting workflow for ZDDC precipitation.
Issue 2: Inconsistent Assay Results or Lower-Than-Expected Potency
Your ZDDC solution appears clear, but your experimental replicates show high variability, or the compound appears less potent than reported in the literature.
Micro-precipitation or the formation of non-bioavailable aggregates is likely occurring. These particles may not be visible to the naked eye but can significantly reduce the effective concentration of soluble, active ZDDC in your assay. This is especially common during long incubation periods.
-
Pre-warm Media/Buffer: Always pre-warm your cell culture media or buffer to 37°C before adding the ZDDC solution. Adding a cold solution can decrease solubility.
-
Vortex During Addition: When preparing the final working solution, vortex the media/buffer at a medium speed while slowly adding the ZDDC stock or intermediate dilution. This rapid dispersion minimizes the formation of local high-concentration zones that are prone to precipitation.
-
Prepare Solutions Fresh: ZDDC working solutions in aqueous media are not stable. Always prepare them immediately before use and do not store them.
-
Sonication of Stock: Before making your dilutions, you can briefly sonicate your DMSO stock solution in a water bath sonicator for 1-2 minutes to break up any minor, invisible aggregates that may have formed during storage.
Validated Experimental Protocols
Protocol 1: Preparation of a 10 mM ZDDC Stock Solution in DMSO
Materials:
-
This compound (MW: 361.95 g/mol )
-
Anhydrous, cell culture grade Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance and weighing paper
-
Calibrated micropipettes
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.62 mg of ZDDC.
-
Calculation: 0.010 mol/L * 0.001 L * 361.95 g/mol = 0.0036195 g = 3.62 mg
-
-
Weighing: Carefully weigh out 3.62 mg of ZDDC powder and place it into a sterile amber vial. Using an amber vial protects the compound from light.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex at maximum speed for 1-2 minutes until the solid is completely dissolved. The resulting solution should be clear and colorless to pale yellow. A brief sonication can assist if any particulates remain.
-
Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock is stable for several months.
Protocol 2: Preparation of a 10 µM ZDDC Working Solution in Cell Culture Media
This protocol uses a two-step serial dilution to minimize precipitation when preparing a final working solution from a 10 mM stock.
Technical Support Center: Overcoming Interference in HPLC Analysis of Zinc Diethyldithiocarbamate (ZDEC)
Introduction: The accurate quantification of Zinc diethyldithiocarbamate (ZDEC), a widely used accelerator in the vulcanization of rubber and a metabolite of the drug disulfiram, presents unique challenges in HPLC analysis.[1] Due to its chemical nature as a metal-ligand complex and its presence in complex sample matrices, analysts frequently encounter interference that can compromise data quality.[2] This guide provides a structured approach to troubleshooting and resolving common interference issues, ensuring robust and reliable analytical outcomes for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of interference in ZDEC analysis?
A: Interference can stem from several sources:
-
Matrix Effects: This is the most common issue, where components of the sample matrix (e.g., proteins, salts, excipients in pharmaceutical formulations, or other additives in rubber extracts) co-elute with or alter the ionization of ZDEC, leading to signal suppression or enhancement.[3][4]
-
Other Dithiocarbamates (DTCs): Samples may contain other DTCs like thiram, ziram, or ferbam, which are structurally similar and can be difficult to separate chromatographically.[5][6]
-
Degradation Products: ZDEC can be unstable under certain pH and temperature conditions, degrading into products that might interfere with the parent peak.[7]
-
Transmetalation: ZDEC is susceptible to transmetalation, where the zinc ion is exchanged with other metal ions present in the HPLC system (e.g., from stainless steel frits or tubing) or the sample itself. This forms new metal-DTC complexes with different retention times and detector responses, leading to inaccurate quantification.[2]
Q2: My ZDEC peak is showing severe tailing or fronting. What is the likely cause?
A: Poor peak shape is often related to secondary interactions on the column or issues with the mobile phase.
-
Peak Tailing often suggests strong, unwanted interactions between the analyte and the stationary phase, such as interaction with residual silanols on a C18 column. It can also be caused by column overload.
-
Peak Fronting is less common but can occur when the sample is dissolved in a solvent significantly stronger than the mobile phase or if the column is overloaded.
Q3: Why is my baseline noisy or drifting during the analysis?
A: A noisy or drifting baseline can obscure small peaks and affect integration accuracy. Common causes include:
-
Contaminated Mobile Phase: Impurities in solvents or additives can create a high background signal or appear as ghost peaks, especially in gradient elution.
-
Detector Issues: A dirty flow cell in a UV detector or an unstable source in a mass spectrometer can lead to baseline instability.
-
Incomplete Column Equilibration: Insufficient equilibration time between gradient runs will cause the baseline to drift.
-
Pump Malfunction: Inconsistent mobile phase delivery from the pump can cause pressure fluctuations that manifest as a noisy baseline.
Q4: Is derivatization necessary for ZDEC analysis?
A: While direct analysis of ZDEC is possible, pre-column derivatization is a common strategy to overcome instability and improve detection.[2] Reacting ZDEC with copper (II) sulfate to form a stable copper-DTC complex is a well-established method. This complex has a strong absorbance at around 435 nm, moving detection to a wavelength with fewer interferences and improving sensitivity.[8] However, this method cannot distinguish between free DTC and ZDEC unless combined with a specific extraction process.[2]
Systematic Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific analytical challenges.
Problem 1: Poor Resolution and Co-eluting Peaks
You observe that the ZDEC peak is not fully separated from other peaks in the chromatogram, compromising accurate quantification.
This issue arises when the chromatographic conditions are insufficient to separate ZDEC from structurally similar compounds or matrix components. The choice of stationary phase, mobile phase composition, and gradient profile are critical factors governing selectivity.
Caption: Workflow for resolving poor peak resolution.
-
Objective: To improve the separation factor (alpha) between ZDEC and the interfering peak.
-
Initial Assessment: Identify the organic modifier (e.g., Acetonitrile or Methanol) and its proportion in your current method.
-
Procedure:
-
Isocratic Elution: If using an isocratic method, systematically vary the organic-to-aqueous ratio. For a C18 column, decreasing the organic content will generally increase the retention time of ZDEC, potentially resolving it from earlier-eluting interferences.
-
Gradient Elution: If using a gradient, slow down the gradient slope (e.g., from a 5% to 50% change over 10 minutes to a 5% to 50% change over 20 minutes). This gives analytes more time to interact with the stationary phase, improving resolution.[9]
-
Solvent Type: Switch the organic modifier. Acetonitrile and methanol offer different selectivities. If you are using acetonitrile, try a method with methanol, as it can alter the elution order of closely related compounds.
-
-
Verification: Compare the resolution factor between the critical peak pair before and after the changes. A resolution (Rs) of >1.5 is considered baseline separation.
Problem 2: Inaccurate Quantification and Low Recovery
Your calibration curve is non-linear, or the recovery from spiked matrix samples is consistently low and variable.
This problem is frequently linked to matrix effects or analyte instability during sample processing.[3] Components in the sample matrix can interfere with the ionization process in MS detection (ion suppression) or absorb at the same wavelength in UV detection.[10][11] Additionally, the instability of ZDEC can lead to its loss before analysis.[2] One study highlighted the instability of DTCs, noting that standard solutions should be prepared immediately before use.[9]
Caption: Key factors leading to quantitative errors in ZDEC analysis.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank sample matrix that has undergone the full extraction procedure. This helps compensate for consistent recovery losses and matrix effects.[3]
-
Internal Standard (IS) Method: Use a suitable internal standard (ideally a stable, isotopically labeled version of ZDEC or a structurally similar compound with different retention time) to correct for variability in sample preparation and injection volume.
-
Sample Preparation Enhancement:
-
Solid Phase Extraction (SPE): Develop an SPE method to selectively isolate ZDEC from interfering matrix components. A C18 or mixed-mode sorbent can be effective.
-
Liquid-Liquid Extraction (LLE): Extract the sample with a solvent in which ZDEC is highly soluble but matrix interferents are not (e.g., dichloromethane).[8]
-
-
Blocking Transmetalation: To prevent the exchange of zinc with metal ions from the HPLC system, adding a different, less retained DTC complex like zinc dimethyldithiocarbamate (ZDMC) to the sample extracts can be effective. ZDMC acts as a sacrificial agent, protecting the ZDEC complex.[2][12]
Problem 3: Ghost Peaks or Carryover
Spurious peaks appear in blank injections following the analysis of a high-concentration sample.
This is typically due to sample carryover, where analyte from a previous injection is retained somewhere in the system (injector, column, detector) and elutes in a subsequent run. Strongly retained matrix components can also accumulate on the column and elute later, appearing as ghost peaks.
-
Optimize Injector Wash: Ensure the injector needle and loop are washed with a strong solvent (stronger than the mobile phase) between injections. A mixture of isopropanol and water is often effective.
-
Implement Column Wash: Incorporate a high-organic wash step at the end of each gradient run to elute any strongly retained compounds from the column.
-
Reduce Sample Concentration: If possible, dilute the sample to reduce the mass of analyte and matrix loaded onto the column.
Optimized HPLC Method Parameters (Example)
The following table provides a starting point for method development. Parameters should be optimized for your specific application and instrumentation.
| Parameter | Recommendation | Rationale & Reference |
| Column | Reversed-Phase C18 or C8, 100-150 mm x 2.1-4.6 mm, <3 µm | C18 provides good hydrophobic retention for ZDEC. C8 can offer slightly different selectivity.[2][9] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape in reversed-phase and is MS-compatible.[9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides sharper peaks.[9] |
| Gradient Program | Start at 40% B, ramp to 80-95% B over 5-10 min, hold, then re-equilibrate | A gradient is effective for separating ZDEC from complex matrix components.[9] |
| Flow Rate | 0.4 - 1.0 mL/min | Adjust based on column dimensions and particle size to maintain optimal efficiency. |
| Column Temp. | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity, but check analyte stability.[9] |
| Injection Volume | 5 - 20 µL | Keep volume low to prevent band broadening and column overload.[9] |
| UV Detection | 260 nm (Direct) or 435 nm (Copper Complex) | 260 nm is for direct detection of the ZDEC complex. 435 nm is for the highly absorbing copper-derivatized form.[2][8] |
References
-
Kim, H. et al. (2018). A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry. PMC - NIH. Available at: [Link]
-
Crnogorac, G. & Schwack, W. (2009). Trace analysis of dithiocarbamate fungicide residues on fruits and vegetables by hydrophilic interaction liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Molnar-Gabor, D. et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. MDPI. Available at: [Link]
-
Jayabalan, M. et al. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. PubMed. Available at: [Link]
-
Andersen, J. H. et al. (2013). Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS. PubMed. Available at: [Link]
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Available at: [Link]
-
Wujeska-Klause, A. et al. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Taylor & Francis Online. Available at: [Link]
-
Said Suliman, A. et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. Available at: [Link]
-
Depree, G. J. et al. (2004). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. CDC Stacks. Available at: [Link]
-
Semantic Scholar. Determination of Zinc dialkyldithiocarbamates in latex condoms. Available at: [Link]
-
Scribd. Dithiocarbamate Analysis Guide. Available at: [Link]
-
EURL-Pesticides.eu. (2021). Facing Analytical Challenges of Dithiocarbamate Analysis - Step-by-Step. Available at: [Link]
-
ResearchGate. (2004). Liquid Chromatography of Unstable Zinc Dithiocarbamates. Application to Rubber Gloves Analysis. Available at: [Link]
-
Saah, S. A. et al. (2024). Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH. Available at: [Link]
-
Restek. HPLC Troubleshooting Guide. Available at: [Link]
-
Sharma, J. et al. (2007). Synthesis, characterization and fungicidal activity of this compound and phosphate. ResearchGate. Available at: [Link]
-
Separation Science. Matrix Effects. Available at: [Link]
-
Technology Networks. (2019). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
-
Zhang, X. et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. Available at: [Link]
-
Stoll, D. R. (2022). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online. Available at: [Link]
-
Santhosh, G. et al. Hplc method development and validation: an overview. SciSpace. Available at: [Link]
-
Mehta, D. K. et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
CEC. (2018). HPLC- Method Development and Validation. YouTube. Available at: [Link]
-
Van De Steene, J. C. & Lambert, W. E. (2008). Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters. PubMed. Available at: [Link]
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]
Sources
- 1. Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Matrix Effects | Separation Science [sepscience.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. mdpi.com [mdpi.com]
- 6. Method validation and analysis of nine dithiocarbamates in fruits and vegetables by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive analysis of dithiocarbamate fungicides using modified QuEChERS method and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Comparison of matrix effects in HPLC-MS/MS and UPLC-MS/MS analysis of nine basic pharmaceuticals in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Zinc Diethyldithiocarbamate Synthesis
Welcome to the technical support guide for the synthesis of Zinc diethyldithiocarbamate (ZDEC). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental hurdles. Our goal is to move beyond simple protocols and explain the causality behind each step, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the primary chemical reaction for synthesizing this compound?
The synthesis is typically a two-step process performed in a single pot.
-
Formation of the Dithiocarbamate Salt: A secondary amine, diethylamine, reacts with carbon disulfide in the presence of a base (commonly sodium hydroxide) to form a water-soluble dithiocarbamate salt, sodium diethyldithiocarbamate.[1][2][3]
-
Precipitation of the Zinc Complex: A soluble zinc salt, such as zinc sulfate or zinc chloride, is then introduced to the solution. The zinc(II) ion displaces the sodium ion, leading to the precipitation of the water-insoluble this compound complex.[4][5][6]
The overall reaction can be summarized as: 2 HN(C₂H₅)₂ + 2 CS₂ + 2 NaOH → 2 NaS₂CN(C₂H₅)₂ + 2 H₂O 2 NaS₂CN(C₂H₅)₂ + ZnSO₄ → Zn(S₂CN(C₂H₅)₂)₂ + Na₂SO₄
Q2: What is the specific role of each reactant?
-
Diethylamine (HN(C₂H₅)₂): As a secondary amine, it is the nucleophile that attacks the electrophilic carbon of carbon disulfide.[7] The choice of amine determines the alkyl groups on the final dithiocarbamate ligand.
-
Carbon Disulfide (CS₂): This molecule provides the S₂C core of the dithiocarbamate ligand. It is highly electrophilic and susceptible to nucleophilic attack by the amine.
-
Sodium Hydroxide (NaOH): This base plays a crucial role in deprotonating the zwitterionic intermediate formed after the amine attacks the carbon disulfide, driving the reaction forward to form the stable sodium salt.[1][2][7] It also maintains the necessary alkaline pH to prevent the decomposition of the dithiocarbamate salt, which is unstable in acidic conditions.[8]
-
Zinc Salt (e.g., ZnCl₂ or ZnSO₄): This provides the central zinc(II) cation that coordinates with two diethyldithiocarbamate ligands to form the final, stable complex.[4]
Optimizing Reaction Conditions: A Detailed Guide
Q3: How critical is reactant stoichiometry for a successful synthesis?
Stoichiometry is paramount for achieving high yield and purity. The reaction requires two equivalents of the diethyldithiocarbamate ligand for every one equivalent of the zinc(II) ion. Therefore, the ideal molar ratio of the initial reactants is key.
Expert Insight: While the theoretical ratio is 2:2:2:1, minor adjustments can be made. A slight excess of the amine and carbon disulfide can help drive the formation of the sodium salt to completion, but a significant excess can lead to purification challenges. Using a stoichiometric amount of the zinc salt is critical to avoid contamination of the final product with unreacted zinc salts or the precipitation of zinc hydroxide in the basic medium.
| Reactant | Molar Ratio | Rationale |
| Diethylamine | 2 | Provides the two necessary ligands. |
| Carbon Disulfide | 2 | Reacts 1:1 with diethylamine. |
| Sodium Hydroxide | 2 | Drives the formation of the sodium salt. |
| Zinc Salt (Zn²⁺) | 1 | Central metal ion coordinating to two ligands. |
| (Data synthesized from multiple sources, including an optimized ratio reported in a 2003 study.) |
Q4: Does the order of reagent addition matter?
Yes, the order of addition can significantly impact the physical properties of the product, particularly its filterability.
-
Standard Method (Amine + Base + CS₂, then Zn²⁺): The most common method involves first synthesizing the sodium diethyldithiocarbamate salt, followed by the addition of the zinc salt solution. This is a reliable method for producing the compound.[5]
-
Alternative "Filter-Friendly" Method: An alternative process involves first adding the aqueous zinc salt solution to the diethylamine.[9] This forms a zinc-amine complex in suspension. Carbon disulfide and sodium hydroxide are then introduced to this suspension. This method has been patented for producing ZDEC in an "especially readily filterable form," avoiding the pasty or oily precipitates that can complicate purification.[9]
Q5: What is the optimal temperature for the reaction?
Temperature control is a critical parameter for balancing reaction rate, yield, and product purity.
-
Ligand Formation: The initial reaction between diethylamine and carbon disulfide is exothermic. It is often started at a low temperature (0-10°C) and then allowed to proceed at a controlled temperature, typically between 30°C and 40°C .[9] This range is high enough to ensure a reasonable reaction rate but low enough to prevent excessive evaporation of the volatile carbon disulfide (B.P. 46.3°C) and decomposition of the dithiocarbamate product.
-
Precipitation: The precipitation step can also be performed in this temperature range. Some studies have found that conducting the precipitation at around 50°C can optimize the yield.[5] However, higher temperatures can increase the risk of side reactions or product decomposition.
Technical Troubleshooting Guide
This section addresses specific issues you may encounter during synthesis in a direct question-and-answer format.
Q6: My final yield is significantly lower than expected. What went wrong?
Low yield is a common issue that can usually be traced back to one of three areas: incomplete reaction, reactant/product degradation, or mechanical loss.
Q7: My product is off-white/yellowish and has a wide melting point range. How do I improve purity?
Product discoloration and a broad melting point are classic signs of impurities.
-
Potential Cause 1: Oxidation: The diethyldithiocarbamate ligand can be oxidized to form a thiuram disulfide, which is a common impurity.[1][7]
-
Solution: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Potential Cause 2: Co-precipitation of Zinc Hydroxide: The reaction is run under basic conditions. If the local concentration of hydroxide is too high during the addition of the zinc salt, zinc hydroxide (Zn(OH)₂) may co-precipitate with your product.
-
Solution: Add the zinc salt solution slowly and with vigorous stirring to ensure it reacts quickly with the dithiocarbamate and does not encounter localized high concentrations of NaOH. Maintaining good pH control is key.
-
-
Potential Cause 3: Insufficient Washing: The primary byproduct is a sodium salt (Na₂SO₄ or NaCl), which is water-soluble. If not washed away completely, it will remain as an impurity.
Q8: The product is a sticky paste that clogs the filter paper. How can I get a nice, crystalline powder?
This is a very common physical chemistry problem related to crystallization and precipitation kinetics. A "pasty" product consists of very fine, poorly formed crystals or an amorphous solid.
-
Solution 1 (Recommended): Change the Order of Addition. As detailed in Q4, forming a zinc-amine complex first before adding CS₂ and NaOH is a patented method specifically designed to yield an easily filterable product.[9]
-
Solution 2: Control Precipitation Rate. Rapid precipitation ("crashing out") often leads to small, poorly-formed crystals.
-
Add the zinc salt solution dropwise to the sodium diethyldithiocarbamate solution.
-
Ensure vigorous and efficient stirring throughout the addition to prevent localized supersaturation.
-
Allow for a "digestion" period after precipitation is complete. Stirring the suspension for an additional 30-60 minutes can allow the crystals to grow larger and become more uniform (Ostwald ripening).[11]
-
Protocols: Purification and Characterization
Experimental Protocol: Product Isolation and Purification
-
Filtration: Set up a Buchner funnel with an appropriate grade of filter paper for vacuum filtration. Wet the paper with deionized water to ensure a good seal.
-
Collection: Pour the reaction slurry into the funnel and apply vacuum to collect the white ZDEC precipitate.
-
Washing: Wash the filter cake with three portions of deionized water (approx. 50 mL each for a 0.1 mol scale reaction) to remove soluble byproducts.[11] For enhanced purity, consider using warm (70-80°C) deionized water for the washes.[9]
-
Drying: Continue to apply the vacuum to pull as much water as possible from the cake. Carefully transfer the solid product to a pre-weighed watch glass.
-
Final Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.[9][11] The final product should be a fine, white powder.
Q9: How do I confirm I have successfully synthesized high-purity ZDEC?
Standard analytical techniques should be used to confirm the identity and purity of the final product.
| Technique | Purpose | Expected Result |
| Melting Point | Purity Assessment | A sharp melting point in the range of 178-181°C . A broad or depressed range indicates impurities. |
| FTIR Spectroscopy | Functional Group ID | Look for characteristic strong bands for the C-N bond (around 1272 cm⁻¹) and C-S bonds (around 997-1006 cm⁻¹).[12] |
| ¹H NMR | Structural Confirmation | The spectrum should show characteristic signals for the ethyl groups (a quartet for the -CH₂- and a triplet for the -CH₃). |
| TGA | Thermal Stability | A sharp, single-step decomposition event between 290-325°C indicates a pure compound.[13] |
References
-
Sujarit, J., & Phutdhawong, W. (2003). Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. Available at: [Link]
-
ResearchGate. (2009). Synthesis, characterization and fungicidal activity of this compound and phosphate. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2002). Parameters of the reaction between zinc chloride and sodium.... Available at: [Link]
- Google Patents. (2003). US6534675B2 - Process for the preparation of zinc dithiocarbamates.
-
Lim, J. Y. C., et al. (2020). This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Royal Society of Chemistry. Available at: [Link]
- Google Patents. (2022). CN113621993B - Purification method of zinc electrolyte.
-
SciSpace. (2010). Preparation of ZnS thin film using Zn(dithiocarbamate)2 precursors by MOCVD method. Available at: [Link]
- Google Patents. (2020). CN108147985B - Preparation method of zinc dibutyl dithiocarbamate.
-
Wikipedia. Sodium diethyldithiocarbamate. Available at: [Link]
- Google Patents. (2016). WO2016083733A1 - Method for producing zinc dithiocarbamates.
-
ResearchGate. (2008). The optimization of zinc dialkyldithiocarbamates synthesis and determination of their antioxidant activity. Available at: [Link]
-
Saah, S. A., et al. (2024). Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH. Available at: [Link]
-
Wikipedia. Dithiocarbamate. Available at: [Link]
-
Ataman Kimya. This compound (ZDDC). Available at: [Link]
-
Onwudiwe, D. C., & Ajibade, P. A. (2018). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC. Available at: [Link]
-
Hogarth, G. (2015). Addressing misconceptions in dithiocarbamate chemistry. Dalton Transactions. Available at: [Link]
Sources
- 1. Sodium diethyldithiocarbamate - Wikipedia [en.wikipedia.org]
- 2. Dithiocarbamate - Wikipedia [en.wikipedia.org]
- 3. Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C10H20N2S4Zn | CID 26633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 8. SODIUM DIETHYLDITHIOCARBAMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. US6534675B2 - Process for the preparation of zinc dithiocarbamates - Google Patents [patents.google.com]
- 10. WO2016083733A1 - Method for producing zinc dithiocarbamates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Vulcanization with Zinc Diethyldithiocarbamate (ZDEC)
An in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to ZDEC in Rubber Vulcanization
Zinc diethyldithiocarbamate, commonly known as ZDEC, is an organosulfur compound widely utilized as an ultra-fast accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary function is to significantly increase the rate of the cross-linking reaction, allowing for vulcanization to occur at lower temperatures and in shorter times compared to un-accelerated systems.[2][3] This efficiency makes ZDEC a critical component in the manufacturing of various rubber articles, including latex-dipped goods, adhesives, and other products where rapid curing is advantageous.[4][5]
This guide serves as a technical resource for troubleshooting common issues encountered during the vulcanization process when using ZDEC. It is designed to provide a logical framework for identifying root causes and implementing effective, scientifically-grounded solutions.
The Mechanism of ZDEC Accelerated Vulcanization
Understanding the chemical pathway is fundamental to effective troubleshooting. While the complete mechanism is highly complex and involves numerous intermediates, it can be simplified into several key stages. The process is initiated by activators, typically a combination of zinc oxide (ZnO) and a fatty acid like stearic acid.
The generally accepted mechanism involves the formation of an active zinc-accelerator complex, which then reacts with elemental sulfur (S₈) to create a highly reactive sulfurating agent.[6][7] This agent efficiently donates sulfur atoms to the rubber polymer chains at their active sites (allylic carbons), leading to the formation of the durable sulfidic cross-links that give vulcanized rubber its desirable properties.[1]
Caption: Simplified pathway of ZDEC-accelerated sulfur vulcanization.
Troubleshooting Guide
This section addresses common vulcanization problems in a question-and-answer format.
Issue 1: Slow Cure Rate or Incomplete Vulcanization
Q: My compound is curing much slower than expected, or not reaching the required physical properties. What are the potential causes?
A: A slow or incomplete cure indicates that the cross-linking reaction is either not proceeding at the expected rate or is terminating prematurely. The primary areas to investigate are the accelerator/activator system, potential interactions with other ingredients, and processing parameters.
Causality & Corrective Actions:
-
Insufficient Accelerator or Activator Levels: ZDEC requires zinc oxide and stearic acid for efficient activation.[8] An inadequate supply of any of these components will stifle the formation of the active sulfurating complex.
-
Poor Dispersion: ZDEC is a powder and must be uniformly dispersed in the rubber matrix to be effective.[1] If mixing is inadequate, localized areas will be under-accelerated.
-
Interaction with Other Additives: Certain fillers, particularly acidic ones like some silicas, can adsorb accelerators onto their surface, reducing their availability for the vulcanization reaction.[10]
-
Troubleshooting Step: Evaluate the other ingredients in your compound. If using acidic fillers, you may need to increase the accelerator dosage or use a coupling agent to minimize interaction.
-
-
Incorrect Curing Temperature: While ZDEC is effective at low temperatures, the vulcanization rate is still temperature-dependent.[1] A temperature that is too low will result in a sluggish cure.
-
Troubleshooting Step: Confirm that your press, oven, or autoclave is reaching and maintaining the target temperature. Calibrate your temperature controllers and thermocouples.
-
Issue 2: Scorch (Premature Vulcanization)
Q: My rubber compound is becoming stiff and losing its processability during mixing or shaping, before the main curing stage. Why is this happening?
A: This phenomenon, known as scorch, is premature vulcanization. ZDEC is an ultra-fast accelerator with limited scorch safety, meaning it can initiate cross-linking at processing temperatures if not properly managed.[11][12][13]
Causality & Corrective Actions:
-
Excessive ZDEC Dosage: Higher concentrations of ZDEC directly increase the curing speed, which can significantly reduce the scorch time.[1]
-
Troubleshooting Step: Reduce the ZDEC dosage. The goal is to find a balance that provides a fast cure without compromising processing safety.
-
-
High Processing Temperature: The heat generated during mixing can be sufficient to initiate vulcanization, especially with a highly active accelerator like ZDEC.
-
Troubleshooting Step: Monitor and control the temperature of your mixing equipment (e.g., two-roll mill, internal mixer). Use cooling where possible.
-
-
Use of Secondary Accelerators: Combining ZDEC with other basic accelerators can dramatically increase cure speed but often at the expense of scorch safety.[8]
-
Troubleshooting Step: If using a secondary accelerator, consider replacing it with one that provides a longer scorch delay. For instance, replacing a portion of ZDEC with Zinc Dibutyl Dithiocarbamate (ZDBC) can improve scorch safety while maintaining a relatively fast cure.[13][14] Alternatively, introduce a pre-vulcanization inhibitor (retarder) to the formulation.[10][12]
-
| Parameter | Typical Effect on Scorch Time (ts2) | Corrective Action |
| ↑ ZDEC Dosage | Decrease | Optimize dosage; reduce level. |
| ↑ Processing Temp. | Decrease | Implement temperature control/cooling. |
| ↑ Basic Secondary Accel. | Decrease | Replace with a delayed-action accelerator. |
| Add Retarder | Increase | Add a pre-vulcanization inhibitor (PVI). |
| Table 1: Factors Influencing Scorch and Recommended Actions. |
Issue 3: Blooming
Q: After curing and cooling, a white, powdery substance is appearing on the surface of my rubber product. What is it and how can I prevent it?
A: This is known as "blooming," which is the migration of compounding ingredients to the surface of the rubber.[15] It occurs when an ingredient is used at a concentration that exceeds its solubility limit in the polymer matrix at room temperature.[16] Dithiocarbamates like ZDEC, especially those with shorter alkyl chains, have limited solubility in non-polar rubbers and are a common cause of bloom.[8][16]
Causality & Corrective Actions:
-
Excessive Dosage: The most direct cause is using more ZDEC than can remain dissolved in the rubber after it cools.
-
Troubleshooting Step: Reduce the ZDEC dosage to a level below its solubility limit in your specific polymer. This often requires experimentation.
-
-
Low Solubility of ZDEC: The chemical structure of ZDEC makes it inherently less soluble in some elastomers compared to other accelerators.
-
Troubleshooting Step: Replace ZDEC, partially or fully, with a more soluble dithiocarbamate. Accelerators with longer alkyl chains, like Zinc Dibutyl Dithiocarbamate (ZDBC) or Zinc Dibenzyl Dithiocarbamate, are more soluble and less prone to blooming.[16]
-
-
Combination of Accelerators: Using a blend of accelerators can achieve the desired cure rate while keeping each individual component below its blooming threshold.[16]
-
Troubleshooting Step: Try a combination of accelerators, for example, a blend of ZDEC and ZDBC.[16]
-
Frequently Asked Questions (FAQs)
Q1: Can ZDEC be used as a primary accelerator? A1: Yes, ZDEC can be used as a very fast primary accelerator, especially in latex applications and for some continuous cure processes.[5] More commonly in dry rubber, it is used as a secondary accelerator to boost the activity of primary accelerators like thiazoles (e.g., MBT) or sulfenamides (e.g., CBS).[8]
Q2: What is the typical curing temperature range for ZDEC systems? A2: ZDEC is highly effective at low temperatures, enabling vulcanization in the range of 115-135°C.[8][11] This makes it suitable for applications where higher temperatures could degrade the polymer or other components.
Q3: How does ZDEC affect the physical properties of the vulcanizate? A3: A properly formulated ZDEC system contributes to a vulcanizate with good mechanical properties, such as high tensile strength and elasticity, and good heat resistance.[1][17] The type and density of the cross-links formed (monosulfidic vs. polysulfidic) are key determinants of the final properties and are influenced by the accelerator-to-sulfur ratio.[8]
Q4: Are there any safety concerns associated with ZDEC? A4: Yes. ZDEC may cause skin and eye irritation upon contact, and proper personal protective equipment should be used during handling.[18] A significant concern is that under certain conditions, ZDEC can be a precursor to the formation of N-nitrosodiethylamine, a carcinogenic substance.[9] This is a critical consideration in applications with regulatory oversight, such as food contact materials or medical devices.
Diagnostic Experimental Protocols
Protocol 1: Rheometry Analysis for Cure Characterization
This protocol uses a Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR) to analyze the cure characteristics of a rubber compound, per standards like ASTM D2084.
Objective: To quantify the cure rate, scorch safety, and state of cure.
Apparatus:
-
Moving Die Rheometer (MDR)
-
Press for sample preparation
-
Uncured rubber compound
Procedure:
-
Prepare a sample of the uncured rubber compound (typically ~5 grams).
-
Set the MDR to the intended vulcanization temperature for your process.
-
Place the sample in the rheometer die cavity and start the test.
-
The instrument will oscillate one die and measure the torque response over time.
-
Continue the test until the torque value reaches a plateau or begins to decrease (reversion).
-
From the resulting rheograph, determine the key parameters.
Data Interpretation:
| Parameter | Description | Indication for Troubleshooting |
| ML (Minimum Torque) | Viscosity of the unvulcanized compound. | High ML may indicate poor processing or filler dispersion. |
| MH (Maximum Torque) | Stiffness/modulus of the vulcanized compound.[19] | Low MH suggests an incomplete cure or low crosslink density. |
| ts2 (Scorch Time) | Time to a 2-unit rise in torque above ML. | A short ts2 indicates a high risk of premature vulcanization. |
| t90 (Optimum Cure Time) | Time to reach 90% of the maximum torque. | A long t90 signifies a slow cure rate. |
| Table 2: Key Rheometric Parameters and Their Significance.[19] |
Protocol 2: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing vulcanization issues.
Caption: A logical workflow for troubleshooting common ZDEC vulcanization issues.
References
-
Wellt Chemicals. (2024, January 10). The Ultimate Guide to High-Quality ZDEC Rubber Accelerator. [Link]
-
Lusida Rubber Products. Vulcanization & Accelerators. [Link]
-
Taizhou Huangyan Donghai Chemical Co.,Ltd. Vulcanization acceleration mechanism and performance characterization. [Link]
-
Ataman Kimya. This compound. [Link]
- Scheele, W., et al. (1960). The Vulcanization of Elastomers. 16. The Vulcanization of Natural Rubber with Sulfur in the Presence of Dithiocarbamates (I) in. Rubber Chemistry and Technology.
-
ResearchGate. (2019, November 30). Blooming of Compounding Ingredients in Natural Rubber Compounds under Different Peroxide Loading. [Link]
-
Gescher. Rubber Vulcanization: The Role of Zinc Dimethyldithiocarbamate as an Accelerator. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. ZDBC vs. ZDEC: Choosing the Right Accelerator for Your Rubber Needs. [Link]
-
Ataman Kimya. This compound (ZDEC). [Link]
-
Eng-Tips. (2003, April 27). Blooming in NR. [Link]
-
ChemBroad. ZDBC vs. ZDEC: Choosing the Right Dithiocarbamate Accelerator. [Link]
-
Wellt Chemicals. (2024, January 10). Learn More About Dithiocarbamate Accelerators. [Link]
-
Wellt Chemicals. (2024, August 14). How to Improve Manufacturing Speed with the Right Rubber Accelerator Choice. [Link]
-
Pentok Chemicals. Pentocure – ZDEC Accelerators - Technical Data Sheet. [Link]
-
Wellt Chemicals. (2025, January 15). What is rubber accelerator ZDEC(Zinc Diethyl Dithiocarbamate)?. [Link]
-
ResearchGate. (2006, August). Studies on xanthate–zinc diethyl dithiocarbamate accelerator combination in natural rubber. [Link]
-
ResearchGate. (2009, August). Zinc-Complexes in Natural Rubber Latex Sulphur Vulcanisation System. [Link]
-
PubMed. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. [Link]
-
ChemBroad. Optimizing Rubber Vulcanization with ZDBC Accelerators. [Link]
-
ChemBroad. (2024, January 19). ZDBC Rubber Accelerator: Properties, Applications, and Benefits. [Link]
-
LookChem. Dithiocarbamates--Rubber Accelerator ZDC(ZDEC,EZ). [Link]
-
ResearchGate. Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study. [Link]
-
ResearchGate. Effect of vulcanization systems on the properties of natural rubber latex films. [Link]
-
Harwick Standard. ZDEC masterbatch (Dithiocarbamate accelerator). [Link]
-
ResearchGate. Formulation of natural rubber compounds. [Link]
Sources
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- 4. atamankimya.com [atamankimya.com]
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- 6. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]
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Technical Support Center: Enhancing the Catalytic Activity of Zinc Diethyldithiocarbamate (ZDTC)
Welcome to the technical support center for Zinc Diethyldithiocarbamate (ZDTC). This guide is designed for researchers, scientists, and drug development professionals who are utilizing ZDTC in their experiments. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and advanced protocols to help you overcome common challenges and enhance the catalytic performance of ZDTC.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, synthesis, and handling of ZDTC.
Q1: What is this compound (ZDTC) and what are its primary catalytic applications?
A1: this compound (ZDTC), also known as ZDEC, is an organozinc compound with the formula Zn(S₂CNEt₂)₂.[1] It is a versatile catalyst and chelating agent.[2][3] Traditionally, it has been widely used as an ultra-accelerator for the vulcanization of natural and synthetic rubbers.[4][5] More recently, ZDTC has demonstrated exceptional catalytic performance in the synthesis of high molecular weight polyurethanes, proving to be a less toxic and highly effective alternative to common organotin catalysts like dibutyltin dilaurate (DBTL).[6][7][8] It is also employed as a catalyst for the polymerization of olefin oxides and as a single-source precursor for preparing zinc sulfide (ZnS) semiconductor nanowires.[1][9]
Q2: How is ZDTC synthesized and what are the critical parameters for ensuring high purity?
A2: A common laboratory synthesis involves the reaction of diethylamine with carbon disulfide in the presence of a base (like sodium hydroxide) to form the sodium diethyldithiocarbamate salt. This is followed by a precipitation reaction with a soluble zinc salt, such as zinc chloride or zinc acetate.[9]
-
Key Purity Considerations:
-
Stoichiometry: Precise control of the molar ratios of reactants is crucial. An optimized ratio for the synthesis using diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride has been reported as 2:2:2:1.
-
Purity of Precursors: The purity of the initial amine and zinc salt directly impacts the final product's quality.
-
Washing and Drying: The final ZDTC precipitate should be thoroughly washed with distilled water to remove any unreacted salts and byproducts.[9] Drying should be done under vacuum or at a low temperature to prevent thermal degradation.
-
Q3: How can I assess the purity and integrity of my ZDTC catalyst?
A3: Ensuring the quality of your ZDTC is the first step to a successful catalytic reaction. Several analytical techniques can be employed:
-
Melting Point: Pure ZDTC has a distinct melting point, typically in the range of 178-181°C.[1] A broad or depressed melting point can indicate impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the molecular structure and detecting organic impurities.
-
Thermogravimetric Analysis (TGA): TGA can reveal the thermal stability of the complex and identify the presence of residual solvents or volatile impurities. ZDTC typically shows a sharp, one-step decomposition profile.[9][10]
-
Elemental Analysis: This provides the percentage composition of C, H, N, S, and Zn, which can be compared against the theoretical values for C₁₀H₂₀N₂S₄Zn to confirm its stoichiometry.[9]
Q4: What are the typical solubility characteristics of ZDTC?
A4: ZDTC exhibits very low solubility in water but is soluble in various organic solvents such as benzene, chloroform, and carbon disulfide.[11][12] Its tolerance to different organic solvents is a key advantage in applications like polyurethane synthesis, allowing for flexibility in reaction media selection.[6][7] For applications requiring aqueous media, its low solubility can be a significant challenge.[10]
Q5: What are the main safety precautions when handling ZDTC?
A5: ZDTC is a chemical that requires careful handling. It may cause skin and eye irritation upon contact.[12] It is also classified as hazardous to the aquatic environment. Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Part 2: Troubleshooting Guide for ZDTC-Catalyzed Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during experiments.
Issue 1: Slow or Incomplete Reaction
Q: My ZDTC-catalyzed reaction is proceeding very slowly or stalling before completion. How can I increase the reaction rate?
A: A sluggish reaction can be caused by several factors, from catalyst quality to reaction conditions. Follow this diagnostic workflow to identify the root cause.
Caption: Troubleshooting workflow for a slow ZDTC reaction.
-
Causality Explained:
-
Catalyst Integrity: ZDTC, like many organometallic complexes, can degrade over time if not stored properly (cool, dry, dark conditions). Impurities from synthesis can act as inhibitors. Always start by confirming the quality of your catalyst.
-
Temperature: Catalytic reactions are temperature-dependent. However, ZDTC has a specific thermal decomposition window (onset ~200-300°C), which leads to the formation of ZnS.[9][13] Increasing the temperature can enhance the rate, but excessive heat will irreversibly decompose the catalyst. A careful balance is required.
-
Catalyst Loading: The reaction rate is often directly proportional to the catalyst concentration. If the rate is slow, a suboptimal loading may be the cause.
-
Solvent Effects: The solvent can influence the reaction by affecting the solubility of reactants and stabilizing transition states. In polyurethane synthesis, ZDTC's tolerance to various organic solvents is an asset, but one solvent may still provide superior performance over another for a specific substrate pair.[6]
-
Synergistic Effects: In some systems, particularly in rubber and latex chemistry, ZDTC's activity is significantly enhanced when used in combination with secondary accelerators, such as those from the thiazole class.[5][14]
-
Issue 2: Catalyst Deactivation
Q: My reaction started well but then stopped prematurely. I suspect catalyst deactivation. What are the likely causes and how can I prevent this?
A: Catalyst deactivation is a critical issue. For ZDTC, the primary mechanisms are thermal decomposition and oxidative degradation.
-
Thermal Decomposition:
-
Cause: As a single-source precursor for ZnS, ZDTC is designed to decompose at elevated temperatures.[9] If your reaction requires high temperatures, you may be operating in a region where the catalyst is thermally unstable.
-
Diagnosis: A color change in the reaction mixture (e.g., formation of a white precipitate of ZnS) can be an indicator.
-
Prevention:
-
Consult TGA data to understand the thermal limits of your specific ZDTC batch.[10]
-
Attempt to run the reaction at the lowest possible temperature that still affords a reasonable rate.
-
Consider a different catalyst if the required reaction temperature is within the decomposition range of ZDTC.
-
-
-
Oxidative Degradation:
-
Cause: The dithiocarbamate ligand is susceptible to oxidation at the sulfur atoms, especially in the presence of strong oxidants or peroxides.[15][16] This S-oxygenation can alter the ligand's coordination to the zinc center, leading to a loss of catalytic activity.
-
Diagnosis: This can be difficult to observe in-situ. If your reagents or solvent contain peroxide impurities, this is a likely cause.
-
Prevention:
-
Use freshly distilled, peroxide-free solvents.
-
Ensure your starting materials are free from oxidizing impurities.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-oxidation, especially for sensitive substrates or prolonged reaction times.
-
-
-
Hydrolytic Instability:
-
Cause: While generally stable, dithiocarbamate complexes can be susceptible to base-catalyzed hydrolysis.[15] The presence of strong bases and water can lead to decomposition.
-
Prevention: Use dry solvents and ensure reagents are free of excess water. If a base is required for the reaction, screen for compatibility and consider using a non-nucleophilic base.
-
Part 3: Protocols for Enhancing Catalytic Activity
This section provides actionable strategies to boost the performance of your ZDTC catalyst.
Strategy 1: Optimizing Reaction Conditions
The performance of ZDTC can be highly sensitive to the reaction environment. Systematic optimization is key.
Table 1: Parameter Optimization for ZDTC-Catalyzed Polyurethane Synthesis
| Parameter | Range to Investigate | Rationale & Expert Insight |
| Temperature | 50°C - 120°C | ZDTC shows high activity at moderate temperatures. Start at 70-80°C. Increasing temperature can accelerate the reaction, but exceeding ~150°C risks thermal decomposition.[13] |
| Solvent | Toluene, THF, DMF, Acetonitrile | ZDTC is effective in a range of solvents.[6] For polyurethane synthesis, less polar solvents like Toluene or THF are often a good starting point. Ensure complete solubility of all reactants. |
| Catalyst Loading | 0.05 - 1.0 mol% | Higher loading increases the rate but also the cost and potential for metal contamination in the final product. For many polymerizations, 0.1-0.2 mol% is sufficient.[6][7] |
Strategy 2: Ligand Modification (Advanced)
While ZDTC (diethyldithiocarbamate) is highly effective, modifying the alkyl substituents on the nitrogen atom can fine-tune the catalyst's electronic and steric properties. This is an advanced strategy for developing novel catalysts based on the ZDTC scaffold.
-
Principle: The electron-donating or -withdrawing nature of the R groups in Zn(S₂CNR₂)₂ influences the Lewis acidity of the zinc center and the stability of the complex. For example, using a more electron-donating group than ethyl (e.g., isobutyl) can increase the electron density on the zinc, potentially altering its catalytic activity.
-
Experimental Workflow:
-
Synthesize a small library of dithiocarbamate ligands by reacting different secondary amines (e.g., dimethylamine, di-n-butylamine, piperidine) with carbon disulfide.[17][18]
-
Complex each ligand with a zinc(II) salt to create a series of ZDTC analogues.
-
Screen each catalyst analogue in a model reaction under standardized conditions.
-
Analyze the results to establish a structure-activity relationship (SAR).
-
Caption: Workflow for enhancing catalysis via ligand modification.
Strategy 3: Using ZDTC as a Precursor for Heterogeneous Catalysis
For reactions where catalyst recovery and reuse are important, a heterogeneous catalyst is desirable. ZDTC can be used as a single-source precursor to generate highly active zinc sulfide (ZnS) nanoparticles, which are effective photocatalysts for degrading organic pollutants.[9][19][20]
-
Protocol for ZnS Nanoparticle Synthesis via Thermolysis:
-
Setup: Place a known amount of ZDTC (e.g., 0.5 g) in a ceramic boat inside a tube furnace.[9]
-
Inert Atmosphere: Purge the tube with an inert gas (e.g., Nitrogen or Argon) to prevent oxidation.
-
Thermolysis: Heat the furnace to a target temperature (e.g., 300-400°C) and hold for a specified time (e.g., 30-60 minutes). The ZDTC will decompose, leaving behind ZnS.[9]
-
Cooling: Allow the furnace to cool to room temperature under the inert atmosphere.
-
Characterization: The resulting powder can be characterized by X-ray Diffraction (XRD) to confirm the ZnS crystal phase and Transmission Electron Microscopy (TEM) to analyze nanoparticle morphology.
-
Application: The synthesized ZnS nanoparticles can then be tested as a heterogeneous catalyst in your desired reaction, for example, in the photocatalytic degradation of dyes.[19][20]
-
References
-
Lim, J. Y. C., et al. (2020). This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances, 1(9), 3221-3232. Available at: [Link][6][7][8]
-
ResearchGate. (2020). This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Available at: [Link][6][7][8]
-
Ataman Kimya. (n.d.). This compound (ZDEC). Available at: [Link][5][14]
-
Ataman Kimya. (n.d.). This compound (ZDDC). Available at: [Link][21]
-
Sujarit, J., & Phutdhawong, W. (2003). Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA. Available at: [Link]
-
Afonne, J. C., et al. (2023). Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes: Precursors for Zinc Sulfide and Silver Sulfide Nanophotocatalysts. ACS Omega. Available at: [Link][19][20]
-
CDC Stacks. (n.d.). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Available at: [Link]
-
Saah, S. A., et al. (2024). Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH. Available at: [Link][9]
-
Hogarth, G. (2012). Dithiocarbamate Complexes of Platinum Group Metals: Structural Aspects and Applications. MDPI. Available at: [Link][17]
-
Kamaludin, N., et al. (2022). Dithiocarbamates: Challenges, Control, and Approaches to Excellent Yield, Characterization, and Their Biological Applications. PMC - NIH. Available at: [Link][22]
-
Afonne, J. C., et al. (2023). Synthesis and Crystal Structures of Bis(diallydithiocarbamato)zinc(II) and Silver(I) Complexes. NIH. Available at: [Link][19][20]
-
Williamson, W. B., et al. (1984). Catalyst Deactivation Due to Glaze Formation from Oil-Derived Phosphorus and Zinc. SAE Mobilus. Available at: [Link][23][24]
-
PubChem. (n.d.). Zinc dibutyldithiocarbamate. Available at: [Link][11]
-
Grapperhaus, C. A., et al. (2006). Oxygenation of zinc dialkyldithiocarbamate complexes: isolation, characterization, and reactivity of the stoichiometric oxygenates. PubMed. Available at: [Link][15][16]
-
Al-Kassas, R., et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. PMC - NIH. Available at: [Link][10]
-
Ataman Kimya. (n.d.). This compound. Available at: [Link][5][14]
-
Hogarth, G., et al. (2019). Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanomaterials. Nanoscale Advances (RSC Publishing). Available at: [Link]
-
Sharma, A. K. (2000). Thermal decomposition of transition metal dithiocarbamates. ResearchGate. Available at: [Link][13]
-
Grapperhaus, C. A., et al. (2006). Oxygenation of Zinc Dialkyldithiocarbamate Complexes: Isolation, Characterization, and Reactivity of the Stoichiometric Oxygenates. Inorganic Chemistry (ACS Publications). Available at: [Link][15][16]
-
PubChem. (n.d.). This compound. Available at: [Link]
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Tarique, M., et al. (2021). The Versatility in the Applications of Dithiocarbamates. PMC - NIH. Available at: [Link][25]
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Al-Bayati, Y. K., et al. (2022). A Green Method for Metal-Assisted Assembly of New Dithiocarbamate Complexes and their Antifungal Study. MDPI. Available at: [Link][18]
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Addressing cytotoxicity of Zinc diethyldithiocarbamate in cell culture
Welcome to the technical support guide for Zinc diethyldithiocarbamate (ZDDC). This resource is designed for researchers, scientists, and drug development professionals who are utilizing ZDDC in their cell culture experiments. As a potent anticancer agent and proteasome inhibitor, ZDDC offers significant research potential, but its use can present challenges, primarily related to its inherent cytotoxicity. This guide provides in-depth troubleshooting strategies, mechanistic explanations, and validated protocols to help you navigate these challenges and achieve reliable, reproducible results.
Section 1: Foundational Troubleshooting - First Steps with ZDDC
This section addresses the most common initial hurdles researchers face when incorporating ZDDC into their experimental workflow. Proper preparation and initial characterization are critical for success.
Q1: I've added ZDDC to my cell culture medium, and I see a precipitate. Is the compound not dissolving?
This is a very common and critical issue. The observation of a precipitate is likely due to the extremely low aqueous solubility of ZDDC.[1][2] ZDDC is a white to light yellow powder that is soluble in organic solvents but has limited solubility in water and aqueous culture media.[2]
Causality and Recommended Solution:
-
Underlying Cause: Direct addition of powdered ZDDC or a poorly dissolved stock solution to your aqueous-based culture medium will cause it to immediately precipitate, leading to an unknown and inconsistent final concentration.
-
Expert Recommendation: Always prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used and effective solvent for this purpose.[1] Ensure the final concentration of the solvent in your culture medium is non-toxic to your cells (typically ≤ 0.5%).
Protocol 1: Preparation and Application of ZDDC Stock Solution
-
Preparation of Stock: Weigh out the desired amount of ZDDC powder in a sterile environment. Dissolve it in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
Solubilization: Vortex thoroughly until all powder is completely dissolved. A brief, gentle warming (to no more than 37°C) can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Application to Culture: For experiments, thaw an aliquot and perform serial dilutions in sterile culture medium to achieve your final desired concentrations. When adding the final ZDDC dilution to your culture vessel, add it drop-wise to the medium while gently swirling the plate or flask to facilitate rapid dispersion and minimize localized precipitation.[3]
Q2: I'm observing widespread, acute cell death across all my treatment groups, even at what I thought were low concentrations. How do I find a workable concentration?
This indicates that the concentrations used are well above the cytotoxic threshold for your specific cell line. The sensitivity to ZDDC can vary significantly between different cell types.[4] A one-size-fits-all concentration is not appropriate; therefore, it is imperative to empirically determine the half-maximal inhibitory concentration (IC50) for each cell line you plan to use.
Causality and Recommended Solution:
-
Underlying Cause: Cell lines from different tissues of origin, with different proliferation rates and metabolic profiles, will exhibit unique sensitivities to cytotoxic agents.[4] Using a concentration reported for a different cell line is a common cause of complete culture death.
-
Expert Recommendation: Conduct a dose-response experiment to determine the IC50. This is a non-negotiable first step that will define the appropriate concentration range for all subsequent mechanistic studies.
Table 1: Example Concentration Range for Initial IC50 Determination
| Concentration Level | Suggested Concentration (µM) | Purpose |
| High | 50, 100 | To establish the upper limit of toxicity (positive control for death) |
| Mid-High | 10, 25 | To identify the steep part of the dose-response curve |
| Mid-Low | 1, 5 | Often where the IC50 for sensitive cell lines is found[5] |
| Low | 0.1, 0.5 | To observe potential sub-lethal or non-toxic effects |
| Very Low | 0.01, 0.05 | To establish the baseline non-toxic concentration |
Protocol 2: Determining the IC50 of ZDDC via MTT Assay
This protocol provides a framework for assessing cell viability. Other methods like CellTiter-Glo® or trypan blue exclusion can also be used.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed ~80% confluency by the end of the experiment. Allow cells to adhere overnight.[1]
-
Treatment: The next day, remove the medium and replace it with fresh medium containing the serially diluted ZDDC concentrations (see Table 1 for a starting range). Include a "vehicle control" group treated with the same highest concentration of DMSO used in the ZDDC groups, and an "untreated control" group with medium only.[3]
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[3] Mix gently on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. Plot the percent viability against the log of the ZDDC concentration and use non-linear regression analysis to determine the IC50 value.
Section 2: Mechanistic Insights & Advanced Troubleshooting
Once you have established a reliable concentration range, you may encounter more nuanced issues related to the compound's mechanism of action.
Diagram 1: Proposed Mechanism of ZDDC Cytotoxicity
Caption: ZDDC enters the cell and primarily inhibits the 26S proteasome, leading to the accumulation of regulatory proteins and increased reactive oxygen species (ROS), ultimately triggering apoptosis.
Q3: How can I be sure the cytotoxicity I'm observing is from proteasome inhibition and not just a non-specific or off-target effect?
This is an excellent question that probes the specificity of your experimental system. ZDDC's cytotoxicity is multifaceted, but proteasome inhibition is a key, verifiable mechanism.[6][7][8] To build a robust argument, you must include appropriate controls to dissect the effects of the ZDDC complex from its components or other cellular insults.
Expert Recommendation:
Design an experiment that includes controls for the vehicle, the metal ion, and the ligand separately. This allows you to attribute the observed effects to the correct molecular entity.
Table 2: Essential Controls for a ZDDC Mechanistic Study
| Control Group | Reagent Added | Purpose | Expected Outcome if ZDDC is the Active Proteasome Inhibitor |
| Untreated | Cell Culture Medium | Baseline for cell health and viability. | High viability, low levels of proteasome substrate accumulation. |
| Vehicle Control | Medium + highest volume of DMSO | To control for any cytotoxic or biological effects of the solvent. | High viability, comparable to untreated control. |
| ZDDC Treatment | Medium + ZDDC (e.g., at IC50) | The primary experimental group. | Decreased viability, significant accumulation of proteasome substrates. |
| Zinc Salt Control | Medium + ZnCl₂ or ZnSO₄ | To test the effect of the zinc ion alone. The concentration should match the molar amount of zinc delivered by the ZDDC treatment. | Minimal to moderate cytotoxicity. Zinc itself can inhibit the proteasome, but often less potently than the ZDDC complex.[7] |
| Ligand Control | Medium + Sodium Diethyldithiocarbamate | To test the effect of the dithiocarbamate ligand alone. | Minimal cytotoxicity at equivalent concentrations. The ligand alone is much less active than the metal complex.[8] |
| Positive Control | Medium + Known Proteasome Inhibitor (e.g., Bortezomib) | To validate that the downstream assays for proteasome inhibition are working correctly. | Decreased viability and strong accumulation of proteasome substrates, serving as a benchmark for the ZDDC effect. |
Protocol 3: Confirming Proteasome Inhibition via Western Blot
A direct effect of proteasome inhibition is the accumulation of proteins that are normally rapidly degraded.[9] Western blotting for these substrates provides strong evidence of target engagement.
-
Experimental Setup: Treat cells with ZDDC (e.g., at IC50 and 2x IC50), along with all the controls listed in Table 2, for a relevant time period (e.g., 6-24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteasome substrates. Good targets include:
-
Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. An increase in the signal for these target proteins in ZDDC-treated cells compared to controls indicates proteasome inhibition.
Section 3: Frequently Asked Questions (FAQs)
-
Q: What is the primary mechanism of ZDDC-induced cell death? A: The primary mechanism is the inhibition of the 26S proteasome's chymotrypsin-like activity.[7][8] This leads to the buildup of ubiquitinated proteins, cell cycle arrest, and the induction of apoptosis.[6][9] ZDDC can also increase the production of reactive oxygen species (ROS), which contributes to its cytotoxicity.[1]
-
Q: How does ZDDC-induced apoptosis occur? A: Apoptosis is triggered as a downstream consequence of proteasome inhibition. The accumulation of pro-apoptotic proteins (like p53) and cellular stress from ROS can activate the intrinsic apoptotic pathway, leading to the activation of caspases and cleavage of substrates like PARP.[5][10]
-
Q: My results are inconsistent from one experiment to the next. What could be the cause? A: Inconsistency often stems from two sources: ZDDC stability and medium composition. ZDDC and other dithiocarbamates can be unstable in aqueous solutions, with stability being pH-dependent.[11][12] Always use freshly prepared dilutions from a frozen stock. Additionally, different lots of fetal bovine serum (FBS) contain varying concentrations of zinc, copper, and binding proteins, which can alter the effective concentration and activity of ZDDC.[3] For a sensitive series of experiments, it is best practice to use the same lot of FBS.
-
Q: Can I use ZDDC in serum-free medium? A: Yes, but you must re-characterize the dose-response curve. The absence of serum proteins that can bind ZDDC and the lower baseline concentration of zinc and copper will likely increase the compound's bioavailability, potentially making it more potent at lower concentrations.[3]
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for diagnosing and resolving common issues related to ZDDC cytotoxicity in cell culture experiments.
References
-
Kim, I., Kim, C. H., Kim, J. H., Lee, J., Choi, J. J., Chen, Z. A., Lee, M. G., Chung, K. C., Hsu, C. Y., & Ahn, Y. S. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. Experimental Cell Research, 298(1), 229-238. [Link]
-
Wong, C., & Gochfeld, M. (1999). The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro. Toxicology Letters, 105(1), 15-25. [Link]
-
Cvek, B., Dvorak, Z., Taborska, E., & Dou, Q. P. (2007). Pyrrolidine dithiocarbamate-zinc(II) and -copper(II) complexes induce apoptosis in tumor cells by inhibiting the proteasomal activity. The International Journal of Biochemistry & Cell Biology, 39(2), 436-445. [Link]
-
Kim, I., Kim, C. H., Kim, J. H., Lee, J., Choi, J. J., Chen, Z. A., Lee, M. G., Chung, K. C., Hsu, C. Y., & Ahn, Y. S. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. PubMed. [Link]
-
Kaya, A., Arafat, B., Chichger, H., Tolaymat, I., Pierscionek, B., Khoder, M., & Najlah, M. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. Pharmaceuticals, 16(1), 108. [Link]
-
Kim, Y. H., Kim, J. S., Park, J. H., Kim, J. K., Lee, S. J., & Kim, Y. J. (2003). Evaluation of the cytotoxicity of polyetherurethane (PU) film containing this compound (ZDEC) on various cell lines. Journal of Toxicology and Environmental Health, Part A, 66(13), 1239-1248. [Link]
-
Cvek, B., & Dou, Q. P. (2008). Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. Journal of Medicinal Chemistry, 51(20), 6289-6291. [Link]
-
Yoshida, T., & Yoshira, K. (2018). Zinc is a determinant of the cytotoxicity of Ziram, a dithiocarbamate fungicide, in rat thymic lymphocytes: possible environmental risks. Toxicology Research, 7(5), 896-903. [Link]
-
Williams, C. R., El-Ghamras, H. I., & Yauk, C. L. (2023). Effects of Copper or Zinc Organometallics on Cytotoxicity, DNA Damage and Epigenetic Changes in the HC-04 Human Liver Cell Line. International Journal of Molecular Sciences, 24(21), 15615. [Link]
-
Rathore, O., Kumar, D., & Singh, P. (2010). Synthesis, characterization and fungicidal activity of this compound and phosphate. ResearchGate. [Link]
-
Velly, C., Capdevila, J., Collin, B., & Felix, J. M. (1998). dose-dependent inhibition or activation of caspase-3 in the human Burkitt lymphoma B cells (Ramos). Biochemical and Biophysical Research Communications, 248(2), 386-392. [Link]
-
Rathore, O., Kumar, D., & Singh, P. (2010). Solubility of zinc dithiocarbamates and phosphates. ResearchGate. [Link]
-
Tavallai, S., Hamed, H. A., Grant, S., & Poklepovic, A. (2020). Diethyldithiocarbamate-copper complex ignites the tumor microenvironment through NKG2D-NKG2DL axis. OncoImmunology, 9(1), 1780963. [Link]
-
Cvek, B., & Dou, Q. P. (2008). Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. ACS Publications. [Link]
-
Roberts, D. W., & Pot, W. C. (2018). This compound allergenicity: Potential haptenation mechanisms. ResearchGate. [Link]
-
Tiekink, E. R. T., & Buntine, M. A. (2020). Copper Dithiocarbamates: Coordination Chemistry and Applications in Materials Science, Biosciences and Beyond. MDPI. [Link]
-
Kisselev, A. F., & Goldberg, A. L. (2024). Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. eLife, 12, e91678. [Link]
-
Chimienti, F., Seve, M., Richard, S., Mathieu, J., & Favier, A. (2001). Role of cellular zinc in programmed cell death: temporal relationship between zinc depletion, activation of caspases, and cleavage of Sp family transcription factors. Biochemical Pharmacology, 62(1), 51-62. [Link]
-
Ganesan, A. (2021). Investigation of the anticancer activity and mechanisms of this compound in multiple myeloma. Wolverhampton Intellectual Repository and E-Theses. [Link]
-
Wong, C. S., & Gochfeld, M. (1999). The protective effects of zinc on diethyldithiocarbamate cytotoxicity on rat astrocytes in vitro. Toxicology Letters, 105(1), 15-25. [Link]
-
Truong-Tran, A. Q., Ho, L. H., Chai, F., & Zalewski, P. D. (2000). The role of zinc in caspase activation and apoptotic cell death. Biometals, 13(4), 315-330. [Link]
-
Stennicke, H. R., & Salvesen, G. S. (2013). Multiple mechanisms of zinc-mediated inhibition for the apoptotic caspases-3, -6, -7, & -8. Cell Death & Differentiation, 20(4), 642-649. [Link]
-
Grosicka-Maciąg, E., Kurpios-Piec, D., & Słomińska-Wojewódzka, M. (2012). The effects of sodium diethyldithiocarbamate in fibroblasts V79 cells in relation to cytotoxicity, antioxidative enzymes, glutathione, and apoptosis. Cell Biology and Toxicology, 28(5), 335-345. [Link]
-
Lansdown, A. B., & Taylor, A. (1995). The effects of zinc oxide and diethyldithiocarbamate on the mitotic index of epidermal basal cells of mouse skin. Journal of Applied Toxicology, 15(4), 297-300. [Link]
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Minimizing byproducts in the synthesis of Zinc diethyldithiocarbamate
Technical Support Center: Synthesis of Zinc Diethyldithiocarbamate
Welcome to the technical support center for the synthesis of this compound (ZDEC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you minimize byproducts and optimize your synthesis. Our approach is grounded in established chemical principles and field-proven methodologies to ensure the integrity and reproducibility of your results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, offering explanations for the underlying causes and providing actionable protocols for mitigation.
Issue 1: Low Yield of this compound
Question: I am consistently obtaining a low yield of my final ZDEC product. What are the likely causes and how can I improve it?
Answer: Low yields in ZDEC synthesis can often be traced back to several critical factors: suboptimal reaction stoichiometry, improper pH control leading to reactant or intermediate decomposition, or inefficient precipitation and recovery of the final product.
Root Cause Analysis:
-
Incorrect Stoichiometry: The molar ratios of the reactants—diethylamine, carbon disulfide, sodium hydroxide, and the zinc salt—are crucial for driving the reaction to completion. An excess or deficit of any one component can lead to incomplete conversion and the formation of side products.
-
Decomposition of Dithiocarbamic Acid: In acidic or even neutral aqueous solutions, dithiocarbamic acid is unstable and can decompose back into diethylamine and carbon disulfide.[1] This equilibrium shift reduces the concentration of the dithiocarbamate anion available to react with the zinc ions.
-
pH Imbalance: The initial reaction to form sodium diethyldithiocarbamate is base-catalyzed. Insufficiently basic conditions will slow down this initial step, impacting the overall yield. Conversely, excessively high pH can promote side reactions. The optimal pH for the synthesis of metal sulfide nanoparticles, a related field, has been shown to be a critical factor.[2]
Mitigation Protocol: Optimizing Reaction Conditions
-
Stoichiometric Control:
-
A study has shown an optimized molar ratio for the synthesis of ZDEC to be 2:2:2:1 of diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride, respectively.
-
Carefully calculate and measure the molar equivalents of your starting materials. It is advisable to use a slight excess of diethylamine and carbon disulfide to ensure the complete consumption of the limiting reagent.
-
-
pH Management:
-
Maintain a basic pH (typically between 9-11) during the formation of the sodium diethyldithiocarbamate intermediate. This can be achieved by using a stoichiometric amount of sodium hydroxide.
-
Consider the use of a pH regulator, such as sodium bicarbonate, which has been shown to improve reaction selectivity in the synthesis of related thiuram disulfides.[1]
-
Monitor the pH of the reaction mixture before the addition of the zinc salt to ensure it is within the optimal range.
-
-
Temperature Control:
-
The initial reaction of diethylamine and carbon disulfide is exothermic. It is recommended to perform this step in an ice bath to control the temperature and prevent the evaporation of the volatile reactants.
-
Some solvent-based methods recommend maintaining a temperature of 0-10°C during the addition of carbon disulfide.[3]
-
-
Efficient Precipitation and Recovery:
-
Ensure the zinc salt solution is added slowly to the sodium diethyldithiocarbamate solution with vigorous stirring to promote the formation of a uniform precipitate.[4]
-
After precipitation, allow sufficient time for the reaction to go to completion.
-
Wash the filtered precipitate thoroughly with distilled water to remove any soluble impurities and unreacted starting materials.[4]
-
Issue 2: Discolored (Yellowish) this compound Product
Question: My final ZDEC product has a distinct yellow tint instead of being a white powder. What causes this discoloration and how can I obtain a pure white product?
Answer: A yellow discoloration in the final ZDEC product is a common issue, often indicative of the presence of impurities. The primary culprits are typically sulfur-containing byproducts formed from side reactions involving carbon disulfide.
Root Cause Analysis:
-
Formation of Trithiocarbonates: In the presence of excess base (like NaOH) and carbon disulfide, colored byproducts such as sodium trithiocarbonate can form.[5] These colored impurities can then co-precipitate with the ZDEC upon the addition of the zinc salt.
-
Oxidation to Thiuram Disulfide: While tetraethyl thiuram disulfide (TETD) is generally colorless or pale yellow, its presence as an impurity can contribute to an off-white appearance of the final product.
Mitigation Protocol: Preventing and Removing Colored Impurities
-
Control of Reactant Addition:
-
Avoid using a large excess of carbon disulfide and sodium hydroxide, as this can promote the formation of colored trithiocarbonates.[5] Adhere to the optimized stoichiometry as mentioned in the previous section.
-
-
Oxidative Treatment of the Intermediate Solution:
-
A patented method suggests that the addition of a mild oxidizing agent to the aqueous solution of the soluble dithiocarbamate (e.g., sodium diethyldithiocarbamate) before the precipitation of the zinc salt can effectively discharge the color.[5]
-
Procedure:
-
After the formation of the sodium diethyldithiocarbamate solution, and if a yellow color is observed, add a mild oxidizing agent (e.g., a dilute solution of hydrogen peroxide or sodium hypochlorite) dropwise with stirring.
-
Add only enough oxidizing agent to discharge the yellow color. An excess of the oxidizing agent should be avoided as it can lead to the formation of tetraethyl thiuram disulfide.[5]
-
Once the solution is colorless, proceed with the precipitation of ZDEC by adding the zinc salt solution.
-
-
-
Thorough Washing of the Final Product:
-
Ensure the precipitated ZDEC is washed extensively with deionized water to remove any remaining soluble colored impurities.
-
Issue 3: Presence of Tetraethyl Thiuram Disulfide (TETD) as a Byproduct
Question: My analytical results (e.g., HPLC, NMR) show the presence of tetraethyl thiuram disulfide in my ZDEC sample. How is this byproduct formed and what steps can I take to minimize its formation?
Answer: The formation of tetraethyl thiuram disulfide (TETD), the oxidized dimer of diethyldithiocarbamate, is a significant side reaction in the synthesis of ZDEC.[6][7] Its presence can affect the purity and performance of the final product.
Root Cause Analysis:
-
Oxidation of the Dithiocarbamate Anion: The diethyldithiocarbamate anion is susceptible to oxidation, which leads to the formation of a disulfide bond between two molecules, resulting in TETD.[6][8] This oxidation can be initiated by:
-
Dissolved oxygen in the reaction medium.
-
The presence of oxidizing agents.
-
Redox-active metal impurities.
-
-
Reaction Pathway: The oxidation can proceed through a radical mechanism, where a single electron transfer from the dithiocarbamate anion is followed by radical dimerization.[8]
Mitigation Protocol: Minimizing Oxidative Byproduct Formation
-
Deoxygenation of Solvents:
-
Before starting the synthesis, purge all aqueous solutions and organic solvents (if used) with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
-
Maintaining an Inert Atmosphere:
-
Conduct the reaction under a positive pressure of an inert gas (nitrogen or argon) to prevent the ingress of atmospheric oxygen. This is particularly important during the formation of the sodium diethyldithiocarbamate intermediate and its subsequent reaction with the zinc salt.
-
-
Avoidance of Oxidizing Agents:
-
Unless used in a controlled manner to remove colored impurities as described previously, avoid the addition of any oxidizing agents to the reaction mixture.[5]
-
-
Use of High-Purity Reagents:
-
Ensure that the starting materials and solvents are of high purity and free from any oxidizing contaminants.
-
Visualizing the Reaction and Byproduct Formation
The following diagram illustrates the main synthetic pathway for this compound and the competing side reaction that leads to the formation of tetraethyl thiuram disulfide.
Caption: Synthesis of ZDEC and formation of TETD byproduct.
Experimental Protocols
Protocol 1: Standard Aqueous Synthesis of this compound
This protocol is based on the common method of synthesizing ZDEC in an aqueous medium.[4]
Materials:
-
Diethylamine
-
Carbon Disulfide
-
Sodium Hydroxide (NaOH)
-
Zinc Chloride (ZnCl₂) or Zinc Acetate
-
Deionized Water
-
Ice Bath
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve the required amount of sodium hydroxide in deionized water.
-
Slowly add diethylamine to the cold NaOH solution with continuous stirring.
-
Continue stirring and slowly add a stoichiometric amount of carbon disulfide dropwise to the solution. Maintain the temperature below 10°C.
-
After the addition of carbon disulfide is complete, allow the reaction mixture to stir for an additional 30-60 minutes to ensure the complete formation of sodium diethyldithiocarbamate.
-
In a separate beaker, prepare a solution of zinc chloride in deionized water.
-
Slowly add the zinc chloride solution to the sodium diethyldithiocarbamate solution with vigorous stirring. A white precipitate of this compound will form immediately.
-
Continue stirring for another 30 minutes to ensure complete precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with several portions of deionized water to remove any soluble byproducts and salts.
-
Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.
Protocol 2: Anhydrous Solvent Method for ZDEC Synthesis
This method avoids the generation of large volumes of aqueous waste and can offer advantages in terms of product purity.[3]
Materials:
-
Zinc Oxide (ZnO)
-
Dibutylamine (as an example, can be substituted with diethylamine)
-
Carbon Disulfide
-
An organic solvent immiscible with water (e.g., toluene, hexane)
-
Dispersant (optional)
Procedure:
-
In a reaction vessel, suspend zinc oxide and a dispersant (if used) in the organic solvent.
-
Add dibutylamine to the suspension and stir to form a homogeneous mixture.
-
Cool the mixture to 0-10°C in an ice bath.
-
Slowly add carbon disulfide dropwise to the reaction mixture over a period of 1-2 hours, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed for another 30 minutes.
-
Gradually raise the temperature to 30-50°C and continue stirring for 1-1.5 hours.
-
The Zinc dibutyldithiocarbamate (or ZDEC) will precipitate out of the solvent.
-
Filter the product and wash with a small amount of the cold organic solvent.
-
Dry the product under vacuum.
-
The filtrate, containing the organic solvent, can be treated to remove any water and then recycled.
Workflow for Troubleshooting ZDEC Synthesis
Caption: A logical workflow for troubleshooting common issues.
Data Summary Table
| Parameter | Recommended Condition | Rationale | Reference |
| Reactant Molar Ratio | 2:2:2:1 (DEA:CS₂:NaOH:ZnCl₂) | Optimized for maximum yield. | |
| Reaction pH | 9 - 11 | Prevents decomposition of dithiocarbamic acid. | [1] |
| Temperature (Aqueous) | < 10°C (Initial Step) | Controls exotherm and prevents reactant loss. | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidation to thiuram disulfide. | [6][8] |
References
- Reaction Pathway and Selectivity Control of Tetraethyl Thiuram Disulfide Synthesis with NaHCO3 as a pH Regul
- Addressing misconceptions in dithiocarbam
- Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2. RSC Publishing.
- Novel preparation and electrochemical study of the dithiocarbamate polymer/thiuram disulfide redox system.
- Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor. PMC - NIH.
- Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR. INIS-IAEA.
- Purification method of zinc electrolyte.
- Diaryl dithiocarbamates: Synthesis, oxidation to thiuram disulfides, Co(III) complexes [Co(S2CNAr2)3] and their use as single source precursors to CoS2.
- Determination of Zinc Dialkyldithiocarbamates in L
- Synthesis, characterization and fungicidal activity of this compound and phosphate.
- The preparation method of zinc dibutyl dithiocarbamate.
- This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes.
- Determination of this compound released into artificial sweat from natural rubber latex vulcaniz
- Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor.
- Determination of zinc dialkyldithiocarbamates in l
- Analytical Methods for Dithiocarbam
- Determination of Zinc Dialkyldithiocarbamates in Latex Condoms.
- Zinc diethyldithiocarbam
- Process for preparing zinc dithiocarbamates.
- Effect of pH on the absorbance of Zn-PAR complex.
- Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Tre
- Understanding the role of zinc dithiocarbamate complexes as single source precursors to ZnS nanom
- Review Article: Role of pH in the Synthesis of Metal Sulphide Nanomaterials Thin Film. Journal of Chemistry Letters.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. jchemlett.com [jchemlett.com]
- 3. CN108147985A - The preparation method of zinc dibutyl dithiocarbamate - Google Patents [patents.google.com]
- 4. Solventless Synthesis of Zinc Sulphide Nanoparticles from Zinc Bis(diethyldithiocarbamate) as a Single Source Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2229562A - Process for preparing zinc dithiocarbamates - Google Patents [patents.google.com]
- 6. Addressing misconceptions in dithiocarbamate chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT01085C [pubs.rsc.org]
- 7. Diaryl dithiocarbamates: synthesis, oxidation to thiuram disulfides, Co( iii ) complexes [Co(S 2 CNAr 2 ) 3 ] and their use as single source precursor ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT01767A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Refining Purification Methods for Zinc Diethyldithiocarbamate (ZDTC)
Welcome to the Technical Support Center for Zinc Diethyldithiocarbamate (ZDTC). This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with ZDTC and require robust methods for its purification. Here, we move beyond theoretical steps to provide field-proven insights and detailed troubleshooting protocols in a direct question-and-answer format to address the specific challenges you may encounter during your experimental work. Our focus is on ensuring the scientific integrity of your outcomes through reliable and reproducible purification techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound (ZDTC) and why is its purity critical?
This compound is a coordination complex with the chemical formula Zn(S₂CN(C₂H₅)₂)₂. It typically presents as a white to pale yellow powder.[1] In various applications, from a vulcanization accelerator in the rubber industry to a component in biomedical research, the purity of ZDTC is paramount.[2][3] Impurities can adversely affect the material's physical properties, introduce catalytic interference, or, in biological contexts, lead to erroneous or toxicological outcomes.
Q2: What are the common impurities in synthetically prepared ZDTC?
Impurities in ZDTC often originate from its synthesis, which commonly involves the reaction of an aqueous solution of sodium diethyldithiocarbamate with a zinc salt, such as zinc chloride or zinc sulfate.[3][4]
Common Impurities Include:
-
Unreacted Starting Materials: Residual sodium diethyldithiocarbamate or zinc salts.
-
Inorganic Byproducts: Sodium chloride or sodium sulfate, depending on the zinc salt used.[5]
-
Side-Reaction Products: Colored impurities can form, particularly if the sodium diethyldithiocarbamate precursor was synthesized using an excess of carbon disulfide and a base.
-
Degradation Products: ZDTC can be susceptible to degradation under acidic conditions or at elevated temperatures.
Understanding these potential contaminants is the first step in devising an effective purification strategy.
Q3: Which analytical techniques are recommended for assessing the purity of ZDTC?
To ensure the quality of your ZDTC, a combination of analytical methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying the purity of ZDTC and detecting organic impurities. A reversed-phase C18 column with UV detection is commonly employed.[6][7]
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring the progress of purification. It can effectively separate ZDTC from many of its common impurities.[8]
-
Melting Point Analysis: A sharp melting point range close to the literature value (typically 178-182°C) is a good indicator of high purity.
-
Spectroscopic Methods (FTIR, NMR): These techniques can confirm the identity and structural integrity of the ZDTC molecule.
Troubleshooting Purification Challenges
This section provides detailed solutions to common problems encountered during the purification of ZDTC.
Issue 1: My crude ZDTC product has a noticeable yellow or brownish tint. How can I decolorize it?
A colored tint in the crude product often indicates the presence of organic impurities, possibly from the synthesis of the sodium diethyldithiocarbamate precursor.
Causality: These colored species are often highly conjugated organic molecules that are soluble in the same solvents as ZDTC, making them difficult to remove by simple washing.
Solution: Activated Charcoal Treatment
Activated charcoal is effective at adsorbing colored impurities due to its high surface area and affinity for planar, conjugated molecules.
Protocol 1: Decolorization with Activated Charcoal
-
Dissolution: In an Erlenmeyer flask, dissolve the crude ZDTC in a suitable solvent (e.g., chloroform or acetone) by gently warming to a temperature well below the solvent's boiling point. Use a minimal amount of solvent to ensure the solution is near saturation.
-
Charcoal Addition: Remove the flask from the heat source. Add a small amount of activated charcoal (typically 1-2% of the solute mass) to the warm solution. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Heating and Stirring: Gently swirl the flask and heat it again for 5-10 minutes to allow for efficient adsorption of the impurities onto the charcoal.
-
Hot Filtration: To remove the charcoal, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization of the ZDTC in the funnel.
-
Proceed to Recrystallization: The resulting clear, colorless, or pale yellow filtrate can then be used for recrystallization as described in the following sections.
Issue 2: I'm attempting recrystallization, but the ZDTC is "oiling out" instead of forming crystals. What should I do?
"Oiling out" occurs when the ZDTC separates from the solution as a liquid phase rather than a solid. This is often due to the solution being supersaturated at a temperature above the melting point of the ZDTC or the presence of significant impurities that depress the melting point.
Causality: The formation of an oil is undesirable as it tends to trap impurities, hindering effective purification.
Troubleshooting Strategies:
-
Increase Solvent Volume: The most common cause is using too little solvent. Re-heat the mixture until the oil redissolves completely. Then, add more of the hot solvent (in 5-10% increments) until the solution is no longer supersaturated at that temperature. Allow the solution to cool slowly.
-
Change the Solvent System: If increasing the solvent volume is ineffective, a different solvent or a solvent/anti-solvent system may be required. A good solvent for recrystallization should dissolve ZDTC well when hot but poorly when cold.
-
Slow Cooling: Rapid cooling can promote oiling out. Ensure the solution cools slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.
Issue 3: My recrystallization yield is consistently low. How can I improve it?
A low yield is a common issue in recrystallization and can often be rectified with procedural adjustments.
Causality: The primary reason for low yield is the product remaining dissolved in the mother liquor after cooling. This can be due to using an excessive amount of solvent or not cooling the solution to a low enough temperature.
Optimization Strategies:
-
Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude ZDTC.[9] Add the solvent in small portions, allowing time for the solid to dissolve before adding more.
-
Thorough Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the ZDTC.
-
Solvent Selection: Ensure you are using an appropriate solvent. Refer to the solubility data in Table 1 to select a solvent where ZDTC has a steep solubility curve with respect to temperature.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate, you can recover a second crop of crystals by carefully evaporating some of the solvent from the mother liquor and repeating the cooling process. Be aware that the purity of the second crop may be lower than the first.
Experimental Protocols
Protocol 2: Recrystallization of this compound (ZDTC)
This protocol provides a reliable method for the recrystallization of ZDTC to achieve high purity.
Solvent Selection:
Based on solubility data, a mixed solvent system of chloroform and hexane is highly effective. ZDTC is soluble in chloroform and insoluble in hexane.[4][10] Ethanol can also be used, though ZDTC is less soluble in it.[10]
Table 1: Qualitative Solubility of ZDTC
| Solvent | Solubility | Reference |
| Chloroform | Soluble | [4][10] |
| Benzene | Soluble | [4][10] |
| Carbon Disulfide | Soluble | [4][10] |
| Acetone | Partially Soluble | [11] |
| Ethanol | Sparingly Soluble | [10][11] |
| Hexane | Insoluble | Inferred |
| Water | Insoluble | [4][10] |
Step-by-Step Procedure (Chloroform/Hexane System):
-
Dissolution: In a clean Erlenmeyer flask, add the crude ZDTC. Add a minimal amount of chloroform and gently warm the mixture on a hot plate while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration as described in Protocol 1.
-
Induce Crystallization: While the chloroform solution is still warm, slowly add hexane (the anti-solvent) dropwise with continuous swirling. Continue adding hexane until the solution becomes slightly turbid (cloudy), indicating the onset of precipitation.
-
Redissolution: Add a few drops of warm chloroform to just redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) or in a desiccator to a constant weight.
Workflow for ZDTC Purification
Caption: Workflow for the purification of ZDTC.
Protocol 3: Purity Assessment by HPLC
This protocol outlines a general HPLC method for determining the purity of your synthesized ZDTC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water is often effective. A typical starting point is 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 260 nm.[7]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity ZDTC standard in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Accurately weigh a sample of your purified ZDTC and dissolve it in the mobile phase to a concentration within the range of your calibration curve.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Quantification: Determine the peak area of the ZDTC in your sample chromatogram. Calculate the purity by comparing the peak area to the calibration curve, or by the area percentage method if all impurities are expected to be UV-active.
Troubleshooting HPLC Analysis:
-
Peak Tailing or Broadening: This may indicate interactions with metal components in the HPLC system. Consider using a "protecting agent" like a different, stable dithiocarbamate in your samples and standards, or using a PEEK-lined system if available.[6]
-
Poor Resolution: Adjust the mobile phase composition. Increasing the percentage of acetonitrile will decrease the retention time, while decreasing it will increase retention.
References
-
Jayabalan, M., & Sukumar, R. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. Journal of Chromatographic Science, 45(2), 99-103. [Link]
-
Al-Shakliah, N. S., et al. (2023). Preparation and Characterisation of this compound–Cyclodextrin Inclusion Complexes for Potential Lung Cancer Treatment. Pharmaceuticals, 16(1), 113. [Link]
-
Depree, G. J., Bledsoe, T. A., & Siegel, P. D. (2004). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Journal of Chromatographic Science, 42(2), 80-84. [Link]
-
Depree, G. J., Bledsoe, T. A., & Siegel, P. D. (2004). Determination of zinc dialkyldithiocarbamates in latex condoms. Journal of Chromatographic Science, 42(2), 80-4. [Link]
-
Danish Environmental Protection Agency. (2007). Screening analysis by TLC – Survey of Chemical Substances in Consumer Products, No. 89. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26633, this compound. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Kubalczyk, P., et al. (2016). Quantification of Metal Dithiocarbamates by Thin-Layer Chromatography. Journal of Planar Chromatography – Modern TLC, 29(1), 69-74. [Link]
-
Reddit. (2019). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
-
University of California, Irvine, Department of Chemistry. (n.d.). How to Grow Crystals. Retrieved from [Link]
-
ResearchGate. (2014). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]
-
MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
-
Nerz, J. (2013). How to Carry Out a Recrystallization [Video]. YouTube. [Link]
-
Richon Chem. (n.d.). ZDEC(ZDC/EZ). Retrieved from [Link]
-
Le-Masurier, S. P., et al. (2021). This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes. Materials Advances, 2(12), 4057-4067. [Link]
-
Chernomordik, B. D., et al. (n.d.). Supplementary Information For: Rapid facile synthesis of Cu₂ZnSnS₄ nanocrystals. The Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters of the reaction between zinc chloride and sodium... [Image]. Retrieved from [Link]
-
Ataman Kimya. (n.d.). This compound (ZDDC). Retrieved from [Link]
-
Scribd. (n.d.). TLC Analysis of Metal Dithiocarbamate Complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Sodium diethyldithiocarbamate. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallize complexes from the solvent pair acetone/water? Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Recrystallisation of dibenzylideneacetone. Retrieved from [Link]
Sources
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Validation & Comparative
A Comparative Guide to Zinc Diethyldithiocarbamate and Other Dithiocarbamates in Research and Development
This guide provides an in-depth comparison of Zinc diethyldithiocarbamate (ZDEC) with other prominent dithiocarbamates, such as Disulfiram (DSF) and Pyrrolidine dithiocarbamate (PDTC). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced mechanistic differences, comparative efficacy, and key experimental considerations that underpin their application in oncology and beyond.
Introduction: The Dithiocarbamate Class
Dithiocarbamates (DTCs) are a versatile class of organosulfur compounds characterized by their potent metal-chelating properties.[1][2][3][4] Historically utilized as vulcanization accelerators in the rubber industry and as fungicides in agriculture, their profound effects on biological systems have pivoted their application towards medicine.[3][5][6] In recent years, DTCs have garnered significant attention as anticancer agents due to their ability to modulate critical cellular pathways.[1][2][7]
This compound (ZDEC), the stable zinc salt of diethyldithiocarbamic acid, stands out within this class.[8][9] It is also a key metabolite of the FDA-approved drug Disulfiram, used for treating alcoholism.[7] This guide will elucidate the unique attributes of ZDEC by comparing its mechanisms and performance against its parent compound, Disulfiram, and the widely studied research tool, PDTC.
Comparative Analysis of Core Mechanisms of Action
The biological activity of dithiocarbamates is intrinsically linked to their interaction with metal ions, primarily zinc and copper. The resulting metal-DTC complex is often the primary bioactive species. Understanding this relationship is critical to interpreting experimental outcomes and designing effective studies.
Ubiquitin-Proteasome System (UPS) Inhibition
A primary mechanism of anticancer activity for DTCs is the potent inhibition of the 26S proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.[1][2] Impairing this system leads to an accumulation of misfolded proteins, inducing proteotoxic stress and triggering apoptosis, particularly in cancer cells which often have a higher proteasome dependency.[1][10]
-
Zinc vs. Copper Complexes: While much of the literature highlights the role of copper-DTC complexes in proteasome inhibition, zinc complexes are also highly potent.[2][7][11] A direct comparative study of Ni(II), Cu(II), and Zn(II) diethyldithiocarbamate complexes revealed that the zinc and copper variants were significantly more active against the cellular 26S proteasome than against the purified 20S catalytic core.[2][12] This suggests a mechanism involving the inhibition of the 19S regulatory particle's JAMM domain, a zinc-dependent metalloprotease.[12]
-
Causality of Potency: The efficacy of the metal-DTC complex is dictated by its specific chemistry. Theoretical analysis suggests that the sulfur atom within a zinc-DTC complex possesses a higher electronic density compared to its copper and nickel counterparts.[12] This enhanced electron richness may facilitate a stronger interaction with the target zinc ion within the proteasome's JAMM domain, leading to potent inhibition.
-
Disulfiram as a Precursor: Disulfiram itself is recognized as a proteasome inhibitor, acting as a prodrug that is metabolized to diethyldithiocarbamate (DDC), which then chelates metals to form the active inhibitory complex.[11][13][14]
Caption: Mechanism of Proteasome Inhibition by Dithiocarbamates.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) transcription factor is a master regulator of genes involved in inflammation, cell survival, and proliferation.[1][15] Its constitutive activation is a hallmark of many cancers, making it a prime therapeutic target.
-
The Critical Role of Zinc: Dithiocarbamates like PDTC are renowned for their ability to inhibit NF-κB activation.[1][16][17] Crucially, this inhibition is not an intrinsic property of the DTC molecule alone but is dependent on the presence of extracellular zinc.[6][18][19] Studies have shown that in zinc-depleted media, PDTC fails to inhibit NF-κB, and its activity is restored upon zinc supplementation.[18][19]
-
Ionophore-Mediated Inhibition: The underlying mechanism involves PDTC acting as a zinc ionophore, a carrier that facilitates the transport of zinc ions across the cell membrane.[20][21] The resulting increase in intracellular zinc concentration inhibits upstream signaling components, such as specific kinases or phosphatases, that are required for NF-κB activation.[21]
-
The ZDEC Advantage: This zinc dependency gives ZDEC a distinct mechanistic advantage. As a pre-formed zinc-dithiocarbamate complex, it does not rely on scavenging extracellular zinc to exert its inhibitory effect on the NF-κB pathway. It delivers both the ionophore (the DDC ligand) and the active metal ion (zinc) in a single, stable molecule.
Caption: Experimental Workflow for Proteasome Activity Assay.
Protocol: NF-κB Luciferase Reporter Assay
This is a highly sensitive and quantitative method for measuring the transcriptional activity of NF-κB.
Principle: This assay uses a cell line stably expressing a luciferase reporter gene under the control of NF-κB response elements. [22][23]When NF-κB is activated and translocates to the nucleus, it drives the transcription of luciferase. The addition of the substrate, luciferin, results in a luminescent signal proportional to NF-κB activity. [15] Methodology:
-
Cell Seeding:
-
Seed HEK293 cells stably expressing the NF-κB-luciferase reporter into a white, opaque 96-well plate at a density of 3 x 10⁵ cells/well. [24]Incubate overnight.
-
-
Compound Treatment:
-
Pre-treat cells with your test compounds (ZDEC, PDTC) for 1 hour.
-
To assess inhibitory activity, add a known NF-κB activator, such as 10 ng/mL TNF-α or 100 nM PMA, to the wells (except for the unstimulated control). [15][22] * Incubate for the optimal duration (e.g., 6 hours for inhibition assays to avoid toxicity). [22]3. Cell Lysis:
-
Remove the media from the wells and wash once with PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking. [15][24]4. Luminescence Measurement:
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions (e.g., Promega, Agilent). [24] * Using a luminometer with an injector, inject 100 µL of the reagent into each well.
-
Measure the luminescence (Relative Light Units, RLU) immediately after a 2-second delay.
-
-
Data Analysis:
-
Subtract the background RLU from unstimulated cells.
-
Normalize the RLU of treated cells to the activator-only control to determine the percent inhibition.
-
Causality Check: To validate zinc-dependency, run a parallel experiment with PDTC in a zinc-free medium (chelated with TPEN) versus a zinc-supplemented medium. The inhibitory effect of PDTC should be significantly diminished in the zinc-free condition.
-
Conclusion
The choice between ZDEC, Disulfiram, and other dithiocarbamates depends entirely on the experimental objective.
-
This compound (ZDEC) is a potent, pre-complexed agent that acts as an excellent tool for studying the direct effects of the zinc-dithiocarbamate moiety on cellular systems like the proteasome and NF-κB pathways, without the confounding variable of extracellular metal availability. Its primary hurdle is poor aqueous solubility, which requires careful formulation for in vivo studies.
-
Disulfiram (DSF) offers the significant advantage of being a clinically approved drug with a known human safety profile. It serves as a prodrug, making it ideal for translational and in vivo studies where metabolism and systemic metal interaction are part of the therapeutic mechanism.
-
Pyrrolidine Dithiocarbamate (PDTC) remains a valuable and widely used research tool for probing the NF-κB pathway. However, researchers must remain cognizant that its activity is critically dependent on the presence and transport of zinc, a factor that must be controlled and accounted for in experimental design.
By understanding these fundamental differences in their chemistry, mechanism, and handling, researchers can make more informed decisions, leading to more robust and interpretable data in the pursuit of novel therapeutic strategies.
References
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- Cvek, B., et al. (2008). Ni(II), Cu(II), and Zn(II) Diethyldithiocarbamate Complexes Show Various Activities Against the Proteasome in Breast Cancer Cells. Journal of Medicinal Chemistry.
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- Syed Annuar, S. N. A., et al. (2022). Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies. Molecules.
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- Al-Jeboori, M. J., et al. (2018). Fungicidal activity of zinc dithiocarbamates and phosphates by inhibition zone method. ResearchGate.
- Kim, C. H., et al. (1999). Zinc is required in pyrrolidine dithiocarbamate inhibition of NF-UB activation. CORE.
- Kheng, D., et al. (2017). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. UCL Discovery.
- Cuzzocrea, S., et al. (2002). Pyrrolidine dithiocarbamate attenuates the development of acute and chronic inflammation. British Journal of Pharmacology.
- Lewis, D. J., et al. (2017). Disulfiram is a slow-binding partial noncompetitive inhibitor of 20S proteasome activity. Biochemical and Biophysical Research Communications.
- D'Acquisto, F., et al. (1998). Inhibition of NF-kappaB activation by pyrrolidine dithiocarbamate prevents In vivo expression of proinflammatory genes. Circulation.
- Kheng, D., et al. (2017). Synthesis of diaryl dithiocarbamate complexes of zinc and their uses as single source precursors for nanoscale ZnS. Semantic Scholar.
- Kona, F. R., et al. (2011). Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies. Current Cancer Drug Targets.
- Kim, I., et al. (2004). Pyrrolidine dithiocarbamate and zinc inhibit proteasome-dependent proteolysis. Experimental Cell Research.
- Kona, F. R., et al. (2011). Disulfiram, and Disulfiram Derivatives as Novel Potential Anticancer Drugs Targeting the Ubiquitin-Proteasome System in Both Preclinical and Clinical Studies. ResearchGate.
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A Comparative Guide to Zinc Dithiocarbamate Fungicides: Diethyl vs. Dimethyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of agricultural and industrial fungicides, dithiocarbamates hold a significant position due to their broad-spectrum activity and multi-site mode of action, which minimizes the development of resistance. Among these, zinc diethyldithiocarbamate and zinc dimethyldithiocarbamate (commonly known as Ziram) are two closely related compounds frequently employed for crop protection. This guide provides an in-depth, objective comparison of their fungicidal performance, supported by available experimental data, to assist researchers and professionals in making informed decisions for their specific applications.
Chemical and Physical Properties: A Structural Overview
At a molecular level, the primary distinction between this compound and zinc dimethyldithiocarbamate lies in the alkyl groups attached to the nitrogen atom of the dithiocarbamate ligand. This compound possesses two ethyl (-C₂H₅) groups, while zinc dimethyldithiocarbamate has two methyl (-CH₃) groups. This seemingly minor structural difference can influence their physical properties, such as solubility and stability, which in turn can affect their biological activity and environmental fate.
| Property | This compound | Zinc Dimethyldithiocarbamate (Ziram) |
| Chemical Formula | C₁₀H₂₀N₂S₄Zn | C₆H₁₂N₂S₄Zn[1] |
| Molecular Weight | 361.9 g/mol | 305.83 g/mol [1] |
| Appearance | White to light yellow solid | Pale yellow solid[1] |
| Melting Point | ~178 °C | 248-257 °C[1] |
| Water Solubility | Limited | 0.0065 g/100 mL[1] |
Mechanism of Action: A Shared Pathway of Fungal Inhibition
Both this compound and zinc dimethyldithiocarbamate belong to the dithiocarbamate class of fungicides, which are characterized by their multi-site inhibitory action.[2][3] Their primary mechanism involves the chelation of metal ions, particularly copper, which are essential cofactors for various enzymes in fungal cells.[1] By sequestering these metal ions, the fungicides disrupt critical metabolic processes.
Furthermore, dithiocarbamates can be metabolized into isothiocyanates, which are highly reactive compounds that can inactivate vital enzymes by reacting with their sulfhydryl (-SH) groups.[1] This multi-pronged attack on fungal metabolism makes it difficult for fungi to develop resistance.
Comparative Fungicidal Efficacy: An Analysis of Experimental Data
Zinc dimethyldithiocarbamate (Ziram) is well-established as a broad-spectrum fungicide.[1][4] It is effective against a variety of fungal diseases on numerous crops, including:
-
Pome fruits (apples, pears): Scab[1]
-
Stone fruits (peaches, cherries): Leaf curl, shot hole, brown rot, and leaf spot[4]
-
Nuts (almonds, pecans): Leaf blight, scab, and anthracnose[4]
-
Vegetables (tomatoes): Anthracnose and blight[1]
-
Vines: Downy mildew and black rot[1]
One study investigated the fungicidal activity of this compound against Fusarium sp. using the well diffusion method.[5][6] While the specific zone of inhibition was not detailed in the available abstract, the study confirms its antifungal properties against this significant plant pathogen.
To provide a quantitative comparison, the following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values based on typical efficacy ranges for dithiocarbamates against common plant pathogens. It is crucial to note that these are representative values and actual MICs can vary depending on the fungal isolate, experimental conditions, and specific formulation of the fungicide.
| Fungal Species | Pathogen Type | This compound (MIC, µg/mL) | Zinc Dimethyldithiocarbamate (Ziram) (MIC, µg/mL) |
| Venturia inaequalis | Ascomycete (Apple Scab) | 10-50 | 5-25 |
| Taphrina deformans | Ascomycete (Peach Leaf Curl) | 10-50 | 5-25 |
| Botrytis cinerea | Ascomycete (Gray Mold) | 25-100 | 10-50 |
| Alternaria solani | Deuteromycete (Early Blight) | 25-100 | 10-50 |
| Fusarium oxysporum | Deuteromycete (Fusarium Wilt) | 50-200 | 25-100 |
Note: Lower MIC values indicate higher fungicidal activity. The data presented are illustrative and intended for comparative purposes. Actual experimental values should be consulted for specific applications.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The following is a detailed, step-by-step methodology for determining the MIC of a fungicide against a filamentous fungus, based on established protocols.
Materials:
-
Pure culture of the test fungus
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
Hemocytometer
-
Fungicide stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
RPMI-1640 liquid medium (buffered with MOPS)
-
Spectrophotometer (optional)
Procedure:
-
Fungal Inoculum Preparation:
-
Grow the fungal isolate on a PDA plate at the optimal temperature until sporulation is observed.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop after adding a small amount of sterile saline with Tween 80.
-
Transfer the spore suspension to a sterile tube.
-
Adjust the spore concentration to 1-5 x 10⁶ spores/mL using a hemocytometer.
-
-
Preparation of Fungicide Dilutions:
-
Prepare a stock solution of the fungicide in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the fungicide stock solution in the 96-well microtiter plate using the RPMI-1640 medium to achieve the desired concentration range.
-
Include a positive control well (medium with fungal inoculum, no fungicide) and a negative control well (medium only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the prepared fungal spore suspension to a final concentration of approximately 0.4-5 x 10⁴ spores/mL.
-
Seal the plates and incubate at the optimal temperature for the test fungus (typically 28-35°C) for 48-72 hours.
-
-
Determination of MIC:
-
After the incubation period, visually inspect the plates for fungal growth (turbidity).
-
Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
The MIC is defined as the lowest concentration of the fungicide at which there is no visible growth or a significant reduction in OD compared to the positive control.
-
Environmental Fate and Ecotoxicity: A Comparative Perspective
The environmental impact of fungicides is a critical consideration for their application. Both this compound and zinc dimethyldithiocarbamate are known to be toxic to aquatic organisms.
Zinc Dimethyldithiocarbamate (Ziram):
-
The U.S. Environmental Protection Agency (EPA) has classified ziram as having low toxicity to mammals, moderate toxicity to birds, and high toxicity to aquatic species.[7]
-
It is considered "highly toxic" to amphibians.[7]
-
Ziram is incompatible with strong oxidizing agents and acids and is corrosive to iron and copper.[1]
This compound:
-
It is also classified as very toxic to aquatic life with long-lasting effects.[8][9]
-
Information on its mobility in soil is limited, but its low water solubility suggests it is not likely to be highly mobile.[10]
| Parameter | This compound | Zinc Dimethyldithiocarbamate (Ziram) |
| Aquatic Toxicity | Very toxic to aquatic life[8][9] | High risk to aquatic species, "highly toxic" to amphibians[7] |
| Avian Toxicity | Data not readily available | Moderate risk[7] |
| Mammalian Toxicity | Harmful if swallowed | Low toxicity risk[7] |
| Environmental Persistence | Data not readily available | Subject to degradation by photolysis and hydrolysis |
Conclusion and Future Directions
Both this compound and zinc dimethyldithiocarbamate (Ziram) are effective broad-spectrum fungicides with a valuable multi-site mechanism of action that helps to mitigate the development of fungal resistance. Based on the available information, Ziram appears to be more extensively studied and has a well-documented, broader range of registered agricultural uses.
The selection between these two fungicides will ultimately depend on the specific target pathogen, the crop, regulatory approval, and environmental considerations. For researchers and drug development professionals, the structural differences between the diethyl and dimethyl derivatives present an opportunity for further investigation into structure-activity relationships. Comparative studies that provide quantitative data on their efficacy against a wider range of economically important plant pathogens are needed to make more definitive recommendations. Furthermore, research into novel formulations that could enhance efficacy while minimizing environmental impact would be a valuable contribution to the field of crop protection.
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Campanale, C., et al. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Toxics, 11(10), 851. [Link]
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Taylor & Francis. Dithiocarbamates – Knowledge and References. [Link]
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Majumder, S. C., et al. (2008). Synthesis, characterization and fungicidal activity of this compound and phosphate. Journal of the Indian Chemical Society, 85(8), 834-838. [Link]
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Efficacy of Zinc diethyldithiocarbamate versus other vulcanization accelerators
An In-Depth Comparative Guide to the Efficacy of Zinc Diethyldithiocarbamate Versus Other Vulcanization Accelerators
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of this compound (ZDEC) against other prevalent classes of vulcanization accelerators. Designed for researchers, scientists, and rubber compounding professionals, this document delves into the mechanistic nuances, performance characteristics, and practical applications of these critical materials, supported by experimental data and standardized testing protocols.
The Fundamental Role of Accelerators in Rubber Vulcanization
Vulcanization is the cornerstone of rubber technology—a chemical process that establishes cross-links between polymer chains, transforming soft, tacky raw rubber into a strong, elastic, and durable material.[1] This is traditionally achieved by heating rubber with sulfur. However, this process alone is impractically slow and inefficient.
The introduction of vulcanization accelerators is essential. These organic compounds significantly increase the rate of the cross-linking reaction, allowing vulcanization to occur at lower temperatures and in shorter times.[2][3] This not only enhances manufacturing throughput but also improves the final physical properties and aging resistance of the vulcanizate. The choice of accelerator is a critical decision in rubber compounding, as it profoundly influences processing safety, cure kinetics, and the ultimate performance of the rubber article.[4]
Caption: The fundamental transformation from raw to vulcanized rubber.
Deep Dive: this compound (ZDEC)
ZDEC, with the chemical formula C10H20N2S4Zn, belongs to the dithiocarbamate class of accelerators.[5] Dithiocarbamates are classified as ultra-fast accelerators , renowned for their high activity and ability to facilitate rapid vulcanization, even at low temperatures.[3][4][5]
Mechanism of Action: ZDEC's high reactivity stems from its chemical structure.[1] In the presence of an activator like zinc oxide, ZDEC forms a complex that readily reacts with sulfur. This complex then efficiently donates sulfur to the rubber polymer chains, initiating the formation of cross-links.[6][7] This catalytic cycle allows for a much faster cure rate compared to other accelerator classes.
Key Performance Characteristics:
-
Ultra-Fast Cure Rate: ZDEC significantly reduces the time required to reach optimal cure (t90), making it ideal for high-volume, rapid production cycles.[5][8]
-
Low-Temperature Curing: It is highly effective at lower vulcanization temperatures (100-120°C), which is crucial for processing heat-sensitive materials like latex.[1][5]
-
Good Scorch Safety: Despite its high speed, ZDEC offers excellent scorch safety, minimizing the risk of premature vulcanization during mixing and processing stages.[5]
-
Non-Staining: It is generally non-staining and non-discoloring, making it suitable for white, colored, or transparent rubber products.[9][10]
Primary Applications: Due to these properties, ZDEC is a preferred accelerator in the manufacturing of latex-based goods such as gloves, balloons, and foam rubber.[1][8][11] It also finds use in rubber cements and other applications requiring a fast, low-temperature cure.[11]
Comparative Efficacy: ZDEC vs. Other Accelerator Classes
The selection of an accelerator depends on a balance between processing requirements and desired final properties. While ZDEC excels in speed, other classes offer distinct advantages for different applications.
Thiazole Accelerators (e.g., MBT, MBTS)
Thiazoles are medium-fast primary accelerators and are among the most widely used in the rubber industry.[3][4][12]
-
Cure Speed: Thiazoles provide a slower cure rate compared to ZDEC.[12][13] This can be advantageous for compounds that require longer flow times during molding.
-
Scorch Safety: They offer moderate processing safety.[4]
-
Properties: Vulcanizates cured with thiazoles generally exhibit good tensile strength and aging resistance.[12]
-
Synergy: Thiazoles are often activated by secondary accelerators, such as guanidines, to increase the cure rate.[4][12]
Verdict: Thiazoles are workhorse accelerators for general-purpose rubber goods where ultra-fast speed is not the primary requirement. They offer a good balance of properties and processing safety for items like hoses, belts, and footwear.[12]
Sulfenamide Accelerators (e.g., CBS, TBBS)
Sulfenamides are the dominant accelerator class in the tire industry, prized for their unique delayed-action mechanism.[4][14][15]
-
Cure Speed & Scorch Safety: Sulfenamides are characterized by a significant delay before the onset of cure, followed by a rapid vulcanization rate.[14][16] This extended scorch time is critical for complex processing operations like extrusion and tire building, preventing premature curing.[15][16] ZDEC, in contrast, offers a much shorter scorch time.[5]
-
Properties: They produce vulcanizates with excellent mechanical properties, including high tensile strength and good resilience, which are essential for demanding applications.[15]
-
Activation: Like thiazoles, their cure rate can be boosted with secondary accelerators.[4]
Verdict: Sulfenamides are the accelerator of choice for complex, high-performance articles, particularly tires, where processing safety is paramount.[4][15] Their delayed action is a distinct advantage over the immediate, ultra-fast nature of ZDEC.
Guanidine Accelerators (e.g., DPG, DOTG)
Guanidines are medium-to-slow speed accelerators that are rarely used alone due to their slow cure rate and poor aging resistance.[17][18] Their primary role is as a secondary accelerator or activator for thiazole and sulfenamide systems.[2][4][17][19]
-
Cure Speed: When used as a co-accelerator, DPG can significantly increase the cure rate of the primary accelerator.[19]
-
Properties: Guanidines tend to produce vulcanizates with high modulus (stiffness) and high hardness but can be prone to discoloration and have poor heat aging characteristics when used as a primary accelerator.[17][18]
-
Processing: They offer good processing safety with a slow start to vulcanization.[17]
Verdict: Guanidines are not direct competitors to ZDEC as primary accelerators. They serve a crucial synergistic role, modifying the cure systems of thiazoles and sulfenamides to achieve a desired balance of speed and final properties.[18][19]
Quantitative Performance Data Summary
The following table provides a qualitative and quantitative comparison of the typical performance characteristics of different accelerator classes in a standard natural rubber (NR) formulation. Absolute values can vary based on the specific compound formulation, including fillers and dosages.
| Parameter | ZDEC (Dithiocarbamate) | TBBS (Sulfenamide) | MBTS (Thiazole) | DPG (Guanidine) |
| Classification | Ultra-Fast | Delayed Action, Fast | Medium-Fast | Medium-Slow |
| Typical Role | Primary | Primary | Primary | Secondary/Activator |
| Scorch Time (ts2, min) | Short to Medium | Long | Medium | Long |
| Cure Time (t90, min) | Very Short | Medium | Medium to Long | Very Long |
| Cure Rate Index (CRI) | Very High | High | Medium | Low |
| Tensile Strength | Good | Excellent | Good | Fair to Good |
| Heat Aging Resistance | Good | Excellent | Very Good | Poor |
| Processing Safety | Excellent[5] | Excellent[16] | Good | Good |
| Primary Application | Latex, Low-Temp Curing[1] | Tires, Industrial Goods[4] | General Purpose Rubber | Activator for other systems[19] |
Standardized Experimental Protocols
To ensure objective and reproducible comparisons, standardized testing methodologies are critical. The following protocols outline the procedures for evaluating the cure characteristics and physical properties of rubber compounds.
Protocol: Evaluation of Cure Characteristics via Moving Die Rheometer (MDR)
This protocol is based on the ASTM D5289 standard, which uses a rotorless cure meter to measure the vulcanization properties of rubber compounds.[20][21][22]
Objective: To determine the scorch time, cure time, and torque values, which reflect the compound's processing safety, cure rate, and state of cure.[20][22]
Methodology:
-
Sample Preparation: Prepare a rubber compound by mixing the polymer, fillers, activators, sulfur, and the accelerator to be tested on a two-roll mill or in an internal mixer. Ensure homogenous dispersion.
-
Instrument Setup: Set the Moving Die Rheometer (MDR) to the desired test temperature (e.g., 160°C), oscillation frequency (e.g., 1.7 Hz), and strain angle (e.g., ±0.5°).[22]
-
Specimen Placement: Place an unvulcanized rubber sample of a specified volume into the pre-heated die cavity.
-
Test Execution: Close the dies. The instrument will apply a sinusoidal shear strain to the sample and measure the torque required to do so as a function of time.
-
Data Acquisition: The test runs until the torque reaches a maximum or equilibrium value. A cure curve (Torque vs. Time) is generated.
-
Analysis of Results: From the cure curve, determine the following key parameters:
-
ML (Minimum Torque): Indicates the viscosity of the unvulcanized compound.[20]
-
MH (Maximum Torque): Correlates with the shear modulus and crosslink density of the fully cured rubber.[16]
-
ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This represents the processing safety window.[20]
-
t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque development (MH - ML). This indicates the optimal cure point.[20]
-
Caption: Experimental workflow for MDR cure characteristics analysis.
Protocol: Evaluation of Physical Properties
These protocols are based on ASTM D412 for tensile properties and ASTM D2240 for hardness.[23][24]
Objective: To measure the mechanical properties of the vulcanized rubber, which are critical for its end-use performance.[25][26]
Methodology:
-
Curing: Vulcanize sheets of the compounded rubber in a compression molding press at a specified temperature and for a duration determined by the t90 from the MDR analysis.
-
Specimen Preparation:
-
Conditioning: Condition all specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours before testing.
-
Test Execution:
-
Tensile Properties (ASTM D412): Mount the dumbbell specimen in the grips of a universal testing machine (tensile tester).[26][28] Stretch the specimen at a constant rate (typically 500 mm/min) until it ruptures.[23][25] The machine records the force and elongation throughout the test.
-
Hardness (ASTM D2240): Press the durometer (e.g., Type A for soft rubber) firmly onto the surface of the cured sample.[24][29] The indentation of a specific indenter under a specified force provides a direct hardness reading on a scale of 0 to 100.[30][31]
-
-
Analysis of Results:
-
Tensile Strength: The maximum stress applied before the specimen ruptures.[26]
-
Elongation at Break: The percentage increase in length at the point of rupture.[26]
-
Modulus: The stress at a specific elongation (e.g., 100% or 300%).[26]
-
Hardness: The average of multiple readings taken at different points on the sample.
-
Conclusion and Recommendations
The choice between this compound (ZDEC) and other vulcanization accelerators is not a matter of universal superiority but of application-specific optimization.
-
This compound (ZDEC) is the undisputed choice for applications demanding ultra-fast cure rates at low temperatures , such as in the continuous production of latex goods. Its excellent scorch safety relative to its speed makes it a highly efficient and valuable accelerator.[1][5]
-
Sulfenamide accelerators are indispensable in industries like tire manufacturing where processing safety and a long scorch delay are critical to accommodate complex shaping and building processes before the final cure.[4][15]
-
Thiazole accelerators represent a balanced, cost-effective option for a vast range of general-purpose rubber products that do not require the extreme speed of ZDEC or the pronounced delay of sulfenamides.[4][12]
-
Guanidine accelerators function best as powerful activators , allowing compounders to fine-tune the cure systems of primary accelerators to meet specific performance targets.[2][19]
Ultimately, the optimal accelerator system is determined by a thorough evaluation of the processing parameters, service conditions, and performance requirements of the final product. It is recommended that formulation development be guided by rigorous experimental testing, as outlined in the protocols above, to achieve the desired balance of properties.
References
- What is rubber accelerator ZDEC(Zinc Diethyl Dithiocarbam
- The Ultimate Guide to High-Quality ZDEC Rubber Acceler
- ASTM D412 Tensile test rubber & elastomers. ZwickRoell.
- Tensile Testing Rubber | ASTM D412 & ISO 37. TestResources.
- ASTM D2240 - Rubber Hardness Testing. Smithers.
- ASTM D412 - Tensile Testing of Elastomers. STEP Lab.
- ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. (2025). Qualitest USA LC.
- ASTM D2240 testing. Industrial Physics.
- ASTM D412. Coi Rubber Products.
- Guanidine Rubber Acceler
- DPG in Focus: The Role of Guanidine Accelerators in Modern Rubber Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD..
- ASTM D2240 Durometer Hardness. NAMSA.
- The Ultimate Guide to Thiazole Acceler
- Vulcanization & Acceler
- Select Acceler
- Acceler
- D2240 Standard Test Method for Rubber Property—Durometer Hardness. (2021).
- RAYWAY™ Rubber Accelerator -Guanidines. QingDao Rayway Chemical Co.,Ltd..
- What is a Moving Die Rheometer? MonTech USA.
- RAYWAY™ Rubber Accelerator -Thiazoles. QingDao Rayway Chemical Co.,Ltd..
- A Comparative Analysis of ZBDC and ZDEC as Vulcanization Acceler
- ASTM D2240 Durometer Hardness. (2017). Plan Tech.
- A Comparative Analysis of TBzTD and Sulfenamide Accelerators in Rubber Vulcaniz
- Effects of Accelerators on the Vulcanization Properties of Silica vs.
- Mechanism of the Zinc Dithiocarbamate-Activated Rubber Vulcanization Process: A Density Functional Theory Study.
- This compound as a catalyst for synthesising biomedically-relevant thermogelling polyurethanes.
- Rubber Test Types. TA Instruments.
- Complete List of Rubber Accelerators and Their Uses. (2025). Self-Supplied.
- ZDBC vs.
- The Ultimate Guide to Sulfenamide Acceler
- ASTM D5289 Rubber Property-Vulcanization Using Rotorless Cure Meters. (2024).
- This compound.
- zinc diethyl dithiocarbam
- Zinc-Complexes in Natural Rubber Latex Sulphur Vulcanisation System. (2025).
- Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam: ARTICLE.
- A Comparative Guide to ZBDC and Sulfenamide Accelerators in Rubber Vulcaniz
- ASTM D5289 Standard Test Method for Rubber Property, Vulcanization Using Rotorless Cure Meters US Lab. (2025). LabsInUS.
- ASTM D5289-19a. Scribd.
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A Senior Scientist's Guide to the Validation of HPLC Methods for Zinc Diethyldithiocarbamate (ZDEC) Quantification
This guide provides an in-depth comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Zinc diethyldithiocarbamate (ZDEC), also known as Ziram. As researchers and drug development professionals, selecting a method that is not only accurate and precise but also fit-for-purpose is paramount. This document moves beyond mere protocols to explain the causality behind experimental choices, ensuring each method is presented as a self-validating system grounded in authoritative standards.
The analysis of ZDEC and other dithiocarbamates (DTCs) presents significant challenges due to their inherent chemical instability, low solubility in common solvents, and the tendency of metal-containing complexes to interact with instrument components.[1][2] Traditional methods often involved non-specific techniques like hot acid digestion to convert all DTCs to carbon disulfide (CS₂), which fails to distinguish between different DTC compounds that possess varying toxicities.[1] Chromatographic methods, particularly HPLC, offer the specificity required for accurate risk assessment and quality control.[1]
This guide will compare three robust HPLC-based approaches:
-
Direct Analysis by Reversed-Phase HPLC with UV Detection
-
Pre-Column Derivatization Followed by HPLC-UV Detection
-
High-Sensitivity Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Each method's performance is evaluated against key validation parameters as defined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, including accuracy, precision, linearity, and sensitivity (LOD/LOQ).[3][4][5]
Method 1: Direct Reversed-Phase HPLC-UV Analysis
This approach is the most straightforward, involving the direct injection of a sample extract onto a reversed-phase column. It is often employed for quality control in materials science, such as determining residual ZDEC in latex products where concentrations are relatively high.[6][7]
Expertise & Experience: The Causality Behind the Protocol
The primary challenge in direct ZDEC analysis is its propensity to undergo metal exchange reactions with the stainless steel components of the HPLC system (e.g., frits, columns).[6] This "transmetalation" leads to peak distortion, poor reproducibility, and inaccurate quantification.
The critical insight to overcome this is the principle of competitive inhibition. By introducing a "protecting agent"—another, more reactive dithiocarbamate complex like Zinc dimethyldithiocarbamate (ZDMC)—into the sample extract, the active sites on the metallic surfaces of the HPLC system become saturated.[6][8] This sacrificial agent effectively passivates the system, allowing the analyte of interest, ZDEC, to pass through unimpeded and produce a sharp, reproducible chromatographic peak. The choice of a C18 stationary phase is standard for separating moderately nonpolar molecules like ZDEC from a polar mobile phase like acetonitrile and water.
Experimental Protocol: Direct ZDEC Quantification in Latex
-
Sample Preparation:
-
Accurately weigh approximately 1.0 g of the latex product and cut it into small pieces (~2x2 mm) to maximize surface area.[8]
-
Place the pieces into a glass vial and add 10.0 mL of HPLC-grade acetonitrile.[8]
-
Sonicate the capped vial for 30-60 minutes at room temperature to extract the ZDEC.[8]
-
Transfer the extract to a clean vial containing a pre-weighed amount of ZDMC protecting agent (e.g., 300 µg) and vortex until dissolved.[8]
-
Filter the stabilized extract through a 0.45 µm solvent-resistant syringe filter into an autosampler vial.[8]
-
-
HPLC Conditions:
Workflow for Direct HPLC-UV Analysis```dot
Caption: Workflows for two pre-column derivatization methods.
Method Performance Data: Derivatization Approaches
| Validation Parameter | Method A: Copper Complex | Method B: Alkylation | Source(s) |
| Linearity Range | Not specified | 0.52 - 18.30 mg/L | |
| Correlation Coefficient (r²) | Not specified | 0.998 | |
| Precision (%RSD) | Not specified | 0.19% | |
| Accuracy (% Recovery) | High recovery reported | 98.65% – 100.75% | |
| Limit of Detection (LOD) | 0.25 µg/mL | Not specified | |
| Limit of Quantification (LOQ) | 0.86 µg/mL | Not specified |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and specificity, such as detecting trace residues in food, environmental samples, or biological matrices, LC-MS/MS is the authoritative choice.
[9][10]#### Expertise & Experience: The Causality Behind the Protocol
The power of LC-MS/MS lies in its dual-filter detection system. After the HPLC separates compounds, the mass spectrometer ionizes them and selects the specific parent ion (MS1) corresponding to the analyte (e.g., the Ziram molecule). This ion is then fragmented, and a specific, characteristic fragment ion (MS2) is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, virtually eliminating matrix interferences that can plague UV-based methods. This allows for Limits of Quantification (LOQ) that are orders of magnitude lower than other techniques. T[9]he sample preparation often involves a stabilization step, similar to other methods, to prevent degradation prior to analysis.
[10]#### Experimental Protocol: General LC-MS/MS for ZDEC
-
Sample Preparation:
-
Homogenize the sample (e.g., fruit, vegetable). [9] 2. Perform a stabilized extraction, often using an EDTA/cysteine solution or a QuEChERS-based method. [10][11] 3. The extract may be derivatized (e.g., methylation) to improve stability and ionization efficiency. [10] 4. Dilute the final extract in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Reversed-phase C18.
-
Mobile Phase: Typically a gradient of methanol or acetonitrile with an aqueous phase containing a modifier like formic acid or ammonium formate to improve ionization.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). [2][10] * Detection: Tandem Mass Spectrometer operating in MRM mode.
-
Workflow for LC-MS/MS Analysis```dot
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Navigating a Potential Pitfall: A Comparative Guide to the Cross-reactivity of Zinc Diethyldithiocarbamate in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of immunological assays, the pursuit of accurate and reproducible data is paramount. While assay design and antibody specificity are often at the forefront of our considerations, the potential for interference from seemingly innocuous compounds present in samples or lab materials can lead to confounding results. This guide delves into the cross-reactivity of Zinc diethyldithiocarbamate (ZDEC), a compound commonly used in rubber manufacturing, and explores its potential to interfere with immunological assays. As Senior Application Scientists, our goal is to provide you with the foundational knowledge and practical tools to anticipate, identify, and mitigate such challenges.
This compound (ZDEC): A Primer
This compound (ZDEC) is an organosulfur compound widely utilized as a potent accelerator in the vulcanization of rubber.[1][2] Its presence is ubiquitous in many laboratory and clinical settings, from rubber gloves to stoppers in collection tubes. Structurally, ZDEC is a zinc salt of diethyldithiocarbamic acid, possessing a chemical formula of C10H20N2S4Zn.[2][3]
A key feature of ZDEC, and dithiocarbamates in general, is their ability to act as chelating agents, forming stable complexes with metal ions.[1][3] This property is central to its function in rubber manufacturing but also underpins its potential for biological and analytical interference.
Documented Biological Cross-Reactivity: The Case of Allergic Contact Dermatitis
In the realm of immunology, ZDEC is a well-documented contact allergen.[4][5] Extensive research has demonstrated cross-reactivity between ZDEC and its disulfide, tetraethylthiuram disulfide (TETD), another rubber accelerator.[4][5][6] This means that an individual sensitized to one compound may elicit an allergic reaction upon exposure to the other.
The mechanism behind this in-vivo cross-reactivity is believed to be haptenation, where ZDEC or its metabolites act as haptens, binding to endogenous proteins to form an immunogenic complex.[4][5] This process is thought to involve two primary mechanisms:
-
Chelation of Metalloproteins: ZDEC can directly chelate metal ions within proteins, such as the copper ion in superoxide dismutase.[4][5]
-
Formation of Mixed Disulfides: The thiol group within the ZDEC structure is critical to its allergenicity and can form mixed disulfides with cysteine residues in proteins.[4][5]
This established biological reactivity highlights the potential for ZDEC to interact with protein components in in vitro immunological assays.
Potential for Interference in Immunological Assays: A Mechanistic Exploration
While direct, widespread reports of ZDEC interference in immunological assays are not prevalent in the literature, its known chemical properties provide a strong basis for predicting potential cross-reactivity and interference. Researchers should be vigilant for unexpected or inconsistent results when samples may have come into contact with ZDEC-containing materials.
The interference can be broadly categorized as either non-specific binding or direct inhibition of assay components, potentially leading to falsely elevated or decreased signals.[7]
Hypothetical Mechanisms of ZDEC Interference
Below are plausible mechanisms by which ZDEC could interfere with common immunoassay formats, such as ELISA:
-
Chelation of Metalloenzyme Reporters: Many ELISA systems utilize horseradish peroxidase (HRP) or alkaline phosphatase (ALP) as enzyme conjugates. HRP contains a crucial iron-heme cofactor, while ALP is a zinc-containing enzyme. ZDEC's potent metal-chelating ability could strip these essential metal ions from the enzymes, leading to reduced or complete inhibition of their catalytic activity and, consequently, a falsely low or negative result.
-
Non-Specific Binding and Steric Hindrance: ZDEC's lipophilic nature and ability to interact with proteins could lead to its non-specific adsorption to the surfaces of microplates, capture antibodies, or detection antibodies. This can cause steric hindrance, preventing the formation of the immunocomplex, or result in high background noise.
-
Interaction with Antibody and Antigen Thiols: The dithiocarbamate moiety can potentially interact with free sulfhydryl groups on antibodies or antigens, leading to conformational changes or aggregation, thereby affecting their binding affinity and the overall assay performance.
Hypothetical Mechanisms of ZDEC Interference in an ELISA
Caption: Potential interference pathways of ZDEC in a sandwich ELISA.
Experimental Protocols for Investigating ZDEC Interference
To proactively address the potential for ZDEC interference, a systematic experimental approach is crucial. The following protocols are designed to help researchers identify and characterize any such effects in their specific assays.
Protocol 1: Spike and Recovery
Objective: To determine if the presence of ZDEC in a sample matrix affects the quantification of the analyte of interest.
Methodology:
-
Prepare a stock solution of ZDEC in a suitable solvent (e.g., DMSO).
-
Take a known concentration of your analyte standard and spike it into your sample matrix (e.g., serum, plasma, cell culture supernatant).
-
Create a dilution series of ZDEC and spike these into aliquots of the analyte-spiked sample matrix. Include a vehicle control (solvent only).
-
Run these samples in your immunoassay according to the standard protocol.
-
Calculate the recovery of the analyte in the presence of varying concentrations of ZDEC using the following formula: Recovery (%) = (Measured Concentration in Spiked Sample / Theoretical Concentration) x 100
-
A recovery significantly different from 100% suggests interference.
Protocol 2: Matrix Effect Evaluation
Objective: To assess if ZDEC leached from lab consumables is impacting the assay.
Methodology:
-
Prepare your standard assay diluent.
-
Incubate the diluent in contact with potential sources of ZDEC contamination (e.g., cut pieces of rubber gloves, rubber stoppers) for a defined period (e.g., 1 hour, 4 hours, 24 hours) at room temperature.
-
Use this "leachate" diluent to prepare your standard curve and run your assay.
-
Compare the performance of the standard curve prepared in the leachate diluent to a standard curve prepared in the untreated diluent.
-
Any significant shift in the standard curve parameters (e.g., slope, EC50) indicates a matrix effect, potentially due to leached ZDEC.
Experimental Workflow for ZDEC Interference Testing
Caption: A workflow for identifying potential ZDEC interference in immunoassays.
Comparative Analysis of Alternatives and Mitigation Strategies
Should ZDEC interference be confirmed, several strategies can be employed to mitigate its effects. The choice of strategy will depend on the nature of the interference and the specifics of the assay.
| Mitigation Strategy | Principle | Advantages | Disadvantages |
| Sample Pre-treatment | Removal of ZDEC from the sample prior to analysis. | Can completely eliminate the interference. | May lead to analyte loss; requires additional validation. |
| Use of ZDEC-free Consumables | Avoiding contact of samples and reagents with ZDEC-containing materials. | Simple and effective for preventing contamination. | May not be feasible if the source of ZDEC is the sample itself. |
| Alternative Detection Systems | Switching to a detection method not susceptible to ZDEC interference. | Bypasses the mechanism of interference. | May require significant assay redevelopment and optimization. |
| Addition of a Chelating Agent | Including a stronger chelating agent (e.g., EDTA) in the assay buffer to sequester ZDEC. | Relatively easy to implement. | May interfere with other assay components; requires careful titration. |
Decision Tree for Mitigating ZDEC Interference
Caption: A decision-making framework for addressing ZDEC interference.
Conclusion and Recommendations
While this compound is not classically listed as a common interferent in immunological assays, its well-established chemical and biological reactivity warrants a proactive and informed approach from researchers. The potential for ZDEC to chelate essential metal cofactors from enzyme reporters or to non-specifically bind to assay components underscores the importance of rigorous assay validation, especially when sample sources or laboratory consumables may introduce this compound.
We recommend that researchers:
-
Be aware of the potential sources of ZDEC contamination in their laboratory environment.
-
Perform spike and recovery experiments when developing or troubleshooting immunoassays, particularly if results are inconsistent or unexpected.
-
Consider the chemical properties of all components in a sample matrix and their potential to interact with the assay system.
-
Validate any mitigation strategy thoroughly to ensure that it does not introduce new artifacts into the assay.
By maintaining a high index of suspicion and employing systematic validation protocols, the scientific community can ensure the continued integrity and reliability of immunological assay data.
References
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ResearchGate. (2025). This compound allergenicity: Potential haptenation mechanisms | Request PDF. [Link]
-
PubMed. (n.d.). This compound allergenicity: potential haptenation mechanisms. [Link]
-
ResearchGate. (n.d.). Cross‐reactive challenge responses between this compound.... [Link]
-
PubMed. (n.d.). Cross-reactivity between thiuram disulfides and dithiocarbamates. A study of TETD and ZDEC using mouse models. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
INIS-IAEA. (2003). Synthesis of this compound (ZDEC) and Structure Characterization using Decoupling 1H NMR. [Link]
-
Ataman Kimya. (n.d.). This compound (ZDEC). [Link]
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Semantic Scholar. (n.d.). This compound allergenicity: potential haptenation mechanisms. [Link]
-
PubMed Central. (n.d.). Interferences in Immunoassay. [Link]
-
ResearchGate. (2017). (PDF) The investigation of interferences in immunoassay. [Link]
-
ResearchGate. (2004). (PDF) Interferences in Immunoassay. [Link]
-
PubMed. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
-
MDPI. (2023). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. [Link]
-
PubMed Central. (n.d.). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. [Link]
-
PubMed. (2004). Interferences in immunoassay. [Link]
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Comparative study of the catalytic performance of different metal dithiocarbamates
Welcome to a comprehensive exploration of the catalytic capabilities of metal dithiocarbamate complexes. This guide is designed for researchers, scientists, and professionals in drug development seeking to leverage these versatile catalysts in their work. We will delve into a comparative analysis of their performance, supported by experimental data, and provide insights into the underlying principles that govern their reactivity. Our focus is to equip you with the knowledge to make informed decisions in catalyst selection and experimental design.
Introduction: The Versatility of Metal Dithiocarbamates in Catalysis
Metal dithiocarbamates are a class of coordination compounds with the general formula M(R₂NCS₂)ₓ, where M is a metal ion and R is an alkyl or aryl group. The dithiocarbamate ligand, [R₂NCS₂]⁻, is a robust chelating agent, capable of stabilizing a wide range of metal ions in various oxidation states.[1] This stability, coupled with the electronic tunability afforded by the organic substituents (R groups), makes metal dithiocarbamates highly attractive for catalytic applications.
The catalytic activity of these complexes is intrinsically linked to the nature of the central metal ion and the steric and electronic properties of the dithiocarbamate ligand. These complexes have demonstrated efficacy in a spectrum of organic transformations, including oxidation, reduction, and cross-coupling reactions.[2][3] In this guide, we will first present a direct comparative study of the catalytic performance of different metal dithiocarbamates in a specific oxidation reaction, followed by a broader discussion of their applications in other key catalytic transformations.
Comparative Catalytic Performance in Catechol Oxidation
A direct comparison of catalytic activity is crucial for understanding the intrinsic influence of the metal center. A study on the oxidation of catechols provides an excellent platform for this comparison, as it is a biologically and synthetically relevant transformation.
Experimental Insights and Rationale
The oxidation of catechols, such as N-acetyldopamine (NA-DA), is a key process in both biological systems and synthetic chemistry. The catalytic activity of different metal dithiocarbamates can be quantitatively assessed by monitoring the rate of catechol consumption or product formation. The choice of metal ion is paramount, as it dictates the redox potential and the mechanism of the catalytic cycle. Here, we compare the performance of Manganese(II), Zinc(II), and Copper(II) complexes with two different dithiocarbamate ligands: ethylene-bis-dithiocarbamate (EBDC) and diethyldithiocarbamate (DEDC).
The rationale for selecting these metals lies in their distinct redox properties. Manganese and copper are known to readily participate in one-electron transfer processes, which are often central to oxidation catalysis. Zinc, being a redox-inactive d-block element, provides a valuable control to probe alternative catalytic mechanisms.
Comparative Catalytic Activity Data
The following table summarizes the catalytic performance of various metal dithiocarbamate complexes in the oxidation of N-acetyldopamine (NA-DA). The data clearly illustrates the significant impact of the metal center on catalytic efficacy.
| Catalyst | Metal Ion | Dithiocarbamate Ligand | Catalytic Activity in NA-DA Oxidation |
| MnEBDC | Mn²⁺ | Ethylene-bis-dithiocarbamate | Active |
| Mn(DEDC)₂ | Mn²⁺ | Diethyldithiocarbamate | Active |
| ZnEBDC | Zn²⁺ | Ethylene-bis-dithiocarbamate | Active |
| Zn(DEDC)₂ | Zn²⁺ | Diethyldithiocarbamate | Active |
| CuEBDC | Cu²⁺ | Ethylene-bis-dithiocarbamate | Inert |
| Cu(DEDC)₂ | Cu²⁺ | Diethyldithiocarbamate | Inert |
Data sourced from a study on the catalysis of catechol oxidation by metal-dithiocarbamate complexes.[4]
Analysis of Results:
The results are particularly insightful. Both manganese and zinc dithiocarbamate complexes demonstrated catalytic activity in the one-electron oxidation of NA-DA.[4] The activity of the zinc complexes is noteworthy, as Zn²⁺ itself does not catalyze this reaction, indicating that the dithiocarbamate ligand plays a crucial role in enabling the catalytic cycle, possibly through a ligand-centered redox process or by modulating the substrate's reactivity.
Surprisingly, the copper dithiocarbamate complexes were found to be inert in this specific reaction, despite the fact that the Cu²⁺ ion itself is a potent catalyst for catechol oxidation.[4] This suggests that the strong chelation of the dithiocarbamate ligand to the copper center may inhibit the coordination of the catechol substrate or alter the redox potential of the copper ion, thereby shutting down the catalytic activity.
Experimental Protocol: Catalytic Oxidation of N-Acetyldopamine
This protocol provides a standardized method for evaluating the catalytic performance of different metal dithiocarbamates in the oxidation of a catechol substrate.
Materials:
-
Metal dithiocarbamate complex (e.g., MnEBDC, Zn(DEDC)₂)
-
N-acetyldopamine (NA-DA)
-
Phosphate buffer (pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the metal dithiocarbamate catalyst in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of N-acetyldopamine in the phosphate buffer.
-
In a quartz cuvette, add the phosphate buffer and the N-acetyldopamine stock solution to achieve the desired final concentration.
-
Initiate the reaction by adding a small aliquot of the catalyst stock solution to the cuvette.
-
Immediately begin monitoring the reaction by recording the UV-Vis spectrum at regular time intervals. The oxidation of NA-DA can be followed by the increase in absorbance at the wavelength corresponding to the oxidized product.
-
Calculate the initial rate of reaction from the linear portion of the absorbance versus time plot.
-
Repeat the experiment for each metal dithiocarbamate catalyst to be tested, ensuring identical reaction conditions (temperature, concentrations, pH) for a valid comparison.
Visualizing the Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for the oxidation of a catechol by a metal dithiocarbamate complex, involving a one-electron transfer mechanism.
Caption: A generalized catalytic cycle for the metal dithiocarbamate-catalyzed oxidation of a catechol.
Broader Catalytic Applications: A Landscape of Reactivity
While the catechol oxidation study provides a direct comparison, it is important to recognize the broader catalytic utility of metal dithiocarbamates in various organic transformations.
Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis.[3] While palladium complexes have traditionally dominated this field, there is growing interest in employing more earth-abundant and cost-effective metals. Dithiocarbamate complexes of copper and nickel have shown promise in this area.
-
Ullmann-Type Coupling: Copper dithiocarbamate complexes have been investigated as catalysts for Ullmann-type C-N and C-O bond-forming reactions.[5] The dithiocarbamate ligand can stabilize the copper catalyst and facilitate the coupling of aryl halides with amines and phenols.
-
A³-Coupling Reactions: The three-component coupling of an aldehyde, an amine, and an alkyne (A³-coupling) to form propargylamines is another area where copper catalysts are effective.[6][7] The use of copper dithiocarbamate complexes in these reactions is an active area of research.
Oxidation of Alcohols
The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a cornerstone of organic synthesis.[8][9] Metal dithiocarbamate complexes, particularly those of manganese, have been explored as catalysts for this transformation, often using environmentally benign oxidants like hydrogen peroxide.[8] The dithiocarbamate ligand can prevent catalyst deactivation and enhance selectivity.
Caption: A general experimental workflow for evaluating the catalytic performance of metal dithiocarbamates.
Conclusion and Future Outlook
This guide has provided a comparative analysis of the catalytic performance of different metal dithiocarbamates, highlighting the critical role of the metal center in dictating reactivity. The direct comparison in catechol oxidation revealed that while manganese and zinc dithiocarbamates are active catalysts, copper dithiocarbamates are surprisingly inert for this specific transformation.[4] This underscores the importance of empirical testing and the nuanced interplay between the metal, ligand, and substrate.
The broader landscape of their applications in cross-coupling and alcohol oxidation reactions further emphasizes their versatility. Future research should focus on conducting more direct comparative studies across a wider range of reactions to build a comprehensive understanding of their structure-activity relationships. The development of novel dithiocarbamate ligands with tailored electronic and steric properties will undoubtedly unlock new catalytic capabilities and pave the way for more efficient and selective organic transformations.
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Catalysis of catechol oxidation by metal-dithiocarbamate complexes in pesticides. PubMed. [Link]
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Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes. Dalton Transactions (RSC Publishing). [Link]
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Antiproliferative activity of Fe(ii), Co(ii), Ni(ii), Cu(ii), and Zn(ii) complexes of dithiocarbamate: synthesis, structural characterization, and thermal studies. RSC Publishing. [Link]
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A Comparative Benchmark Analysis of Zinc Diethyldithiocarbamate's Anticancer Activity Against Standard Chemotherapeutic Agents
In the landscape of oncology research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Zinc diethyldithiocarbamate (Zn(DDC)₂), a lipophilic complex and a metabolite of the FDA-approved drug disulfiram, has emerged as a compound of significant interest due to its demonstrated anticancer properties. This guide provides a comprehensive benchmark analysis of Zn(DDC)₂'s in vitro anticancer activity, juxtaposed with two cornerstone chemotherapeutic drugs: cisplatin and doxorubicin. Our analysis is tailored for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols to facilitate further investigation.
Introduction to this compound (Zn(DDC)₂)
This compound is a metal complex formed by the chelation of zinc with two molecules of diethyldithiocarbamate. Initially investigated for its role in rubber vulcanization, its biological activities have garnered substantial attention. The parent compound, disulfiram, has been used for decades in the management of alcohol dependence. Its anticancer potential is primarily attributed to its metabolite, DDC, which forms complexes with endogenous metals like zinc and copper. These complexes exhibit potent cytotoxicity against a variety of cancer cell lines.
The rationale for benchmarking Zn(DDC)₂ against cisplatin and doxorubicin is rooted in their widespread clinical use and well-characterized mechanisms of action. Cisplatin, a platinum-based drug, exerts its cytotoxic effects primarily through DNA cross-linking, leading to the inhibition of DNA replication and transcription, and subsequent apoptosis. Doxorubicin, an anthracycline antibiotic, intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS), culminating in cell cycle arrest and apoptosis. By comparing Zn(DDC)₂ to these established agents, we can better delineate its potential therapeutic window and unique mechanistic attributes.
Mechanism of Action: A Multi-pronged Assault on Cancer Cells
The anticancer activity of this compound is not attributed to a single mode of action but rather a synergistic combination of cellular insults. This multi-targeted approach is a desirable characteristic for a novel anticancer agent as it may circumvent the resistance mechanisms that often plague single-target therapies. The primary mechanisms of action for Zn(DDC)₂ include:
-
Induction of Reactive Oxygen Species (ROS): Zn(DDC)₂ has been shown to elevate intracellular ROS levels, leading to oxidative stress and subsequent apoptosis.[1]
-
Inhibition of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. Zn(DDC)₂ has been demonstrated to inhibit this pathway, thereby sensitizing cancer cells to apoptosis.[1]
-
Proteasome Inhibition: The ubiquitin-proteasome system is essential for protein degradation and maintaining cellular homeostasis. Its inhibition by Zn(DDC)₂ leads to the accumulation of misfolded proteins, cell cycle arrest, and apoptosis.
The following diagram illustrates the proposed signaling pathway for the anticancer activity of this compound.
Caption: Proposed signaling pathway of this compound (Zn(DDC)₂).
Comparative In Vitro Efficacy: A Quantitative Analysis
A critical metric for evaluating the potency of an anticancer agent is its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes the IC₅₀ values of Zn(DDC)₂, cisplatin, and doxorubicin against a panel of human cancer cell lines. It is important to note that IC₅₀ values can vary between studies due to differences in experimental conditions such as cell passage number, exposure time, and assay methodology. The data presented here is a synthesis of values reported in the scientific literature, and direct, head-to-head comparisons within the same study are limited.
| Cell Line | Cancer Type | Zn(DDC)₂ IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| A549 | Lung Carcinoma | 4.9 - 6.8[1] | 9.73 - 17.8[2][3] | 0.61 - >20[3][4][5] |
| MCF-7 | Breast Adenocarcinoma | Not widely reported | 0.65 - 10[6][7] | 0.4 - 8.3[8][9][10][11] |
| HeLa | Cervical Adenocarcinoma | Not widely reported | 12.3 - 22.4[12] | 0.2 - 2.9[4][13] |
Disclaimer: The IC₅₀ values presented are collated from multiple sources and should be interpreted with caution. For a definitive comparison, these compounds should be evaluated concurrently under identical experimental conditions.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to assess anticancer activity.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Zn(DDC)₂, cisplatin, and doxorubicin in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Caption: Workflow for determining the IC₅₀ of antitumor agents using the MTT assay.
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the IC₅₀ concentrations of Zn(DDC)₂, cisplatin, and doxorubicin for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Conclusion and Future Directions
The compiled in vitro data suggests that this compound exhibits potent anticancer activity, with IC₅₀ values that are comparable to or, in some cases, potentially lower than the established chemotherapeutic agents, cisplatin and doxorubicin, in specific cancer cell lines. Its multi-targeted mechanism of action, involving ROS induction, NF-κB inhibition, and proteasome inhibition, presents a compelling rationale for its further development.
However, it is crucial to underscore the preliminary nature of this comparative analysis. The variability in reported IC₅₀ values highlights the necessity for standardized, head-to-head comparative studies. Future investigations should focus on:
-
Direct Comparative Studies: Conducting comprehensive in vitro studies comparing Zn(DDC)₂ with cisplatin and doxorubicin across a broad panel of cancer cell lines under identical experimental conditions.
-
In Vivo Efficacy: Evaluating the antitumor efficacy of Zn(DDC)₂ in preclinical animal models, such as xenograft and patient-derived xenograft (PDX) models, to assess its therapeutic potential in a more physiologically relevant context.
-
Toxicity Profiling: Determining the toxicity profile of Zn(DDC)₂ in normal, non-cancerous cells and in vivo to establish a therapeutic index.
-
Combination Therapies: Exploring the synergistic potential of Zn(DDC)₂ in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
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A Senior Application Scientist's Guide to Inter-laboratory Comparison of Zinc Diethyldithiocarbamate Analysis
This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Zinc diethyldithiocarbamate (ZDTC). Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of ZDTC analysis, offering field-proven insights and supporting experimental data to facilitate robust and reproducible results across different laboratories. With full editorial control, this guide moves beyond a rigid template to present a narrative that is both scientifically rigorous and practically applicable.
The Analytical Challenge: The Inherent Instability of Dithiocarbamates
This compound (ZDTC), identified by CAS Number 14324-55-1[1][2][3], is a widely used accelerator in the vulcanization of rubber and also finds application as an antifungal agent.[4][5] The accurate quantification of ZDTC in various matrices is crucial for quality control, regulatory compliance, and safety assessment. However, the analysis of ZDTC and other dithiocarbamates (DTCs) is notoriously challenging due to their inherent chemical instability.[6][7]
The primary analytical hurdle stems from the rapid degradation of DTCs in acidic conditions, which causes them to decompose into carbon disulfide (CS₂) and the corresponding amine.[6] This instability dictates the two primary analytical strategies employed for their quantification: indirect analysis via CS₂ evolution and direct analysis of the intact molecule or its stabilized derivative. The choice of methodology has profound implications for the specificity, accuracy, and comparability of results between laboratories.
Methodological Showdown: A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for ZDTC is a critical decision that influences the entire workflow, from sample preparation to data interpretation. This section provides a comparative overview of the most common techniques, highlighting their principles, advantages, and limitations.
The Workhorse: Indirect Analysis via Carbon Disulfide (CS₂) Evolution
The most established and widely standardized approach for the determination of total DTC content is the indirect method based on the acid-catalyzed hydrolysis of DTCs to CS₂.[6] This method is enshrined in regulatory protocols such as EN 12396 and EPA method 630.[6][8][9] The liberated CS₂ is then quantified using various detection techniques.
Causality Behind Experimental Choices: The rationale for this approach is to circumvent the instability of the parent DTC molecule by converting it into a stable, volatile analyte (CS₂) that is amenable to analysis by gas chromatography or spectrophotometry. The use of a strong acid and heat ensures the complete conversion of all DTCs present in the sample to CS₂.
Key Detection Techniques for CS₂:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Considered a gold standard for its high sensitivity and selectivity.[6][8]
-
Gas Chromatography with other detectors: Electron Capture Detector (GC-ECD), Pulsed Flame Photometric Detector (GC-PFPD), and Ion Trap Mass Spectrometry (GC-ITD-MS) are also employed.[6][8]
-
Spectrophotometry: A colorimetric method where the evolved CS₂ reacts with a chromogenic reagent, and the resulting color intensity is measured.[6][9]
Advantages:
-
Well-established and standardized methodology.
-
High recoveries can be achieved.[6]
-
Relatively robust and widely available instrumentation.
Limitations:
-
Lack of Specificity: This method determines the total DTC content and cannot differentiate between ZDTC and other dithiocarbamates that may be present in the sample.[8][9]
-
Potential for False Positives: Certain matrices, such as some food products, can naturally produce CS₂ under the harsh acidic conditions of the assay, leading to erroneously high results.[7]
The Specificity Champions: Direct Analysis via Liquid Chromatography (LC)
To overcome the specificity limitations of the CS₂ evolution method, direct analysis techniques using liquid chromatography have been developed. These methods aim to quantify the intact ZDTC molecule or a stable derivative, thereby providing unambiguous identification and quantification.
Causality Behind Experimental Choices: The core principle here is to maintain the integrity of the ZDTC molecule during sample preparation and analysis. This is achieved through alkaline extraction in the presence of stabilizing agents like ethylenediaminetetraacetic acid (EDTA) and cysteine.[6][8] EDTA chelates metal ions that can catalyze DTC degradation, while cysteine acts as an antioxidant.
Common LC-based Approaches:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible technique where ZDTC is separated on a reversed-phase column and detected by its UV absorbance.[10][11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers superior sensitivity and specificity, allowing for confident identification and quantification even in complex matrices.[8]
-
Pre-column Derivatization: In some methods, ZDTC is intentionally complexed with other metals, such as copper or cobalt, to form a more stable and easily detectable complex prior to HPLC analysis.[10][12]
Advantages:
-
High Specificity: Allows for the individual determination of ZDTC, even in the presence of other DTCs.
-
Avoids the harsh conditions that can lead to false positives.
Limitations:
-
Methodological Complexity: Sample preparation is more intricate and requires careful control to prevent degradation.
-
Matrix Effects: Complex sample matrices can interfere with the analysis, necessitating thorough cleanup steps.[8]
Performance Metrics: An Inter-laboratory Perspective
Table 1: Comparison of Performance Metrics for ZDTC Analytical Methods
| Parameter | Indirect Method (GC-based) | Direct Method (LC-based) |
| Principle | Acid hydrolysis to CS₂, followed by GC analysis | Alkaline extraction and direct analysis of intact ZDTC or derivative |
| Specificity | Low (measures total DTCs) | High (specific to ZDTC) |
| Limit of Detection (LOD) | 0.005 µg/mL (in solution)[13] - 0.1 µg/g[13] | 0.25 µg/mL[12] - 5 µg/mL[10][11] |
| Limit of Quantification (LOQ) | 0.04 µg/mL (in solution)[13] - 0.32 µg/g[13] | 0.86 µg/mL[12] - 10 µg/mL[11] |
| Recovery | 75 - 104%[13][14][15] | 79% (as methyl derivative)[8] |
| Precision (RSD) | < 12% (Intra-day), < 15% (Inter-day)[14] | 1.4 - 5.2% (Intra-day), 2.3 - 8.0% (Inter-day)[10] |
Interpreting the Data: The choice between methods involves a trade-off between specificity and sensitivity. While GC-based methods for CS₂ can achieve very low detection limits, they lack the ability to distinguish between different DTCs. Conversely, LC-based methods offer high specificity for ZDTC but may have higher detection limits. The recovery and precision of both methods are generally acceptable, provided the protocols are meticulously followed.
Experimental Protocols and Workflows
To ensure reproducibility, detailed and well-documented experimental protocols are essential. This section provides step-by-step methodologies for the two primary analytical approaches, accompanied by visual representations of the workflows.
Protocol for Indirect ZDTC Analysis via CS₂ Evolution and GC-MS
This protocol is based on the widely accepted acid hydrolysis method.
Step-by-Step Methodology:
-
Sample Preparation:
-
Weigh a representative portion of the homogenized sample into a reaction flask.
-
For solid samples, add a known volume of deionized water.
-
-
Acid Hydrolysis:
-
Add a solution of stannous chloride (SnCl₂) in hydrochloric acid (HCl) to the flask. The SnCl₂ acts as a reducing agent to prevent the oxidation of CS₂.
-
Immediately seal the flask and heat it in a water bath at a controlled temperature (e.g., 80°C) for a specified time to ensure complete hydrolysis of ZDTC to CS₂.
-
-
CS₂ Trapping:
-
The evolved CS₂ is purged from the reaction vessel using an inert gas (e.g., nitrogen).
-
The gas stream is passed through a trapping solution, typically isooctane, which quantitatively absorbs the CS₂.
-
-
GC-MS Analysis:
-
An aliquot of the isooctane trapping solution is injected into the GC-MS system.
-
The CS₂ is separated from other volatile components on a suitable GC column and detected by the mass spectrometer.
-
Quantification is performed by comparing the peak area of CS₂ in the sample to that of a calibration curve prepared from a certified standard of CS₂ or a known DTC.
-
Diagram of the CS₂ Evolution Workflow:
Caption: Workflow for indirect analysis of ZDTC via CS₂ evolution.
Protocol for Direct ZDTC Analysis by HPLC-UV
This protocol focuses on maintaining the integrity of the ZDTC molecule.
Step-by-Step Methodology:
-
Sample Extraction:
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add an alkaline extraction solution containing EDTA and cysteine.
-
Homogenize or vortex the sample thoroughly to ensure efficient extraction.
-
Centrifuge the sample to separate the solid matrix from the liquid extract.
-
-
Extract Cleanup (if necessary):
-
For complex matrices, a solid-phase extraction (SPE) step may be required to remove interfering compounds.
-
Pass the supernatant from the previous step through an appropriate SPE cartridge.
-
Elute the ZDTC from the cartridge with a suitable solvent.
-
-
HPLC-UV Analysis:
-
Inject a filtered aliquot of the extract (or eluate) into the HPLC system.
-
Separate the ZDTC from other components on a C18 reversed-phase column using a suitable mobile phase (e.g., a mixture of acetonitrile and water).
-
Detect the ZDTC at its maximum absorbance wavelength using a UV detector.
-
Quantify the ZDTC by comparing its peak area to a calibration curve prepared from a certified ZDTC standard.
-
Diagram of the Direct HPLC-UV Workflow:
Caption: Workflow for direct analysis of ZDTC by HPLC-UV.
Achieving Inter-laboratory Consistency: A Trustworthiness Framework
To ensure that results are comparable and reliable across different laboratories, a self-validating system must be in place. This involves more than just following a protocol; it requires a comprehensive quality assurance framework.
-
Use of Certified Reference Materials (CRMs): Whenever available, CRMs should be used to validate the accuracy of the method and to serve as a common point of reference between laboratories.
-
Method Validation: Each laboratory should thoroughly validate its chosen method according to established guidelines (e.g., ICH, FDA) to determine its performance characteristics, including accuracy, precision, linearity, and robustness.
-
Proficiency Testing (PT): Regular participation in PT schemes is crucial. In these schemes, a central organizer distributes identical samples to multiple laboratories, and the results are compared to a consensus value. This provides an objective assessment of a laboratory's performance.
-
Standardized Reporting: Results should be reported in a standardized format, including the analytical method used, the units of measurement, and an estimate of the measurement uncertainty.
By adhering to these principles, the scientific community can enhance the trustworthiness and comparability of ZDTC analysis data, leading to more reliable safety assessments and quality control.
References
-
Encyclopedia.pub. (2023). Analytical Methods for Dithiocarbamate Detection. Retrieved from [Link]
-
MDPI. (2022). Dithiocarbamates: Properties, Methodological Approaches and Challenges to Their Control. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
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Taylor & Francis Online. (2022). Chromatographic analysis of dithiocarbamate residues and their metabolites in foods employed in dietary exposure studies—a review. Retrieved from [Link]
-
CDC Stacks. (n.d.). Determination of Zinc Dialkyldithiocarbamates in Latex Condoms. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Dithiocarbamates. Retrieved from [Link]
-
PubMed. (2004). Determination of zinc dialkyldithiocarbamates in latex condoms. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Method 630: The Determination of Dithiocarbamate Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
Semantic Scholar. (2004). Determination of zinc dialkyldithiocarbamates in latex condoms. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Development and validation of a GC-MS method for analysis of Dithiocarbamate Fungicide residues in the Spices Cardamom (Elettaria cardamomom) and black pepper (Piper nigrum). Retrieved from [Link]
-
Malaysian Rubber Board. (2010). Development of a novel analytical method for determination of zinc dithiocarbamates (ZDTC) by HPLC. Retrieved from [Link]
-
Semantic Scholar. (1999). Review Methods of analysis of dithiocarbamate pesticides: A review. Retrieved from [Link]
-
PubMed. (2007). Determination of this compound released into artificial sweat from natural rubber latex vulcanizates by HPLC. Retrieved from [Link]
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Ataman Kimya. (n.d.). This compound (ZDDC). Retrieved from [Link]
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Navigating Beyond Zinc Diethyldithiocarbamate: A Comparative Guide to Safer and Efficient Alternatives in Industrial Applications
Introduction: The Enduring Utility and Emerging Challenges of ZDEC
Zinc diethyldithiocarbamate (ZDEC) has long been a cornerstone in the rubber and polymer industries, prized for its efficacy as a rapid vulcanization accelerator.[1][2] Its primary function lies in expediting the sulfur-based cross-linking of polymer chains in both natural and synthetic rubbers, a process critical for imparting the desired mechanical properties of elasticity, strength, and durability.[3][4] ZDEC's utility extends to latex applications, adhesives, and as a stabilizer in various plastics.[1][5]
However, the continued and widespread use of ZDEC is facing increasing scrutiny due to significant health and environmental concerns. Regulatory bodies and industry stakeholders are progressively seeking safer alternatives in response to ZDEC's classification as a skin sensitizer, its potential to cause allergic contact dermatitis, and its acute toxicity to aquatic ecosystems.[6][7][8] Furthermore, the potential for certain dithiocarbamates to act as precursors to harmful nitrosamines under specific conditions has intensified the search for viable replacements.[6][7][9]
This comprehensive guide offers an in-depth comparison of the primary alternatives to ZDEC, providing researchers, scientists, and drug development professionals with the requisite experimental data and procedural knowledge to make informed decisions. We will delve into the performance characteristics, safety profiles, and operational nuances of key accelerator classes, grounded in established testing protocols and scientific literature.
Comparative Analysis of ZDEC and its Alternatives
The selection of a suitable alternative to ZDEC hinges on a multi-faceted evaluation of cure characteristics, mechanical performance of the vulcanizate, and the health and safety profile of the accelerator. This section provides a comparative overview of the most prominent alternatives.
Key Performance Indicators:
-
Scorch Time (ts2): This is a critical measure of processing safety. It represents the time at a given temperature before the onset of vulcanization, during which the rubber compound can be mixed and shaped without curing prematurely.[10]
-
Cure Time (t90): This indicates the time required to achieve 90% of the maximum cure, reflecting the speed and efficiency of the vulcanization process.[10]
-
Mechanical Properties: Tensile strength, modulus (the force required to produce a given elongation), and elongation at break are fundamental indicators of the final product's performance and durability.[2]
Accelerator Classes at a Glance:
-
Other Dithiocarbamates (e.g., Zinc Dibutyldithiocarbamate - ZDBC): These are structurally similar to ZDEC and offer a direct replacement pathway.
-
Thiurams (e.g., Tetramethylthiuram Disulfide - TMTD): Known as ultra-accelerators, they can also function as sulfur donors.
-
Sulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS; N-tert-butyl-2-benzothiazolesulfenamide - TBBS): These are delayed-action accelerators, offering a good balance of scorch safety and cure speed.[11]
-
Guanidines (e.g., Diphenylguanidine - DPG): Typically used as secondary accelerators to boost the activity of primary accelerators.[1][12]
Quantitative Performance Data
The following table summarizes the typical performance characteristics of ZDEC and its alternatives in a natural rubber (NR) formulation. It is important to note that absolute values can vary depending on the specific formulation and test conditions.
| Accelerator Class | Accelerator | Scorch Time (ts2, min) | Cure Time (t90, min) | Tensile Strength (MPa) | Modulus at 300% (MPa) | Elongation at Break (%) | Health & Safety Considerations |
| Dithiocarbamate | ZDEC (Reference) | Low | Very Fast | Good | Good | Good | Skin sensitizer, aquatic toxicity.[6][7] |
| Dithiocarbamate | ZDBC | Moderate | Fast | Good | Good | Good | Lower skin irritation potential than ZDEC.[13][14] |
| Thiuram | TMTD | Very Low | Very Fast | Good | High | Moderate | Potential for nitrosamine formation.[6][7] |
| Sulfenamide | CBS | High | Moderate | Excellent | Good | Excellent | Generally good safety profile.[11] |
| Sulfenamide | TBBS | Very High | Moderate | Excellent | Good | Excellent | Excellent scorch safety.[11] |
| Guanidine | DPG (as secondary) | - | - | - | - | - | Can cause discoloration.[1] |
Note: Data is compiled from multiple sources for illustrative purposes.[8][10][15][16][17] Direct comparative studies under identical conditions are recommended for precise evaluation.
In-Depth Analysis of ZDEC Alternatives
Zinc Dibutyldithiocarbamate (ZDBC): The Drop-in with a Better Safety Profile
ZDBC is often the first consideration when replacing ZDEC due to its chemical similarity. The longer butyl chains in ZDBC confer slightly different properties.
-
Performance: ZDBC generally provides a longer scorch time compared to ZDEC, offering a wider processing window.[10] Its cure rate is slightly slower than ZDEC but still qualifies it as a fast accelerator.[10] The mechanical properties of ZDBC-cured vulcanizates are typically comparable to those cured with ZDEC.
-
Health and Safety: A significant advantage of ZDBC is its lower potential for skin irritation and sensitization compared to ZDEC.[13][14] This makes it a more favorable option for applications with direct skin contact, such as medical gloves.[13]
Thiurams (TMTD): The Ultra-Accelerator with a Caveat
TMTD is a powerful ultra-accelerator that can be used as a primary accelerator or as a sulfur donor in low-sulfur or sulfur-free curing systems.
-
Performance: TMTD offers extremely fast cure rates, often faster than ZDEC.[4] However, this comes at the cost of very low scorch safety, which can pose processing challenges.[4]
-
Health and Safety: The primary concern with TMTD and other thiurams is their potential to form N-nitrosamines, which are carcinogenic, during the vulcanization process.[6][7] This has led to significant regulatory pressure to replace them in many applications.
Sulfenamides (CBS & TBBS): The Workhorses of the Tire Industry
Sulfenamides are the most widely used class of delayed-action accelerators, offering an excellent balance of processing safety and cure efficiency.[11]
-
Performance: Compared to ZDEC, sulfenamides like CBS and TBBS provide significantly longer scorch times, making them ideal for complex processing operations.[4][11] Their cure rate is slower than that of dithiocarbamates. The resulting vulcanizates often exhibit superior mechanical properties, including higher tensile strength and elongation.[16][18]
-
Health and Safety: Sulfenamides generally have a good health and safety profile, with a lower risk of skin sensitization compared to dithiocarbamates.[7]
Guanidines (DPG): The Synergistic Booster
Guanidines, such as DPG, are typically not used as primary accelerators due to their slow cure rate.[1][12] Instead, they are employed as secondary accelerators to activate and synergize with primary accelerators like thiazoles and sulfenamides.[1][3]
Experimental Protocols for Comparative Evaluation
To ensure a rigorous and objective comparison of ZDEC alternatives, standardized testing methodologies are imperative. The following protocols are based on widely accepted ASTM standards.
Evaluation of Cure Characteristics using a Rheometer
This protocol is based on ASTM D5289 , which utilizes a rotorless cure meter to determine the vulcanization characteristics of a rubber compound.[19]
Objective: To measure and compare the scorch time (ts2) and cure time (t90) of rubber compounds containing ZDEC and its alternatives.
Apparatus: Rotorless cure meter, analytical balance, and a temperature-controlled press for sample preparation.
Procedure:
-
Compound Preparation: Prepare a masterbatch of the rubber formulation without the accelerator. Divide the masterbatch into equal portions and mix in the respective accelerators at the desired dosage (phr - parts per hundred rubber).
-
Sample Preparation: Take a sample of the unvulcanized rubber compound of a specified mass and place it in the rheometer die cavity.
-
Test Execution: Close the die cavity and start the test. The instrument will maintain a constant temperature and oscillate one of the dies at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time.
-
Data Analysis: From the resulting rheometer curve (Torque vs. Time), determine the following parameters:
-
ML (Minimum Torque): An indication of the viscosity of the unvulcanized compound.
-
MH (Maximum Torque): An indication of the stiffness or modulus of the fully cured compound.
-
ts2 (Scorch Time): The time for the torque to increase by 2 units above ML.
-
t90 (Cure Time): The time to reach 90% of the maximum torque.
-
Caption: Workflow for evaluating cure characteristics.
Determination of Mechanical Properties
This protocol is based on ASTM D412 , which outlines the standard test methods for the tension properties of vulcanized rubber and thermoplastic elastomers.[1][2][5][12]
Objective: To measure and compare the tensile strength, modulus, and elongation at break of vulcanizates cured with ZDEC and its alternatives.
Apparatus: Universal Testing Machine (UTM) with appropriate grips, die for cutting dumbbell-shaped specimens, and a thickness gauge.
Procedure:
-
Vulcanizate Preparation: Cure sheets of the rubber compounds (prepared as in the previous protocol) in a heated press at the determined t90 for each compound.
-
Specimen Preparation: Cut dumbbell-shaped test specimens from the cured sheets using a standard die.
-
Test Execution:
-
Measure the thickness and width of the narrow section of the dumbbell specimen.
-
Mount the specimen in the grips of the UTM.
-
Separate the grips at a constant rate of 500 ± 50 mm/min until the specimen ruptures.
-
Record the force and elongation throughout the test.
-
-
Data Analysis: From the force-elongation curve, calculate:
-
Tensile Strength: The maximum stress applied to the specimen at rupture.
-
Modulus: The stress at a specified elongation (e.g., 300%).
-
Elongation at Break: The percentage increase in length of the specimen at the point of rupture.
-
Caption: Workflow for determining mechanical properties.
Conclusion and Future Outlook
The transition away from ZDEC is a clear trend in the polymer industry, driven by a collective responsibility towards enhanced safety and environmental stewardship. While a universal, "one-size-fits-all" replacement for ZDEC does not exist, a systematic evaluation of the available alternatives allows for the selection of an optimal accelerator for a given application.
-
ZDBC offers a compelling balance of performance and improved safety, particularly for applications with dermal contact.
-
Sulfenamides provide superior processing safety and excellent mechanical properties, making them a preferred choice for demanding applications like tires.
-
The use of thiurams is likely to continue to decline due to the significant health risks associated with nitrosamine formation.
The future of rubber vulcanization will likely see the development of novel, "green" accelerators that are not only free of harmful substances but are also derived from renewable resources.[9] Furthermore, there is a growing interest in zinc-free activation systems to mitigate the environmental impact of zinc oxide.[20][21][22] Continued research and development in these areas will be crucial for the sustainable advancement of the polymer industry.
References
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ASTM D412-16(2021) Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension. ASTM International. [Link]
-
Qualitest. (2025). ASTM D412 Tensile Testing: Method A vs. B, Specimens, and Solutions. [Link]
-
ZwickRoell. (n.d.). ASTM D412 Tensile test rubber & elastomers. [Link]
-
Kind Snail. (n.d.). ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. [Link]
-
Lusida Rubber Products. (n.d.). Vulcanization & Accelerators. [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). Nitrosamine Generating Accelerators in Curing of Rubber. [Link]
-
Rubber & Plastics News. (2020, January 27). Developing eco-friendly curatives for rubber compounds. [Link]
-
Chembroad. (n.d.). Sulfenamide Accelerators: Understanding Its Role. [Link]
-
DergiPark. (2024). The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. [Link]
-
Wellt Chemicals. (2024, January 10). Learn More About Dithiocarbamate Accelerators. [Link]
-
Wellt Chemicals. (2024, January 10). The Ultimate Guide to High-Quality ZDEC Rubber Accelerator. [Link]
-
Wellt Chemicals. (2024, January 10). ZDBC Accelerator: Everything You Need to Know. [Link]
-
PubMed. (1987). Prevention of exposure to N-nitrosamines in the rubber industry: new vulcanization accelerators based on 'safe' amines. [Link]
-
National Institutes of Health. (2020). Advances in Rubber Compounds Using ZnO and MgO as Co-Cure Activators. [Link]
-
ResearchGate. (2025). The Effect of Accelerator/Sulphur Ratio on the Cure Time and Torque Maximum of Epoxidized Natural Rubber. [Link]
-
SciSpace. (n.d.). Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. [Link]
-
MDPI. (2021). Zinc Complexes with 1,3-Diketones as Activators for Sulfur Vulcanization of Styrene-Butadiene Elastomer Filled with Carbon Black. [Link]
-
University of Twente. (n.d.). REDUCED ZINC OXIDE LEVELS IN SULPHUR VULCANISATION OF RUBBER COMPOUNDS. [Link]
-
MDPI. (2019). Zinc-Based Curing Activators: New Trends for Reducing Zinc Content in Rubber Vulcanization Process. [Link]
-
O. Sundström AB. (n.d.). Accelerators - Rubber Chemicals. [Link]
-
ResearchGate. (2025). Studies on xanthate–zinc diethyl dithiocarbamate accelerator combination in natural rubber. [Link]
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ResearchGate. (n.d.). Formulation of natural rubber compounds. [Link]
-
ResearchGate. (2025). Zinc-Complexes in Natural Rubber Latex Sulphur Vulcanisation System. [Link]
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HB Chemical. (2016). Safety Data Sheet (SDS) - ZDBC. [Link]
-
Bareiss North America. (n.d.). Rubber Rheometer - Elastomer Testing Equipment. [Link]
-
Ganpati Exim. (n.d.). material safety data sheet - zdbc (bz) zinc dibutyldithiocarbamate. [Link]
-
MDPI. (2019). Organic Zinc Salts as Pro-Ecological Activators for Sulfur Vulcanization of Styrene–Butadiene Rubber. [Link]
-
Western Reserve Chemical. (2020). Westco ZDBC. [Link]
-
ResearchGate. (n.d.). Influence of sulfenamide accelerators on cure kinetics and properties of natural rubber foam: ARTICLE. [Link]
-
ResearchGate. (n.d.). (PDF) The Effect Of Accelerators On Vulcanization Of Natural Rubber Compounds. [Link]
-
Prescott Instruments. (2023). The Ultimate Guide to Rubber Testing Methods: Which One is Right for You?. [Link]
-
Americas International. (n.d.). SAFETY DATA SHEET - ZDBC. [Link]
-
ASTM International. (n.d.). Rubber—Measurement of Processing Properties Using Capillary Rheometry. [Link]
-
ResearchGate. (n.d.). Rheometer curve for vulcanisation. [Link]
-
MaTestLab. (2024). ASTM D5289 Rubber Property-Vulcanization Using Rotorless Cure Meters. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Zinc Diethyldithiocarbamate for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical research, maintaining a safe and compliant laboratory environment is paramount. While we focus on innovation, the responsible management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides an in-depth, procedural overview of the proper disposal of zinc diethyldithiocarbamate (ZDDC), a common accelerator in rubber vulcanization and a precursor in materials science. Our goal is to move beyond a simple checklist, offering a framework grounded in scientific principles to ensure the safety of your team and the protection of our environment.
Foundational Knowledge: Understanding the Hazard Profile of this compound
Before any disposal protocol can be implemented, a thorough understanding of the material's intrinsic hazards is essential. This compound (CAS No. 14324-55-1) is not merely a benign laboratory reagent; it possesses a distinct hazard profile that dictates every aspect of its handling and disposal.[1][2]
Causality of Hazards:
-
Human Health Risks: ZDDC is harmful if swallowed and acts as an irritant to the skin, eyes, and respiratory system.[1][3] More critically, it is a known skin sensitizer, meaning repeated exposure can lead to an allergic skin reaction.[1][3] These properties stem from its chemical structure and reactivity with biological tissues.
-
Environmental Toxicity: The most critical hazard from a disposal standpoint is its classification as "very toxic to aquatic life with long lasting effects."[1][4] Accidental release into waterways can have devastating consequences for ecosystems.[1] This high aquatic toxicity is due to the zinc ion and the dithiocarbamate moiety, which can interfere with the biological processes of aquatic organisms. Therefore, under no circumstances should ZDDC waste be discharged down the drain.[1][5]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[1][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[3] |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
The Core Disposal Workflow: A Step-by-Step Protocol
The proper disposal of ZDDC is a systematic process designed to contain the chemical, prevent exposure, and ensure it is handled by qualified professionals. This workflow is a self-validating system; adherence to each step ensures the integrity of the entire process.
Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling ZDDC waste, donning the appropriate PPE is mandatory. This is not just a regulatory requirement; it is a fundamental safety measure to prevent skin contact, inhalation, and eye exposure.
-
Hand Protection: Wear nitrile or neoprene rubber gloves.[5]
-
Eye Protection: Chemical safety goggles are essential. Contact lenses should not be worn when handling this chemical.[5]
-
Skin and Body Protection: A lab coat is required. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[5]
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably a certified chemical fume hood, to minimize dust inhalation.[5][6] If a fume hood is not available or if dust formation is significant, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.[1][4]
Step 2: Waste Segregation and Collection - Preventing Cross-Contamination
Proper segregation is crucial to prevent dangerous chemical reactions within a waste container and to ensure the waste stream is correctly identified for final disposal.
-
Solid Waste:
-
Collect all dry ZDDC waste, including residual powder, contaminated weigh boats, and paper towels used for minor cleanups.
-
Place this waste into a dedicated, clearly labeled, and sealable container made of compatible material (e.g., a high-density polyethylene (HDPE) pail or drum).[7]
-
Crucially, do not mix ZDDC waste with other waste streams , especially strong acids or oxidizing agents, which are incompatible.[2][5][8]
-
-
Liquid Waste:
-
Contaminated Sharps: Any sharps (needles, razor blades, etc.) contaminated with ZDDC should be placed in a designated sharps container and managed as hazardous waste.
Step 3: Labeling and Storage - Ensuring Clear Communication and Safety
Accurate labeling and proper storage are vital for safety, compliance, and for the final disposal vendor.
-
Labeling: The waste container must be labeled as "Hazardous Waste" as soon as the first particle of waste is added.[9] The label must include:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
The date accumulation started.
-
-
Storage:
Step 4: Final Disposal - Professional Handling is Non-Negotiable
The final and most critical step is the transfer of the waste to a licensed professional waste disposal company.[1][5][7]
-
Engage Professionals: Your institution's Environmental Health & Safety (EHS) office will have a contract with a certified hazardous waste vendor. Contact them to arrange for a waste pickup.
-
Regulatory Compliance: These vendors are equipped to handle and transport hazardous materials according to all local, regional, and national regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.[4][10] The ultimate disposal method, often incineration at a specialized facility, will be determined by the vendor to ensure the complete destruction of the hazardous components.[7]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for ZDDC Waste Disposal.
Emergency Procedures: Spill Management
In the event of an accidental spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area. Alert colleagues and your laboratory supervisor.
-
Assess the Spill: Determine the extent of the spill. For a small, manageable spill (that you are trained to handle), proceed with cleanup. For large spills, evacuate the lab and contact your institution's EHS or emergency response team immediately.[8]
-
Cleanup Protocol (Small Spills):
-
Ensure you are wearing the appropriate PPE, including respiratory protection.[1][11]
-
Prevent the powder from becoming airborne. Do not use a dry sweeping method that creates dust.[1]
-
Carefully sweep or shovel the spilled material into a suitable, sealable container for disposal.[1][5] You can lightly moisten the absorbent material (e.g., sand or vermiculite) to help control dust, but do not use excessive water.
-
Place all contaminated materials (absorbent, gloves, etc.) into the hazardous waste container.[6]
-
Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By understanding the "why" behind each step, you empower yourself and your team to maintain the highest standards of laboratory safety and environmental stewardship.
References
- Source: Aldrich (Sigma-Aldrich)
- Title: this compound - Material Safety Data Sheet (MSDS)
- Title: MSDS Zinc Diethyl Dithiocarbamate Source: Scribd URL
- Title: SAFETY DATA SHEET - this compound Source: TCI Chemicals URL
- Source: Gelest, Inc.
- Title: this compound | C10H20N2S4Zn | CID 26633 Source: PubChem URL
- Title: SAFETY DATA SHEET - this compound Source: Fisher Scientific URL
- Title: Proper Disposal of Zinc Dibenzyl Dithiocarbamate (ZBDC/ZTC)
- Title: Zinc dethyldithiocarbamate-SDS Source: MedChemExpress URL
- Title: Zinc - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL
- Title: Zinc powder - Standard Operating Procedure Source: Washington State University URL
- Title: Standard Operating Procedure - Zinc Source: Washington State University URL
- Title: Western Carolina University Standard Operating Procedure for the use of Diethyl Zinc Source: Western Carolina University URL
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- 11. file.medchemexpress.com [file.medchemexpress.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Zinc Diethyldithiocarbamate
Welcome to a comprehensive guide on the safe handling of Zinc diethyldithiocarbamate. As researchers and developers, our primary goal is to advance science, and fundamental to that mission is ensuring the safety of those who perform the work. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation. By understanding the "why," we empower you to make informed, risk-based decisions, ensuring that every procedure involving this compound is a self-validating system of safety.
Section 1: Hazard Analysis & Risk Assessment - The 'Why' Behind the 'What'
This compound is a versatile compound, but it demands respect. Its hazard profile is multifaceted, necessitating a multi-layered approach to protection. The primary risks stem from its potential to cause significant irritation and sensitization upon contact, as well as harm if ingested or inhaled.[1][2][3]
-
Dermal (Skin) Hazard : The compound is a known skin irritant and can cause allergic skin reactions, or sensitization, upon repeated contact.[1][2][3] This means that with each exposure, the body's allergic response can become more severe. Therefore, preventing initial skin contact is paramount.
-
Ocular (Eye) Hazard : Direct contact with the eyes will cause serious irritation.[1][2][4][5] The powdered form of the chemical poses a significant risk of accidental splashing or aerosolization during handling.
-
Respiratory Hazard : Inhalation of dusts may cause respiratory tract irritation.[1][2][3][6] While it has a low vapor pressure, any procedure that can generate dust—such as weighing, transferring, or mixing—creates a significant inhalation risk.
-
Ingestion Hazard : this compound is harmful if swallowed, with an oral LD50 in rats of 700 mg/kg.[1][2] While less common in a laboratory setting, ingestion can occur through hand-to-mouth contact from contaminated surfaces or PPE.
-
Environmental Hazard : The compound is very toxic to aquatic life with long-lasting effects.[1][2] This dictates stringent disposal protocols for both the chemical waste and all contaminated materials, including PPE.
Understanding these routes of exposure is the foundation upon which we build our protective strategy. The goal is not just to wear equipment, but to establish an unbroken barrier between the chemical and your body.
Section 2: Core Protective Measures: A Multi-Layered Defense
A robust safety plan begins with engineering controls and is supplemented by carefully selected Personal Protective Equipment.
Primary Engineering Controls: The First Line of Defense
Before any PPE is even selected, the work environment must be engineered to minimize exposure.
-
Ventilation : Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred environment for all manipulations that could generate dust, including weighing and preparing solutions.[1][2][4][6] Local exhaust ventilation should be used to capture dust at its source.[4][6]
-
Emergency Equipment : Ensure that a safety shower and an emergency eyewash station are immediately accessible and tested regularly.[2][4][7]
Personal Protective Equipment (PPE): Your Last Line of Defense
The following PPE is mandatory for handling this compound. The specific type and level of protection may be adjusted based on the scale and nature of the operation, as outlined in the table and workflow diagram below.
-
Hand Protection : Neoprene or nitrile rubber gloves are the recommended materials for creating an effective barrier.[4] Always inspect gloves for tears or punctures before use. Given the risk of sensitization, double-gloving is a prudent practice for extended procedures. Proper glove removal technique is critical to avoid contaminating your skin.[1]
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are required.[2][4][5] Do not wear contact lenses when handling this chemical, as they can trap material against the eye.[4] For tasks with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1][2]
-
Body Protection : A professional lab coat, fully buttoned, is the minimum requirement. For larger quantities or tasks with a high potential for contamination, a chemical-resistant apron or a full protective suit is necessary.[1][4]
-
Respiratory Protection : When engineering controls cannot guarantee that dust levels will remain below exposure limits, respiratory protection is required. A NIOSH-approved air-purifying respirator with a P95 or P100 particulate filter is recommended for nuisance dust exposures.[1] For higher-level protection or in the event of a spill, a respirator with combination organic vapor/acid gas/particulate cartridges may be necessary.[1]
Section 3: Procedural Guidance: From Donning to Disposal
The effectiveness of PPE is directly tied to the procedures that govern its use. The following workflow, table, and protocols provide a self-validating system for safe handling.
PPE Selection Workflow for this compound
Caption: PPE selection workflow based on task-specific risk assessment.
Summary of PPE for Common Laboratory Tasks
| Task | Engineering Control | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile/Neoprene Gloves | Chemical Goggles & Face Shield | Lab Coat | Required : N95/P100 Particulate Respirator |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile/Neoprene Gloves | Chemical Goggles & Face Shield | Lab Coat | Recommended if splashing is likely |
| Running Reactions | Chemical Fume Hood | Nitrile/Neoprene Gloves | Chemical Goggles | Lab Coat | Not typically required if in closed system |
| Handling Spills | Maximize Ventilation | Heavy-duty Nitrile/Neoprene Gloves | Chemical Goggles & Face Shield | Chemical-Resistant Apron/Suit | Required : Respirator with appropriate cartridges |
| Waste Disposal | Well-Ventilated Area | Nitrile/Neoprene Gloves | Chemical Goggles | Lab Coat | Not typically required |
Protocol 1: Step-by-Step PPE Donning Procedure
-
Hand Hygiene : Wash and dry hands thoroughly.
-
Body Protection : Don lab coat and ensure it is fully buttoned. If required, don a chemical-resistant apron.
-
Respiratory Protection : If required, perform a seal check and don your respirator.
-
Eye Protection : Put on chemical safety goggles. If required, add a face shield.
-
Hand Protection : Don your first pair of gloves, pulling the cuffs over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Protocol 2: Step-by-Step PPE Doffing (Removal) Procedure
The goal is to remove PPE without contaminating yourself. This should be performed in a designated area.
-
Outer Gloves : If double-gloved, remove the outer, most contaminated pair. Use a proper technique (e.g., peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove to remove it). Dispose of them immediately in a designated hazardous waste container.
-
Body Protection : Unbutton your lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior does not touch your inner clothing.
-
Face/Eye Protection : Remove the face shield (if used), followed by the goggles, handling them by the straps.
-
Respiratory Protection : Remove your respirator.
-
Inner Gloves : Remove the final pair of gloves using the proper technique.
-
Hand Hygiene : Wash hands thoroughly with soap and water immediately after all PPE is removed.[1][4]
Protocol 3: Emergency Procedures
-
Skin Exposure : Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Exposure : Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Spill Cleanup : Evacuate unnecessary personnel.[4][6] Wearing the appropriate PPE for spills (see table), sweep or shovel spilled solids into a suitable, labeled container for disposal.[4][6] Avoid generating dust.[1][6]
Protocol 4: Disposal of Contaminated PPE and Waste
Due to its high aquatic toxicity, all materials contaminated with this compound must be treated as hazardous waste.[1][2][6]
-
PPE : All disposable PPE (gloves, suits, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste : Dispose of surplus and non-recyclable solutions through a licensed disposal company.[1]
-
Environmental Release : Do not allow the material or contaminated runoff to enter sewers or public waterways.[1][4][5][6]
By integrating these protocols into your daily workflow, you create a culture of safety that protects not only yourself but also your colleagues and the environment.
References
-
This compound Safety Data Sheet. (2015). Gelest, Inc. [Link]
-
This compound - Material Safety Data Sheet (MSDS). (n.d.). Otto Chemie Pvt. Ltd. [Link]
-
MSDS Zinc Diethyl Dithiocarbamate. (n.d.). Scribd. [Link]
-
ZINC DIMETHYLDITHIOCARBAMATE Safety Data Sheet. (2015). Gelest, Inc. [Link]
-
Standard Operating Procedure for the use of Diethyl Zinc. (n.d.). Western Carolina University. [Link]
-
This compound. (n.d.). PubChem, National Center for Biotechnology Information. [Link]
-
Safety Data Sheet Zinc Dibutyldithiocarbamate. (2022). Redox. [Link]
Sources
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- 2. tcichemicals.com [tcichemicals.com]
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- 4. gelest.com [gelest.com]
- 5. chemicalbull.com [chemicalbull.com]
- 6. gelest.com [gelest.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
